molecular formula C9H7N3O2 B1301763 3-(2-Nitrophenyl)-1H-pyrazole CAS No. 59844-05-2

3-(2-Nitrophenyl)-1H-pyrazole

Cat. No.: B1301763
CAS No.: 59844-05-2
M. Wt: 189.17 g/mol
InChI Key: LNRBQCSTNUDDGL-UHFFFAOYSA-N
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Description

3-(2-Nitrophenyl)-1H-pyrazole (CAS 59844-05-2) is a versatile nitrogen-containing heterocyclic building block in organic synthesis and medicinal chemistry research. Its core structure, featuring a pyrazole ring linked to an ortho-nitrophenyl group, makes it a valuable precursor for developing novel pharmacologically active compounds and complex molecular architectures. Key Research Applications and Value: Synthesis of Bioactive Molecules: This compound serves as a fundamental scaffold for synthesizing nitrophenyl-pyrazole substituted Schiff bases, which have demonstrated promising preliminary antifungal activity against pathogens like C. albicans and C. neoformans . The electron-withdrawing nitro group is a known pharmacophore that can influence a molecule's electronic properties and its interaction with biological targets . Building Block for Fused Heterocycles: It is a key starting material in transition metal-free tandem syntheses. Through chemoselective reduction and cyclization processes, it can be efficiently transformed into more complex nitrogen-fused heterocyclic systems such as pyrazolo[1,5-c]quinazolines and pyrazolo[4,3-c]quinolines . These structures are of significant interest due to their diverse biological activities and photophysical properties. Product Information: CAS Number: 59844-05-2 Molecular Formula: C 9 H 7 N 3 O 2 Molecular Weight: 189.17 g/mol This product is intended For Research Use Only and is not approved for use in humans or animals. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, federal, and international regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-nitrophenyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-12(14)9-4-2-1-3-7(9)8-5-6-10-11-8/h1-6H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNRBQCSTNUDDGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=NN2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371812
Record name 3-(2-Nitrophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59844-05-2
Record name 3-(2-Nitrophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(2-nitrophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 3-(2-nitrophenyl)-1H-pyrazole. This molecule is of interest to researchers in medicinal chemistry and materials science due to the prevalence of the pyrazole scaffold in a wide array of biologically active compounds. This document outlines a probable synthetic route, predicted characterization data based on analogous compounds, and detailed experimental protocols.

Synthesis of this compound

The most direct and widely applicable method for the synthesis of 3-substituted pyrazoles is the cyclocondensation reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative. For the synthesis of this compound, a logical and efficient approach involves the reaction of 2'-nitroacetophenone with a suitable hydrazine source. A common precursor for the 1,3-dicarbonyl functionality in this context is an enaminone, which can be formed in situ.

A plausible and commonly employed synthetic strategy is the reaction of 2'-nitroacetophenone with dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate enaminone. This intermediate is then reacted with hydrazine hydrate without isolation to yield the final product, this compound.

Reaction Scheme:

Synthesis of this compound reactant1 2'-Nitroacetophenone intermediate Enaminone Intermediate reactant1->intermediate Step 1: Condensation reactant2 DMF-DMA reactant2->intermediate product This compound intermediate->product Step 2: Cyclization reactant3 Hydrazine Hydrate reactant3->product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

This protocol is based on established methods for the synthesis of analogous 3-substituted pyrazoles.

Materials:

  • 2'-Nitroacetophenone

  • Dimethylformamide dimethyl acetal (DMF-DMA)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol (absolute)

  • Toluene

  • Hydrochloric acid (HCl), 1 M

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Formation of the Enaminone Intermediate: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2'-nitroacetophenone (1 equivalent) in toluene. Add dimethylformamide dimethyl acetal (1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Cyclization Reaction: To the cooled reaction mixture, add absolute ethanol followed by hydrazine hydrate (1.5 equivalents) dropwise while stirring.

  • Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: After completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system as the eluent.

  • Combine the fractions containing the desired product and evaporate the solvent to yield pure this compound.

  • Dry the final product under vacuum.

Characterization of this compound

The structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques and physical property measurements. The following data are predicted based on the analysis of structurally similar compounds.

Characterization of this compound product This compound nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir FTIR Spectroscopy product->ir ms Mass Spectrometry product->ms mp Melting Point & Elemental Analysis product->mp structure Structural Confirmation nmr->structure ir->structure ms->structure mp->structure

Caption: Logical workflow for the structural characterization.

Predicted Physical and Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound.

Table 1: Predicted Physical Properties

PropertyPredicted Value
Molecular Formula C₉H₇N₃O₂
Molecular Weight 189.17 g/mol
Appearance Pale yellow solid
Melting Point Not available (expected to be a solid at room temperature)

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityAssignment
~10.5 - 12.0br sN-H (pyrazole)
~7.9 - 8.1dH-3' (nitrophenyl)
~7.6 - 7.8mH-4', H-5', H-6' (nitrophenyl)
~7.5 - 7.6dH-5 (pyrazole)
~6.8 - 6.9dH-4 (pyrazole)

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~148 - 150C-NO₂ (nitrophenyl)
~145 - 147C-3 (pyrazole)
~132 - 134C-Ar (nitrophenyl)
~130 - 132C-Ar (nitrophenyl)
~128 - 130C-5 (pyrazole)
~124 - 126C-Ar (nitrophenyl)
~122 - 124C-Ar (nitrophenyl)
~105 - 107C-4 (pyrazole)

Table 4: Predicted FTIR Spectral Data (KBr Pellet)

Wavenumber (cm⁻¹)Assignment
~3100 - 3300N-H stretching (pyrazole)
~3000 - 3100C-H stretching (aromatic)
~1590 - 1610C=N stretching (pyrazole)
~1510 - 1530N-O stretching (asymmetric, nitro)
~1340 - 1360N-O stretching (symmetric, nitro)
~1450 - 1500C=C stretching (aromatic)
~750 - 800C-H bending (ortho-disubstituted benzene)

Table 5: Predicted Mass Spectrometry Data (EI)

m/zAssignment
189[M]⁺
172[M - OH]⁺
143[M - NO₂]⁺
116[C₇H₄N₂]⁺
90[C₆H₄N]⁺
Experimental Protocols: Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.

  • ¹H NMR Parameters:

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 30°

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR Parameters:

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Pulse width: 45°

    • Spectral width: 0 to 200 ppm

  • Data Processing: Process the raw data using appropriate NMR software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm.

2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid product with dry potassium bromide (KBr) and pressing the mixture into a thin transparent disk.

  • Instrumentation: Record the FTIR spectrum using a standard FTIR spectrometer.

  • Parameters:

    • Spectral range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 32

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

2.2.3. Mass Spectrometry (MS)

  • Instrumentation: Obtain the mass spectrum using an electron ionization (EI) mass spectrometer.

  • Parameters:

    • Ionization mode: Electron Ionization (EI)

    • Electron energy: 70 eV

    • Mass range: 50 - 500 m/z

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

2.2.4. Melting Point and Elemental Analysis

  • Melting Point: Determine the melting point of the purified solid using a calibrated melting point apparatus.

  • Elemental Analysis: Perform elemental analysis (C, H, N) to determine the elemental composition of the compound. Compare the experimental values with the calculated values for the molecular formula C₉H₇N₃O₂.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The proposed synthetic route via cyclocondensation of an enaminone intermediate derived from 2'-nitroacetophenone is a robust and efficient method. The predicted characterization data serves as a valuable reference for researchers to confirm the identity and purity of the synthesized compound. The detailed experimental protocols offer practical guidance for the successful execution of both the synthesis and the subsequent analytical procedures. This information is intended to support further research and development in the fields of medicinal chemistry and materials science where pyrazole-based structures play a crucial role.

An In-depth Technical Guide to 3-(2-Nitrophenyl)-1H-pyrazole: Properties, Synthesis, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, synthetic methodologies, and potential biological activities of the heterocyclic compound 3-(2-nitrophenyl)-1H-pyrazole. Due to the limited availability of direct experimental data for this specific isomer, this guide also includes comparative data from its closely related analogue, 3-(3-nitrophenyl)-1H-pyrazole, to provide a predictive profile. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and drug development by consolidating available information and outlining key experimental protocols.

Introduction

Pyrazole and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of applications in pharmaceuticals, agrochemicals, and materials science. The incorporation of a nitrophenyl substituent can significantly modulate the electronic properties and biological activity of the pyrazole core. This guide focuses specifically on the 2-nitro isomer, this compound, a molecule of interest for further investigation due to the known bioactivities of related nitrophenyl-pyrazoles, which include antimicrobial and anticancer properties.

Physicochemical Properties

Table 1: Physical and Chemical Properties of 3-(Nitrophenyl)-1H-pyrazole Isomers

PropertyThis compound (Predicted/Inferred)3-(3-Nitrophenyl)-1H-pyrazole (Experimental)[1]
Molecular Formula C₉H₇N₃O₂C₉H₇N₃O₂
Molecular Weight 189.17 g/mol 189.17 g/mol
Melting Point Data not available125-128 °C
Solubility Data not available11.7 µg/mL (at pH 7.4)[1]
Appearance Expected to be a solid-

Spectroscopic Data

Detailed spectroscopic data for this compound is crucial for its unambiguous identification and characterization. While a complete dataset is not available, data from related compounds allows for a predictive analysis.

Table 2: Spectroscopic Data for 3-(Nitrophenyl)-1H-pyrazole Derivatives

TechniqueThis compound Derivative¹3-(3-Nitrophenyl)-1H-pyrazole[1]
¹H NMR Aromatic and pyrazole protons expected in the δ 7.0-9.0 ppm range.Available through SpectraBase.[1]
¹³C NMR Aromatic and pyrazole carbons expected in the δ 100-150 ppm range.Available through SpectraBase.[1]
IR (KBr) Characteristic peaks for N-H, C=N, C=C, and NO₂ stretching expected.Available through SpectraBase.[1]
Mass Spec (GC-MS) Expected molecular ion peak [M]⁺ at m/z 189.Molecular ion peak at m/z 189.[1]

¹Data inferred from ethyl 5-methyl-3-((2-nitrophenyl)carbamoyl)-1H-pyrazole-4-carboxylate, which showed a melting point of 190-192 °C and characteristic ¹H NMR signals.[2]

Synthesis and Experimental Protocols

A definitive, step-by-step experimental protocol for the synthesis of this compound is not explicitly detailed in the available literature. However, a plausible and widely used method for the synthesis of 3-aryl-pyrazoles is the cyclocondensation of a substituted acetophenone with a source of hydrazine.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached from 2'-nitroacetophenone. The general two-step procedure involves the formation of a chalcone intermediate followed by cyclization with hydrazine. A more direct, one-pot synthesis from the corresponding 1,3-dicarbonyl compound is also a common strategy.

G cluster_0 Two-Step Synthesis cluster_1 One-Pot Synthesis A 2'-Nitroacetophenone C Chalcone Intermediate A->C Base (e.g., NaOH) B Appropriate Aldehyde B->C E This compound C->E Reflux D Hydrazine Hydrate D->E F 1-(2-Nitrophenyl)-1,3-butanedione H This compound F->H Acid or Base Catalyst, Reflux G Hydrazine Hydrate G->H

Caption: Plausible synthetic routes to this compound.

General Experimental Protocol (Inferred)

This protocol is based on established methods for the synthesis of related 3-aryl-pyrazoles.

Step 1: Synthesis of 1-(2-nitrophenyl)-3-butanone (Chalcone formation - if applicable)

  • Dissolve 2'-nitroacetophenone (1 eq.) and a suitable aldehyde (e.g., formaldehyde dimethyl acetal) (1.1 eq.) in a suitable solvent (e.g., ethanol).

  • Add a catalytic amount of a base (e.g., sodium hydroxide).

  • Stir the reaction mixture at room temperature until completion (monitored by TLC).

  • Pour the reaction mixture into ice-water and collect the precipitated solid by filtration.

  • Recrystallize the crude product from a suitable solvent to afford the chalcone intermediate.

Step 2: Synthesis of this compound (Cyclization)

  • Dissolve the chalcone intermediate (1 eq.) in a suitable solvent (e.g., ethanol or acetic acid).

  • Add hydrazine hydrate (1.2 eq.).

  • Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

G start Start reactants Mix 2'-Nitroacetophenone and Aldehyde with Base start->reactants stir Stir at Room Temperature reactants->stir monitor1 Monitor by TLC stir->monitor1 precipitate1 Pour into Ice-Water & Filter monitor1->precipitate1 Complete recrystallize1 Recrystallize Chalcone precipitate1->recrystallize1 chalcone Chalcone Intermediate recrystallize1->chalcone dissolve Dissolve Chalcone with Hydrazine Hydrate chalcone->dissolve reflux Reflux for several hours dissolve->reflux monitor2 Monitor by TLC reflux->monitor2 precipitate2 Cool and Pour into Ice-Water & Filter monitor2->precipitate2 Complete purify Recrystallize or Column Chromatography precipitate2->purify product This compound purify->product end End product->end

Caption: General experimental workflow for a two-step pyrazole synthesis.

Biological Activity and Potential Applications

While specific studies on the biological activity of this compound are limited, the broader class of nitrophenyl-pyrazole derivatives has demonstrated a range of promising pharmacological effects.

Antimicrobial Activity

Several studies have reported the antimicrobial activities of pyrazole derivatives containing a nitrophenyl group.[3] These compounds have shown inhibitory effects against various bacterial and fungal strains. The presence of the nitro group is often associated with enhanced antimicrobial potency. The specific activity of the 2-nitro isomer would require dedicated screening studies.

Anticancer Activity

The pyrazole scaffold is a common feature in many anticancer agents. The introduction of a nitrophenyl moiety has been explored as a strategy to enhance the cytotoxic effects of these compounds against various cancer cell lines.[4] The mechanism of action is often related to the inhibition of specific kinases or other signaling pathways involved in cell proliferation and survival. Further investigation is warranted to determine the anticancer potential of this compound.

As no specific signaling pathways for this compound have been elucidated, a diagram for this section cannot be provided at this time.

Conclusion

This compound represents a molecule of significant interest for further research, particularly in the fields of medicinal chemistry and drug discovery. While direct experimental data for this compound is scarce, this guide provides a foundational understanding based on the properties of its isomers and related derivatives. The proposed synthetic routes offer a starting point for its preparation and subsequent biological evaluation. Future studies should focus on the definitive synthesis, full characterization, and comprehensive screening of this compound to unlock its full therapeutic potential.

References

3-(2-Nitrophenyl)-1H-pyrazole CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(2-Nitrophenyl)-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical identity, molecular structure, physicochemical properties, and key experimental protocols. Furthermore, it explores its biological significance, with a focus on its role in inflammatory pathways.

Core Compound Identity

Chemical Name: this compound CAS Number: 59844-05-2 Molecular Formula: C₉H₇N₃O₂

Molecular Structure

The molecular structure of this compound consists of a pyrazole ring substituted at the 3-position with a 2-nitrophenyl group.

SMILES Representation: O=--INVALID-LINK--c1ccccc1c2cc[nH]n2

Visual Representation:

Caption: Molecular structure of this compound.

Physicochemical Data

Quantitative data for this compound and its isomer, 3-(3-nitrophenyl)-1H-pyrazole, are summarized below for comparison. While specific experimental data for the 2-nitro isomer is limited in publicly available literature, computed properties provide valuable estimates.

PropertyThis compound (Computed)3-(3-Nitrophenyl)-1H-pyrazole (Experimental/Computed)
Molecular Weight 189.17 g/mol 189.17 g/mol [1]
LogP 1.7 (estimated)1.7 (Computed)[1]
Topological Polar Surface Area 74.5 Ų (Computed)74.5 Ų (Computed)[1]
Solubility Data not available11.7 µg/mL (at pH 7.4, Experimental)[1]
CAS Number 59844-05-259843-77-5[1]

Experimental Protocols

Synthesis of a Substituted Nitrophenyl-Pyrazole (Adapted Method)

Objective: To synthesize a nitrophenyl-substituted pyrazole via a condensation reaction.

Materials:

  • Appropriate α,β-unsaturated ketone precursor (e.g., 1-(2-nitrophenyl)ethanone to be reacted with a suitable reagent to form the pyrazole ring)

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (optional, as catalyst)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the α,β-unsaturated ketone precursor (1.0 equivalent) in ethanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1-1.5 equivalents). If the reaction is slow, a catalytic amount of glacial acetic acid can be added.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final pyrazole product.

Characterization: The structure and purity of the synthesized compound should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Signaling Pathways

Nitrophenyl-substituted pyrazole derivatives have garnered significant attention for their potential pharmacological activities, particularly as anti-inflammatory and antimicrobial agents.[3]

Anti-inflammatory Activity: Inhibition of the NF-κB Pathway

Several studies have indicated that pyrazole derivatives can exert their anti-inflammatory effects by modulating key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[4][5] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.[4]

The diagram below illustrates the proposed mechanism of action where this compound or similar derivatives may inhibit the NF-κB signaling cascade.

NF_kB_Inhibition Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK Activates NFkB_IkB NF-κB/IκB Complex (Inactive) IKK->NFkB_IkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) Translocation Nuclear Translocation NFkB->Translocation Phosphorylation Phosphorylation & Degradation of IκB NFkB_IkB->Phosphorylation Pyrazole 3-(2-Nitrophenyl) -1H-pyrazole Pyrazole->IKK Inhibits Phosphorylation->NFkB Releases Nucleus Nucleus Translocation->Nucleus Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Proinflammatory_Genes Activates Transcription Inflammation Inflammation Proinflammatory_Genes->Inflammation Leads to

Caption: Proposed anti-inflammatory mechanism via NF-κB pathway inhibition.

Antimicrobial Activity

Various pyrazole derivatives have demonstrated promising antimicrobial properties.[3][6] The proposed mechanisms of action often involve the inhibition of essential bacterial enzymes that are not present in mammalian cells, making them attractive targets for novel antibiotic development.[7] One such target is DNA gyrase, an enzyme crucial for bacterial DNA replication.[6]

The following workflow outlines the general process for evaluating the antimicrobial potential of a compound like this compound.

Antimicrobial_Workflow Start Synthesized Compound (this compound) MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Start->MIC_Assay MBC_Assay Minimum Bactericidal Concentration (MBC) Assay MIC_Assay->MBC_Assay Mechanism_Study Mechanism of Action Studies MBC_Assay->Mechanism_Study DNA_Gyrase_Assay DNA Gyrase Inhibition Assay Mechanism_Study->DNA_Gyrase_Assay Result Determination of Antimicrobial Efficacy and Mechanism DNA_Gyrase_Assay->Result

Caption: Workflow for antimicrobial activity evaluation.

Conclusion

This compound represents a valuable scaffold for the development of new therapeutic agents. Its potential anti-inflammatory and antimicrobial activities, likely mediated through the inhibition of pathways such as NF-κB and bacterial DNA gyrase, warrant further investigation. The synthetic and analytical protocols outlined in this guide provide a foundation for researchers to explore the full potential of this and related pyrazole derivatives in drug discovery and development.

References

The Advent and Evolution of Nitrophenyl-Substituted Pyrazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has been a cornerstone of medicinal chemistry for over a century. Its versatile synthetic accessibility and diverse pharmacological activities have led to the development of numerous therapeutic agents. Among the vast array of pyrazole derivatives, those bearing a nitrophenyl substituent have carved out a significant niche, demonstrating a wide spectrum of biological effects, including anti-inflammatory, antimicrobial, antifungal, and endocrine-modulating activities. This in-depth technical guide explores the discovery, history, and key developments of nitrophenyl-substituted pyrazoles, providing detailed experimental protocols, quantitative biological data, and a visual representation of their mechanisms of action.

A Historical Milestone: The First Nitrophenyl-Substituted Pyrazole

The history of pyrazole synthesis dates back to 1883, with Ludwig Knorr's landmark synthesis of antipyrine, a phenyl-substituted pyrazolone. However, the introduction of a nitrophenyl group onto the pyrazole ring appears to have occurred several decades later. A pivotal moment in the history of this class of compounds was the discovery of 4-Nitro-5-(3-pyridyl)pyrazole by George Aleck Crocker Gough and Harold King in 1931. This novel nitrophenyl-substituted pyrazole was not the product of a targeted synthesis but was instead identified as a new oxidation product of nicotine when treated with nitric acid.[1][2] This discovery marked the first documented instance of a pyrazole bearing a nitrophenyl substituent, opening a new chapter in the exploration of substituted pyrazoles.

In 1933, Gough and King provided further confirmation of the structure of 4-Nitro-5-(3-pyridyl)pyrazole through a confirmatory synthesis.[3][4] This work not only solidified the existence of this new compound class but also provided an early synthetic route, albeit one derived from a natural product precursor.

Key Synthetic Methodologies and Experimental Protocols

The synthesis of nitrophenyl-substituted pyrazoles has evolved significantly since its initial discovery. Modern methods offer greater efficiency, regioselectivity, and substrate scope. The foundational approach to pyrazole synthesis, the Knorr pyrazole synthesis, remains a relevant and widely used method.[3]

The Knorr Pyrazole Synthesis: A General Protocol

The Knorr synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. In the context of nitrophenyl-substituted pyrazoles, this typically involves the use of a nitrophenylhydrazine.

Experimental Protocol: Synthesis of a Generic 1-(nitrophenyl)-substituted Pyrazole

  • Reaction Setup: A solution of the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent (e.g., ethanol, acetic acid) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Addition of Hydrazine: The nitrophenylhydrazine hydrochloride (1.0 - 1.2 equivalents) is added to the solution.

  • Reaction Conditions: The reaction mixture is heated to reflux and stirred for a period of 2 to 24 hours, depending on the reactivity of the substrates. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to afford the pure nitrophenyl-substituted pyrazole.

Historical Experimental Protocol: Formation of 4-Nitro-5-(3-pyridyl)pyrazole from Nicotine (Gough and King, 1931)

The initial discovery of a nitrophenyl-substituted pyrazole was a result of the oxidation of nicotine.

  • Oxidation of Nicotine: Nicotine is treated with nitric acid. This process leads to the formation of nicotinic acid as the main product, with 4-Nitro-5-(3-pyridyl)pyrazole being isolated as a by-product.[1][2]

Confirmatory Synthesis of 5-(3-pyridyl)pyrazole (Gough and King, 1933)

This synthesis provided the non-nitrated pyrazole core, which was identical to the product obtained by the deamination of the amino-derivative of the compound from the nicotine oxidation.

  • Condensation: Ethyl nicotinate is condensed with acetone in the presence of sodium to yield pyridoylacetone.[3][4]

  • Cyclization: The resulting pyridoylacetone is then treated with hydrazine to produce 3-methyl-5-(3-pyridyl)pyrazole.[3][4]

  • Oxidation and Decarboxylation: The methyl group of 3-methyl-5-(3-pyridyl)pyrazole is oxidized to a carboxylic acid using potassium permanganate. Subsequent heating of the resulting carboxylic acid at 310°C leads to decarboxylation, affording 5-(3-pyridyl)pyrazole.[3][4]

Biological Activities and Quantitative Data

Nitrophenyl-substituted pyrazoles have been investigated for a variety of biological activities. The following tables summarize some of the key quantitative data reported in the literature.

Compound ClassBiological ActivityTarget/AssayQuantitative Data (IC50, MIC, etc.)Reference
Nitrophenyl-substituted pyrazolesAnti-inflammatoryCOX-2 InhibitionIC50 values in the micromolar range[5]
Nitrophenyl-substituted pyrazolesAntimicrobialVarious bacterial strains (e.g., S. aureus, E. coli)MIC values ranging from 2 to 64 µg/mL[5]
Nitrophenyl-substituted pyrazolesAntifungalVarious fungal strains (e.g., C. albicans, A. niger)MIC values in the low micromolar to µg/mL range[5]
Triaryl-substituted nitropyrazolesEstrogen Receptor BindingEstrogen Receptor α (ERα) and β (ERβ)Relative Binding Affinity (RBA) values reported[5]

Mechanisms of Action and Signaling Pathways

Understanding the molecular mechanisms underlying the biological activities of nitrophenyl-substituted pyrazoles is crucial for their development as therapeutic agents.

Anti-inflammatory Activity

The anti-inflammatory effects of many pyrazole derivatives, including some nitrophenyl-substituted analogues, are attributed to their ability to inhibit the cyclooxygenase (COX) enzymes, particularly COX-2.

anti_inflammatory_pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Nitrophenyl_Pyrazole Nitrophenyl-Substituted Pyrazole Nitrophenyl_Pyrazole->COX2 Inhibition

Inhibition of the COX-2 pathway by nitrophenyl-substituted pyrazoles.
Antimicrobial and Antifungal Activity

The precise mechanisms of antimicrobial and antifungal action for nitrophenyl-substituted pyrazoles are not fully elucidated and may vary depending on the specific compound and microbial species. However, potential mechanisms include the inhibition of essential enzymes involved in microbial growth and replication.

antimicrobial_workflow cluster_compound Nitrophenyl-Substituted Pyrazole cluster_mechanism Potential Mechanisms of Action cluster_outcome Outcome Compound Compound Penetrates Microbial Cell Wall/Membrane Enzyme_Inhibition Inhibition of Essential Enzymes (e.g., DNA gyrase) Compound->Enzyme_Inhibition Membrane_Disruption Disruption of Membrane Integrity Compound->Membrane_Disruption ROS_Production Generation of Reactive Oxygen Species Compound->ROS_Production Growth_Inhibition Inhibition of Microbial Growth and Replication Enzyme_Inhibition->Growth_Inhibition Membrane_Disruption->Growth_Inhibition ROS_Production->Growth_Inhibition

Potential antimicrobial and antifungal mechanisms of nitrophenyl-substituted pyrazoles.
Estrogen Receptor Modulation

Certain triaryl-substituted pyrazoles, including those with nitro groups, have been shown to bind to estrogen receptors (ERα and ERβ), acting as selective estrogen receptor modulators (SERMs). Their binding can either mimic or block the effects of endogenous estrogens, leading to a variety of physiological responses.

estrogen_receptor_pathway Nitrophenyl_Pyrazole Nitrophenyl-Substituted Pyrazole (Ligand) ER Estrogen Receptor (ERα or ERβ) Nitrophenyl_Pyrazole->ER Binds to Ligand_Receptor_Complex Ligand-Receptor Complex ER->Ligand_Receptor_Complex ERE Estrogen Response Element (ERE) on DNA Ligand_Receptor_Complex->ERE Binds to Gene_Transcription Modulation of Gene Transcription ERE->Gene_Transcription Biological_Response Biological Response Gene_Transcription->Biological_Response

References

An In-depth Technical Guide to 3-(2-nitrophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in a wide array of biologically active compounds. The versatility of the pyrazole ring allows for substitutions at various positions, leading to a diverse range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. This technical guide focuses on 3-(2-nitrophenyl)-1H-pyrazole, a derivative that combines the pyrazole nucleus with a nitrophenyl substituent, a common pharmacophore known to influence biological activity. This document provides a comprehensive overview of its chemical properties, synthesis, and potential biological significance, based on available data for the compound and its close structural isomers.

Chemical Identity and Nomenclature

Due to the tautomeric nature of the pyrazole ring in N-unsubstituted pyrazoles, this compound can exist in equilibrium with its 5-(2-nitrophenyl)-1H-pyrazole tautomer. According to IUPAC nomenclature guidelines, which prioritize the lowest possible locant numbers for substituents, the preferred name is This compound .

Tautomerism of this compound

Tautomeric forms of this compound.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name This compound
CAS Number 59844-05-2
Molecular Formula C₉H₇N₃O₂
Molecular Weight 189.17 g/mol
Canonical SMILES C1=CC=C(C(=C1)--INVALID-LINK--[O-])C2=CN=N[C@H]2
InChI InChI=1S/C9H7N3O2/c13-12(14)8-4-2-1-3-7(8)9-5-6-10-11-9/h1-6H,(H,10,11)

Physicochemical Properties

Table 2: Physicochemical Data (Data for 3-(3-nitrophenyl)-1H-pyrazole[1])

PropertyValue
Melting Point 124-130 °C
Solubility 11.7 µg/mL (at pH 7.4)[1]
Appearance Expected to be a crystalline solid

Synthesis

A common and effective method for the synthesis of 3-aryl-1H-pyrazoles involves the reaction of a β-dicarbonyl compound or its equivalent with hydrazine. A plausible and frequently utilized route for the synthesis of this compound starts from 2'-nitroacetophenone.

General Synthetic Workflow

The synthesis can be conceptualized as a two-step process:

  • Formation of a β-enaminone intermediate from the starting ketone.

  • Cyclization of the intermediate with hydrazine to form the pyrazole ring.

synthesis_workflow start 2'-Nitroacetophenone intermediate 1-(2-nitrophenyl)-3-(dimethylamino)prop-2-en-1-one start->intermediate Condensation product This compound intermediate->product Cyclization reagent1 N,N-Dimethylformamide dimethyl acetal (DMF-DMA) reagent1->intermediate reagent2 Hydrazine Hydrate reagent2->product

General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Generalized)

This protocol is a generalized procedure based on common methods for pyrazole synthesis and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 1-(2-nitrophenyl)-3-(dimethylamino)prop-2-en-1-one

  • To a solution of 2'-nitroacetophenone (1 equivalent) in a suitable solvent (e.g., toluene or xylene), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2-1.5 equivalents).

  • Heat the reaction mixture to reflux (typically 110-140 °C) for a period of 2-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to yield the crude enaminone intermediate. This intermediate may be used in the next step without further purification or can be purified by crystallization or column chromatography.

Step 2: Synthesis of this compound

  • Dissolve the crude 1-(2-nitrophenyl)-3-(dimethylamino)prop-2-en-1-one (1 equivalent) in a suitable solvent, such as ethanol or acetic acid.

  • Add hydrazine hydrate (1.1-1.5 equivalents) to the solution.

  • Heat the reaction mixture to reflux for 2-8 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If no precipitate forms, pour the reaction mixture into ice-water to induce precipitation.

  • Wash the collected solid with cold water and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Spectroscopic Characterization

While specific spectroscopic data for this compound is not widely published, the expected spectral characteristics can be inferred from the analysis of closely related compounds, such as its 3-nitrophenyl isomer and other substituted pyrazoles.

Table 3: Predicted Spectroscopic Data

TechniquePredicted Characteristics
¹H NMR - Aromatic protons of the nitrophenyl group (multiplets, ~7.5-8.2 ppm).- Protons of the pyrazole ring (two doublets or multiplets, ~6.5-7.8 ppm).- A broad singlet for the N-H proton of the pyrazole ring (>10 ppm), which may be exchangeable with D₂O.
¹³C NMR - Aromatic carbons of the nitrophenyl group (~120-150 ppm).- Carbons of the pyrazole ring (~105-145 ppm).- Carbon bearing the nitro group will be downfield.
IR (Infrared) - N-H stretching vibration (~3100-3300 cm⁻¹).- Aromatic C-H stretching (~3000-3100 cm⁻¹).- Asymmetric and symmetric NO₂ stretching (~1520-1560 cm⁻¹ and 1340-1380 cm⁻¹).- C=N and C=C stretching of the pyrazole and aromatic rings (~1400-1600 cm⁻¹).
Mass Spectrometry - A molecular ion peak [M]⁺ corresponding to the molecular weight (189.17 g/mol ).- Fragmentation pattern may involve the loss of NO₂ and cleavage of the pyrazole ring.

Biological Activity and Potential Applications

The biological activities of this compound have not been extensively reported. However, the broader class of nitrophenyl-substituted pyrazoles has demonstrated a range of pharmacological effects, suggesting potential areas of interest for this specific isomer.

Potential Pharmacological Activities
  • Anti-inflammatory Activity: Many pyrazole derivatives are known to exhibit anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes.

  • Anticancer Activity: The nitrophenyl moiety is present in several compounds with cytotoxic and antiproliferative effects. Studies on related nitrophenyl-pyrazoles have shown activity against various cancer cell lines.

  • Antimicrobial Activity: The pyrazole nucleus is a key component of some antimicrobial agents.

Hypothetical Signaling Pathway Involvement

Based on the known activities of related compounds, this compound could potentially modulate inflammatory or cell proliferation pathways. For instance, in an inflammatory context, it might interfere with the arachidonic acid cascade.

inflammatory_pathway stimulus Inflammatory Stimulus pla2 PLA₂ stimulus->pla2 activates membrane Membrane Phospholipids aa Arachidonic Acid membrane->aa releases pla2->membrane cox COX Enzymes aa->cox pgs Prostaglandins cox->pgs produces inflammation Inflammation pgs->inflammation mediates target_compound This compound target_compound->cox potential inhibition

Hypothetical modulation of the inflammatory cascade.

Conclusion

This compound represents a molecule of interest within the broader family of biologically active pyrazole derivatives. While specific experimental data for this isomer is limited, this guide provides a framework for its synthesis, characterization, and potential biological evaluation based on established chemical principles and data from closely related compounds. Further research is warranted to fully elucidate the physicochemical properties and pharmacological profile of this compound, which may hold promise for applications in drug discovery and development. Professionals in the field are encouraged to use this guide as a foundational resource for their research endeavors.

References

Tautomerism in 3-(2-nitrophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Tautomerism of 3-(2-nitrophenyl)-1H-pyrazole

Executive Summary

The phenomenon of annular prototropic tautomerism is a cornerstone of pyrazole chemistry, profoundly influencing the physical, chemical, and biological properties of these heterocyclic compounds. In unsymmetrically substituted pyrazoles, such as this compound, the position of the mobile proton on one of the two ring nitrogen atoms dictates the formation of distinct tautomeric isomers. This guide provides a comprehensive technical overview of the tautomerism in this compound, synthesizing theoretical principles with experimental methodologies. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this equilibrium. The guide details the structural and electronic factors governing the stability of the this compound and 5-(2-nitrophenyl)-1H-pyrazole tautomers, presents relevant quantitative data from computational and spectroscopic studies, outlines detailed experimental protocols for characterization, and visualizes key concepts and workflows.

Annular Prototropic Tautomerism in Pyrazoles

Prototropic tautomerism in pyrazoles involves the migration of a proton between the two nitrogen atoms of the heterocyclic ring (N1 and N2).[1] For an unsymmetrically substituted pyrazole, this results in a dynamic equilibrium between two distinct chemical entities.

The equilibrium is influenced by several factors:

  • Electronic Nature of Substituents: Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) have a significant impact on the relative stability of the tautomers. Theoretical calculations have shown that EDGs tend to favor the C3 position, while EWGs often stabilize the C5-tautomer.[1][2]

  • Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can alter the tautomeric ratio. Dipolar aprotic solvents and low temperatures can decrease the rate of interconversion.[1] Water, in particular, can lower the energetic barrier between tautomers by facilitating intermolecular proton transfer through hydrogen bonding.[1]

  • Physical State: The preferred tautomer in the solid state, often dictated by crystal packing forces, may differ from the equilibrium mixture observed in solution.[1]

  • Temperature: Changes in temperature can shift the equilibrium, and low-temperature analyses are often required to slow the proton exchange for individual tautomer observation by NMR.[1]

The 2-nitrophenyl group at the C3 position introduces strong electron-withdrawing effects due to the nitro moiety. This makes the analysis of its preferred tautomeric form a subject of significant interest. While some studies suggest EWGs favor the C5-tautomer, others classify the NO₂ group as favoring the C3-tautomer, highlighting the complexity of predicting the equilibrium.[1][2]

Figure 1: Tautomeric equilibrium in this compound.

Quantitative Data and Spectroscopic Analysis

Direct quantitative experimental data for the tautomeric equilibrium of this compound is scarce in the literature. However, extensive computational and experimental studies on related substituted pyrazoles provide a strong basis for understanding its behavior.

Computational Studies

Theoretical calculations, primarily using Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers. Ab initio MP2/6-311++G** calculations on a range of substituted pyrazoles have shown that substituents with strong electron-withdrawing character, such as CHO and COOH, favor the C5-tautomer.[1][2] Conversely, groups capable of electron donation, including NO₂, were found to favor the C3-tautomer.[1] This suggests that for this compound, the C3 tautomer may be more stable.

Table 1: Theoretical Relative Stabilities of Substituted Pyrazole Tautomers (Illustrative)

Substituent at C3/C5 Method Basis Set Phase More Stable Tautomer ΔE (kJ/mol) Reference
-NO₂ MP2 6-311++G** Gas 3-NO₂ - [1]
-COOH MP2 6-311++G** Gas 5-COOH - [1][2]
-CHO MP2 6-311++G** Gas 5-CHO - [1]
-CF₃ B3LYP 6-311++G(d,p) Gas 3-CF₃ - [1]

| -Ph | - | - | Solution | 3-Ph | - |[3] |

Note: This table is illustrative, based on general findings for monosubstituted pyrazoles. ΔE represents the energy difference between the more stable and less stable tautomer.

NMR Spectroscopy

NMR spectroscopy is the most powerful tool for studying tautomeric equilibria in solution.[3] In cases of rapid proton exchange on the NMR timescale, the signals for C3/C5 and the attached protons appear as averaged, often broadened, peaks.[1] By lowering the temperature, this exchange can be slowed, allowing for the observation and integration of distinct signals for each tautomer, thus enabling the calculation of the equilibrium constant (KT).[3]

For 3(5)-phenylpyrazoles, low-temperature NMR studies have shown that the equilibrium mixture is rich in the 3-phenyl tautomer.[3] Given the electronic similarities, a similar preference might be expected for this compound.

Table 2: Representative ¹³C NMR Chemical Shifts (ppm) for Pyrazole Tautomers

Compound Solvent Tautomer C3 C4 C5 Reference
Pyrazole DMSO-d₆ Averaged 134.5 105.1 134.5 [1]
3(5)-Methylpyrazole HMPT (-20°C) 3-Me ~144 ~103 ~134 [3]
5-Me ~136 ~104 ~142 [3]
3(5)-Phenylpyrazole THF (-85°C) 3-Ph (major) ~151 ~103 ~130 [3]

| | | 5-Ph (minor) | ~143 | ~105 | ~140 |[3] |

Note: Chemical shifts are approximate and serve to illustrate the expected differences between tautomers.

X-ray Crystallography

X-ray crystallography provides unambiguous structural information in the solid state. For many 3(5)-substituted pyrazoles, a single tautomer is observed in the crystal lattice.[2] For instance, the crystal structure of 4-bromo-3-phenylpyrazole, a model for 3(5)-phenylpyrazole, exists exclusively as the 3-phenyl tautomer.[3] Similarly, 3,4-dinitro-1H-pyrazole crystallizes as the tautomer with the proton on the nitrogen adjacent to the C5 carbon (i.e., the 3,4-dinitro tautomer).[4] A crystal structure determination for this compound would definitively identify its preferred solid-state form.

Experimental Protocols

A thorough investigation into the tautomerism of this compound requires a combination of synthetic, spectroscopic, and computational methods.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Tautomer Analysis cluster_conclusion Conclusion Synthesis Synthesis of this compound (e.g., cyclocondensation) Purification Purification (Crystallization / Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁵N in various solvents, variable temp.) Purification->NMR XRay Single Crystal X-ray Diffraction Purification->XRay UVVis UV-Vis Spectroscopy (in various solvents) Purification->UVVis Computation Computational Modeling (DFT/ab initio) Purification->Computation Equilibrium Determine Tautomeric Equilibrium (KT) in Solution NMR->Equilibrium SolidState Identify Solid-State Tautomer XRay->SolidState Stability Calculate Relative Tautomer Stabilities (ΔE, ΔG) Computation->Stability Final Comprehensive Tautomer Profile

Figure 2: General workflow for the analysis of pyrazole tautomerism.
Synthesis of this compound

A common route to synthesize 3-substituted pyrazoles is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and hydrazine.[5] For the target molecule, a potential precursor would be 1-(2-nitrophenyl)-1,3-butanedione.

  • Reaction Setup: Dissolve 1-(2-nitrophenyl)-1,3-butanedione (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Hydrazine Addition: Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature.

  • Cyclization: Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture and pour it into ice water. Collect the resulting precipitate by filtration.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

NMR Spectroscopic Analysis Protocol
  • Sample Preparation: Prepare solutions of the purified pyrazole (~10-20 mg/mL) in various deuterated solvents, such as CDCl₃, DMSO-d₆, and CD₃OD, to assess solvent effects.

  • Standard Spectra Acquisition: Record ¹H and ¹³C NMR spectra at ambient temperature (e.g., 298 K). Observe the chemical shifts and signal broadening for the pyrazole ring protons and carbons (H4, C3, C4, C5).

  • Variable Temperature (VT) NMR: Perform a low-temperature NMR experiment, starting from ambient temperature and decreasing it in increments (e.g., 10 K).

  • Coalescence and Slow Exchange: Record spectra at each temperature, observing for the coalescence of the C3/C5 signals, followed by their separation into distinct peaks for each tautomer in the slow-exchange regime.

  • Quantification: Once in the slow-exchange regime, carefully integrate the signals corresponding to each tautomer. The ratio of the integrals provides the tautomeric equilibrium constant, KT = [3-tautomer]/[5-tautomer].

X-ray Crystallography Protocol
  • Crystal Growth: Grow single crystals suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., chloroform, ethanol, ethyl acetate).

  • Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Process the collected data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods to determine the initial atomic positions. Refine the structural model against the experimental data to obtain the final, precise atomic coordinates, including the location of the N-H proton, which unambiguously identifies the tautomer present in the crystal.

Computational Chemistry Protocol
  • Structure Building: Build the 3D structures of both the this compound and 5-(2-nitrophenyl)-1H-pyrazole tautomers using molecular modeling software.

  • Geometry Optimization: Perform full geometry optimization for both tautomers in the gas phase using a DFT method, such as B3LYP, with a sufficiently large basis set, like 6-311++G(d,p).

  • Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm they are true energy minima (no imaginary frequencies) and to obtain thermochemical data (zero-point vibrational energies, Gibbs free energies).

  • Solvent Modeling: To simulate solution conditions, repeat the optimization and frequency calculations using a continuum solvent model, such as the Polarizable Continuum Model (PCM), for relevant solvents (e.g., water, DMSO, chloroform).

  • Energy Analysis: Calculate the relative energies (ΔE) and Gibbs free energies (ΔG) between the two tautomers in the gas phase and in each solvent to predict the thermodynamically more stable isomer.

Mechanism of Tautomeric Interconversion

The interconversion between pyrazole tautomers does not typically occur via a simple intramolecular proton shift due to a high energy barrier. Instead, it is often facilitated by other molecules, leading to an intermolecular proton transfer. In protic solvents like water, the solvent molecules can play a direct role.

Computational studies have shown that water molecules can form hydrogen-bonded bridges between the two nitrogen atoms of the pyrazole ring, creating a cyclic transition state that significantly lowers the activation energy for proton transfer.[1] The optimal condition is often found with two bridging water molecules.[1]

Figure 3: Simplified schematic of water-assisted proton transfer.

Conclusion

References

An In-depth Technical Guide on the Solubility of 3-(2-nitrophenyl)-1H-pyrazole in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Despite a comprehensive search of scientific literature and chemical databases, no specific quantitative data on the solubility of 3-(2-nitrophenyl)-1H-pyrazole in common organic solvents could be located. The information presented herein is based on the general solubility characteristics of pyrazole and its derivatives and should be considered as a general guide rather than experimentally verified data for the specific compound of interest.

Introduction

This compound is a heterocyclic aromatic organic compound with potential applications in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and application in these fields. This technical guide aims to provide a comprehensive overview of the expected solubility behavior of this compound, alongside detailed experimental protocols for determining its solubility.

Predicted Solubility Profile

The solubility of a compound is influenced by its molecular structure, including polarity, hydrogen bonding capability, and molecular size, as well as the properties of the solvent.

  • Polarity: The this compound molecule possesses both polar (nitro group, pyrazole ring) and non-polar (phenyl ring) regions, giving it a moderate overall polarity.

  • Hydrogen Bonding: The presence of the N-H group in the pyrazole ring allows it to act as a hydrogen bond donor, while the nitrogen atoms and the nitro group can act as hydrogen bond acceptors.

  • Solvent Interactions: Based on the principle of "like dissolves like," this compound is expected to exhibit higher solubility in polar protic and polar aprotic solvents that can engage in hydrogen bonding and dipole-dipole interactions. Its solubility in non-polar solvents is anticipated to be limited.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassCommon SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHighCapable of hydrogen bonding with the solute.
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)Moderate to HighCan engage in strong dipole-dipole interactions.
Non-Polar Hexane, Toluene, Diethyl etherLowLimited intermolecular interactions with the polar solute.

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data for this compound, a systematic experimental approach is necessary. The following section details a standard methodology for solubility measurement.

1. Materials and Apparatus

  • Solute: High-purity this compound (>99%)

  • Solvents: Analytical grade common organic solvents (Methanol, Ethanol, Acetone, etc.)

  • Apparatus:

    • Analytical balance (±0.1 mg accuracy)

    • Thermostatic shaker or water bath for temperature control

    • Calibrated thermometer or temperature probe

    • Glass vials or flasks with tight-fitting caps

    • Magnetic stirrer and stir bars

    • Centrifuge

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

    • Volumetric flasks and pipettes

    • Syringe filters (e.g., 0.45 µm PTFE)

2. Experimental Procedure: Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid in a liquid.

  • Preparation: An excess amount of solid this compound is added to a known volume or mass of the selected organic solvent in a sealed glass vial.

  • Equilibration: The vials are placed in a thermostatic shaker or water bath set to the desired temperature (e.g., 298.15 K, 303.15 K, etc.). The mixture is agitated for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. Preliminary studies should be conducted to determine the time required to reach equilibrium.

  • Phase Separation: After equilibration, the agitation is stopped, and the suspension is allowed to stand undisturbed at the same temperature for a prolonged period (e.g., 2-4 hours) to allow the undissolved solid to settle. If necessary, centrifugation can be used to facilitate phase separation.

  • Sampling and Dilution: A clear aliquot of the saturated supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation. The syringe should be fitted with a filter to remove any suspended particles. The collected sample is then accurately diluted with a known volume of a suitable solvent.

  • Quantification: The concentration of this compound in the diluted sample is determined using a calibrated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.

  • Data Calculation: The solubility is then calculated in various units such as mole fraction (x), mass fraction (w), or grams per 100 g of solvent.

3. Data Presentation

The experimentally determined solubility data should be presented in a clear and organized manner.

Table 2: Example of Quantitative Solubility Data Presentation for this compound in Methanol

Temperature (K)Mole Fraction (x)Mass Fraction (w)g / 100g Solvent
293.15DataDataData
298.15DataDataData
303.15DataDataData
308.15DataDataData
313.15DataDataData

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.

experimental_workflow start Start preparation Preparation of Solid-Solvent Mixture start->preparation equilibration Equilibration at Constant Temperature preparation->equilibration phase_separation Phase Separation (Settling/Centrifugation) equilibration->phase_separation sampling Sampling of Saturated Solution phase_separation->sampling quantification Quantification (e.g., HPLC, UV-Vis) sampling->quantification data_analysis Data Analysis and Solubility Calculation quantification->data_analysis end End data_analysis->end

Experimental workflow for solubility determination.

Conclusion

While specific experimental data for the solubility of this compound is not currently available in the public domain, this guide provides a robust framework for researchers and drug development professionals. The predicted solubility profile offers a starting point for solvent selection, and the detailed experimental protocol provides a clear path for obtaining the necessary quantitative data. Accurate solubility data is indispensable for the effective development and application of this promising compound.

An In-depth Technical Guide to the Stability and Storage of 3-(2-nitrophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-(2-nitrophenyl)-1H-pyrazole. The information presented herein is crucial for maintaining the integrity, purity, and shelf-life of this compound in research and development settings. This guide consolidates data from safety data sheets, relevant chemical literature on analogous compounds, and established stability testing protocols to provide a thorough understanding of the compound's stability profile.

Physicochemical Properties and Structure

PropertyValue (Estimated or from similar compounds)
Molecular Formula C₉H₇N₃O₂
Molecular Weight 189.17 g/mol
Appearance Off-white to yellow or brown crystalline solid
Melting Point 90-96 °C (for a similar compound)[1]
Solubility Sparingly soluble in water (11.7 µg/mL at pH 7.4 for a similar isomer)[2], soluble in organic solvents like methanol and DMSO.

Recommended Storage and Handling

Proper storage and handling are paramount to prevent the degradation of this compound. The recommendations below are based on general guidelines for pyrazole derivatives and nitroaromatic compounds.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32][33][34][35][36][37]

ConditionRecommendation
Temperature Long-term: ≤ -20°CShort-term: 2-8°C
Light Store in a light-resistant container (e.g., amber vial) to prevent photodegradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
Moisture Keep in a tightly sealed container in a dry place or desiccator to prevent hydrolysis.
Container Use chemically inert containers such as glass vials with PTFE-lined caps.
Handling Handle in a well-ventilated area, preferably in a fume hood. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid generating dust.
Retest Period It is recommended to re-evaluate the purity of the compound after 12 months of storage under the recommended long-term conditions.[24][25]

Stability Profile and Degradation Pathways

Summary of Forced Degradation Studies (Representative Data)

The following table summarizes the expected outcomes of forced degradation studies on this compound, based on ICH guidelines. The goal is to achieve 5-20% degradation to ensure the stability-indicating method can detect impurities.[5]

Stress ConditionReagent/ConditionTimeTemperatureExpected Degradation
Acid Hydrolysis 0.1 M HCl24 hours60°CModerate
Base Hydrolysis 0.1 M NaOH8 hours60°CSignificant
Oxidative Degradation 3% H₂O₂24 hoursRoom Temp.Moderate
Thermal Degradation Solid-state48 hours80°CMinor
Photodegradation ICH Q1B Option 2 (UV and visible light)7 daysRoom Temp.Moderate
Potential Degradation Pathways

The following diagram illustrates the likely degradation pathways for this compound under various stress conditions.

G main This compound hydrolysis Hydrolysis Products (e.g., cleavage of pyrazole ring) main->hydrolysis Acid/Base oxidation Oxidation Products (e.g., N-oxides) main->oxidation Oxidizing agents (H₂O₂) photolysis Photodegradation Products (e.g., rearranged isomers, cleaved products) main->photolysis UV/Visible Light

Potential degradation pathways for this compound.

Experimental Protocols

The following section details the experimental protocols for conducting forced degradation studies and for the analytical methods used to assess the stability of this compound.

Forced Degradation Experimental Workflow

The diagram below outlines the general workflow for performing forced degradation studies in accordance with ICH guidelines.[4][5][7][38]

G start Prepare Stock Solution of This compound acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base oxidation Oxidative Degradation (e.g., 3% H₂O₂, RT) start->oxidation thermal Thermal Degradation (Solid, 80°C) start->thermal photo Photodegradation (ICH Q1B) start->photo neutralize Neutralize (if necessary) acid->neutralize base->neutralize dilute Dilute to working concentration oxidation->dilute thermal->dilute photo->dilute neutralize->dilute analyze Analyze by Stability-Indicating HPLC-UV Method dilute->analyze

Workflow for forced degradation studies.

Stability-Indicating HPLC-UV Method

A validated stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.[23] The following is a representative protocol.

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Gradient elution with Mobile Phase A (0.1% trifluoroacetic acid in water) and Mobile Phase B (acetonitrile)
Gradient Program 0-5 min: 30% B; 5-20 min: 30-80% B; 20-25 min: 80% B; 25-26 min: 80-30% B; 26-30 min: 30% B
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30°C

Sample Preparation:

  • Stock Solution: Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol to obtain a 1 mg/mL stock solution.

  • Working Standard: Dilute the stock solution with the mobile phase to a final concentration of 100 µg/mL.

  • Forced Degradation Samples: After the specified stress period, neutralize the acidic and basic samples. Dilute all stressed samples with the mobile phase to a theoretical concentration of 100 µg/mL of the parent compound.

Method Validation:

The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide valuable information on the thermal stability and decomposition profile of the compound.[6][8][14]

TGA Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA pan (e.g., alumina or platinum).

  • Instrument Setup:

    • Atmosphere: Nitrogen, with a flow rate of 50 mL/min.

    • Temperature Program: Ramp from 30°C to 600°C at a heating rate of 10°C/min.

  • Analysis: Record the weight loss as a function of temperature. The onset of significant weight loss indicates the decomposition temperature.

DSC Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into a hermetically sealed aluminum pan.

  • Instrument Setup:

    • Atmosphere: Nitrogen, with a flow rate of 50 mL/min.

    • Temperature Program:

      • Equilibrate at 25°C.

      • Ramp to a temperature above the melting point (e.g., 150°C) at a rate of 10°C/min.

      • Cool to 25°C at a rate of 10°C/min.

      • Perform a second heating ramp under the same conditions as the first.

  • Analysis: Record the heat flow as a function of temperature. The melting point is determined from the peak of the endothermic event in the second heating cycle.

Conclusion

This compound is a compound that requires careful handling and storage to maintain its stability. It is susceptible to degradation under hydrolytic (especially basic), oxidative, and photolytic conditions. For optimal long-term stability, the compound should be stored at or below -20°C, protected from light and moisture, and under an inert atmosphere. The provided experimental protocols offer a framework for researchers to conduct their own stability assessments and to ensure the quality and integrity of the compound throughout its use in scientific investigations. It is strongly recommended that users perform their own stability studies for their specific applications and storage conditions.

References

Potential Research Areas for 3-(2-nitrophenyl)-1H-pyrazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the potential research avenues for the novel heterocyclic compound, 3-(2-nitrophenyl)-1H-pyrazole. While direct extensive research on this specific molecule is limited, this document extrapolates from the well-established biological activities of structurally related nitrophenyl-substituted pyrazole derivatives to outline promising areas of investigation. This guide covers plausible synthetic routes, potential biological activities supported by data from analogous compounds, and detailed experimental protocols for future studies.

Synthetic Pathways

The synthesis of this compound can be approached through established methods for pyrazole ring formation. A highly plausible and efficient method involves a two-step process starting from 2'-nitroacetophenone.

Proposed Synthesis Workflow:

Synthesis_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization 2_nitroacetophenone 2'-Nitroacetophenone intermediate Enaminone Intermediate 2_nitroacetophenone->intermediate Reflux DMF_DMA N,N-Dimethylformamide dimethyl acetal (DMF-DMA) DMF_DMA->intermediate target_compound This compound intermediate->target_compound Glacial Acetic Acid, Reflux hydrazine Hydrazine hydrate hydrazine->target_compound

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of the enaminone intermediate

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2'-nitroacetophenone (1 equivalent) in N,N-dimethylformamide dimethyl acetal (DMF-DMA) (3 equivalents).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, remove the excess DMF-DMA under reduced pressure to obtain the crude enaminone intermediate. This intermediate can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude enaminone intermediate from Step 1 in glacial acetic acid.

  • To this solution, add hydrazine hydrate (1.2 equivalents) dropwise at room temperature.

  • Reflux the reaction mixture for 6-8 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol to afford pure this compound.

Potential Biological Activities and Quantitative Data from Analogues

Based on extensive research on nitrophenyl-substituted pyrazoles, this compound is a promising candidate for investigation in several therapeutic areas. The following sections summarize the potential activities and include quantitative data from structurally similar compounds to guide future research.

Anticancer Activity

Numerous pyrazole derivatives, including those with nitrophenyl substituents, have demonstrated significant cytotoxic effects against various cancer cell lines. The proposed mechanism often involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and activation of caspases.[1]

Signaling Pathway for Pyrazole-Induced Apoptosis:

Apoptosis_Pathway Pyrazole This compound ROS Reactive Oxygen Species (ROS) Generation Pyrazole->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Potential mechanism of anticancer activity via ROS-induced apoptosis.

Table 1: Anticancer Activity of Analogous Pyrazole Derivatives

Compound NameCancer Cell LineIC50 (µM)Reference
1-(5-(5-chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanoneMCF-7 (Breast)1.31[2]
1-(3-(4-chlorophenyl)-5-(3,5-dibromo-2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanoneMCF-7 (Breast)0.97[2]
3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-PyrazoleMDA-MB-468 (Breast)14.97 (24h)[1]
Pyrazole Acetohydrazide DerivativeA2780 (Ovarian)8.57[3]
1-isonicotinoyl-3-methyl-4-[2-(4-nitrophenyl) hydrazono]-2-pyrazolin-5-oneMultiple Cell Lines0.2-3.4[4]
Anti-inflammatory Activity

The pyrazole scaffold is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs), with celecoxib being a prominent example. The primary mechanism of action is often the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[5] Compounds with electron-withdrawing groups, such as a nitro group, have been noted for their potent anti-inflammatory effects.[6]

COX Inhibition Pathway:

COX_Inhibition Inflammatory_Stimuli Inflammatory Stimuli Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli->Arachidonic_Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pyrazole This compound Pyrazole->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway as a potential anti-inflammatory mechanism.

Table 2: Anti-inflammatory Activity of Analogous Pyrazole Derivatives

Compound NameAssayIC50 (µM)Reference
CelecoxibCOX-2 Inhibition0.04[5]
SC-558COX-2 Inhibition>1900 (for COX-1)[5]
para-nitrophenyl pyrazole conjugateProtein denaturation93.53 ± 1.37% inhibition[7]
1-(4-nitrophenyl)-3-(3,4-dimethoxyphenyl)-pro-2-ene-1 derived pyrazoleTNF-α Inhibitionup to 85% inhibition at 10 µM[8]
1-(4-nitrophenyl)-3-(3,4-dimethoxyphenyl)-pro-2-ene-1 derived pyrazoleIL-6 Inhibitionup to 93% inhibition at 10 µM[8]
Antimicrobial Activity

Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal strains. The presence of a nitrophenyl group can contribute to this activity.

Table 3: Antimicrobial Activity of Analogous Pyrazole Derivatives

Compound NameMicroorganismMIC (µg/mL)Reference
Pyrazole-thiazole hybridMethicillin-resistant S. aureus (MRSA)<0.2[9]
Aminoguanidine-derived 1,3-diphenyl pyrazoleE. coli1[9]
Pyrazole derivativeE. coli0.25[10]
Pyrazole derivativeS. epidermidis0.25[10]
Pyrazole derivativeA. niger1[10]

Experimental Protocols for Biological Evaluation

To investigate the potential of this compound, the following standard experimental protocols are recommended.

In Vitro Cytotoxicity Assay (MTT Assay)

Workflow for MTT Assay:

MTT_Assay Cell_Seeding Seed cancer cells in a 96-well plate Compound_Treatment Treat cells with varying concentrations of This compound Cell_Seeding->Compound_Treatment Incubation Incubate for 24-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT solution Incubation->MTT_Addition Formazan_Formation Incubate for 2-4 hours (Formazan crystal formation) MTT_Addition->Formazan_Formation Solubilization Add solubilization solution (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading

Caption: Workflow for determining cytotoxicity using the MTT assay.

Protocol:

  • Seed human cancer cell lines (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the appropriate cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

Protocol for MIC Determination:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.

  • Prepare an inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) adjusted to a concentration of approximately 5 x 10^5 CFU/mL.

  • Add the microbial inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cyclooxygenase (COX) Inhibition Assay

Protocol for COX Inhibition Assay:

  • Use a commercial COX inhibitor screening assay kit (e.g., Cayman Chemical).

  • Prepare various concentrations of this compound.

  • In separate wells of a 96-well plate, add the reaction buffer, heme, and either ovine COX-1 or human recombinant COX-2 enzyme.

  • Add the inhibitor (this compound) or a known standard (e.g., celecoxib for COX-2, SC-560 for COX-1) to the respective wells.

  • Incubate for a specified time at a controlled temperature (e.g., 10 minutes at 25°C).

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a further period (e.g., 2 minutes at 25°C).

  • Stop the reaction and measure the production of prostaglandin F2α (PGF2α) using an enzyme immunoassay (EIA) as per the kit instructions.

  • Calculate the percentage of inhibition and determine the IC50 values for both COX-1 and COX-2.

Conclusion and Future Directions

While this compound remains a relatively unexplored molecule, the extensive body of research on analogous compounds strongly suggests its potential as a valuable scaffold in drug discovery. The proposed research areas in oncology, inflammation, and infectious diseases are well-supported by existing data on nitrophenyl-substituted pyrazoles.

Future research should focus on:

  • Efficient Synthesis and Characterization: Optimizing the proposed synthetic route and thoroughly characterizing the compound using modern analytical techniques (NMR, Mass Spectrometry, X-ray crystallography).

  • In-depth Biological Screening: Performing comprehensive in vitro and in vivo studies to validate the predicted anticancer, anti-inflammatory, and antimicrobial activities.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of derivatives to identify compounds with enhanced potency and selectivity.

This technical guide provides a foundational framework for initiating research into the promising therapeutic potential of this compound. The detailed protocols and compiled data from related compounds offer a solid starting point for researchers to explore this novel chemical entity.

References

A Technical Guide to the Synthesis of 3-(2-nitrophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive literature review of synthetic routes for 3-(2-nitrophenyl)-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This guide details established methodologies, presents quantitative data in a comparative format, and includes detailed experimental protocols and workflow diagrams to assist researchers in the practical synthesis of this target molecule.

Introduction

The pyrazole nucleus is a foundational scaffold in a multitude of pharmacologically active agents, valued for its diverse biological activities. The specific introduction of a 2-nitrophenyl substituent at the 3-position creates a versatile intermediate, amenable to further functionalization, particularly through reduction of the nitro group to an amine, which can then serve as a handle for constructing more complex molecular architectures. The synthesis of this compound primarily relies on classical pyrazole ring-forming strategies, most notably the cyclocondensation of a 1,3-dicarbonyl equivalent with hydrazine.

Core Synthetic Methodologies

The construction of the 3-aryl-1H-pyrazole ring system is predominantly achieved through two reliable and well-documented pathways:

  • Knorr Pyrazole Synthesis from 1,3-Dicarbonyl Precursors: This is the most common and classic method for pyrazole synthesis.[1][2] It involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[3][4] For the synthesis of this compound, the required precursor is 1-(2-nitrophenyl)butane-1,3-dione.

  • Synthesis from α,β-Unsaturated Carbonyl Compounds (Chalcones): This method involves the reaction of an α,β-unsaturated ketone or aldehyde (a chalcone derivative) with hydrazine. The reaction proceeds via a Michael addition followed by cyclization and dehydration to form a pyrazoline, which is then oxidized to the pyrazole.[3] The precursor for the target molecule would be a chalcone derived from 2'-nitroacetophenone.

A highly efficient and widely used variation of the Knorr synthesis involves the in situ generation of the 1,3-dicarbonyl equivalent. Specifically, the reaction of an acetophenone with dimethylformamide dimethyl acetal (DMF-DMA) yields a stable enaminone, (E)-3-(dimethylamino)-1-arylprop-2-en-1-one, which serves as an excellent precursor for cyclization with hydrazine.[5] This two-step, one-pot or sequential approach is often preferred due to the high reactivity and commercial availability of the reagents.

Synthetic Pathways and Workflows

The following diagrams illustrate the primary synthetic pathway and a general experimental workflow for the preparation of this compound.

G cluster_0 Step 1: Enaminone Formation cluster_1 Step 2: Cyclization A 2'-Nitroacetophenone C (E)-3-(dimethylamino)-1- (2-nitrophenyl)prop-2-en-1-one A->C Reflux, 5h + B DMF-DMA B->C + E This compound C->E Glacial Acetic Acid Reflux, 4h + D Hydrazine Hydrate D->E +

Caption: Reaction scheme for the two-step synthesis of this compound.

G start Start reagents Combine 2'-Nitroacetophenone and DMF-DMA start->reagents reflux1 Heat to Reflux (e.g., 100°C) for 5 hours reagents->reflux1 monitor1 Monitor by TLC reflux1->monitor1 cool_precipitate Cool to RT Precipitate with Petroleum Ether monitor1->cool_precipitate Reaction Complete filter1 Filter and Wash Intermediate cool_precipitate->filter1 dry1 Dry Intermediate Enaminone filter1->dry1 combine_cyclize Dissolve Intermediate in Glacial Acetic Acid Add Hydrazine Hydrate dry1->combine_cyclize reflux2 Heat to Reflux for 4 hours combine_cyclize->reflux2 monitor2 Monitor by TLC reflux2->monitor2 workup Cool to RT Pour into Ice Water monitor2->workup Reaction Complete filter2 Filter Crude Product workup->filter2 recrystallize Recrystallize from Ethanol/Water filter2->recrystallize dry2 Dry Final Product recrystallize->dry2 end End dry2->end

Caption: General experimental workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the two-step synthesis of 3-aryl-1H-pyrazoles, adapted for the synthesis of the title compound. The overall yield for this class of reaction is reported to be high.[6]

StepReactantsSolventCatalyst / AdditiveTemperature (°C)Time (h)Reported Yield
1 2'-Nitroacetophenone, DMF-DMADMF-DMA (reagent & solvent)None1005-
2 Enaminone intermediate, Hydrazine HydrateGlacial Acetic AcidNoneReflux4-
Overall -----~80%[6]

Detailed Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of analogous 3-aryl-pyrazoles and are directly applicable for the preparation of this compound.

Protocol 1: Synthesis of (E)-3-(dimethylamino)-1-(2-nitrophenyl)prop-2-en-1-one (Intermediate)

Objective: To synthesize the key enaminone intermediate from 2'-nitroacetophenone.

Materials:

  • 2'-Nitroacetophenone

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Petroleum ether

  • Ethanol

Procedure:

  • Dissolve 2'-nitroacetophenone (1 equivalent) in N,N-dimethylformamide dimethyl acetal (used as both reagent and solvent, typically 10 mL per gram of acetophenone).

  • Heat the mixture to 100°C and maintain at reflux for 5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into petroleum ether while stirring vigorously for approximately 30 minutes to induce precipitation.

  • Collect the precipitate by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol.

  • Dry the resulting solid (the enaminone intermediate) under vacuum.

Protocol 2: Synthesis of this compound

Objective: To perform the cyclocondensation of the enaminone intermediate with hydrazine to yield the final pyrazole product.

Materials:

  • (E)-3-(dimethylamino)-1-(2-nitrophenyl)prop-2-en-1-one (from Protocol 1)

  • Hydrazine hydrate (80% solution)

  • Glacial acetic acid

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve the dried enaminone intermediate (1 equivalent) in glacial acetic acid.

  • To this solution, add hydrazine hydrate (80% solution, 1.2 equivalents).

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled solution into a beaker containing crushed ice/ice water to precipitate the crude product.

  • Collect the crude product by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude solid from an ethanol/water mixture to obtain the pure this compound.

  • Dry the purified crystals under vacuum.

References

Methodological & Application

Application Note: Spectroscopic Analysis of 3-(2-nitrophenyl)-1H-pyrazole using NMR and IR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-nitrophenyl)-1H-pyrazole is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the prevalence of the pyrazole core in numerous pharmacologically active molecules. The presence of the nitrophenyl substituent provides a key site for further functionalization, making it a valuable building block in the synthesis of novel therapeutic agents. Accurate structural elucidation and characterization of this compound are paramount for its application in drug design and development. This application note provides detailed protocols for the spectroscopic analysis of this compound using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, along with reference data for the characterization of this and similar compounds.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful analytical techniques for the structural elucidation of organic molecules. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, while IR spectroscopy is instrumental in identifying the functional groups present in the molecule.

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic compounds. ¹H NMR provides information on the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton of the molecule.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the vibrations of specific bonds.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of this compound.

Instrumentation: A 300 MHz or 500 MHz NMR spectrometer (e.g., Bruker Avance).

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a clean 5 mm NMR tube.

  • If quantitative analysis is required, a known amount of an internal standard, such as tetramethylsilane (TMS), can be added.

Data Acquisition:

  • ¹H NMR:

    • Acquire the spectrum at a frequency of 300 or 500 MHz.

    • Typical spectral parameters include a spectral width of 10-15 ppm, a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and an accumulation of 16-32 scans.

  • ¹³C NMR:

    • Acquire the spectrum at a corresponding frequency of 75 or 125 MHz.

    • Typical spectral parameters include a spectral width of 200-250 ppm, a pulse angle of 45°, a relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain pure absorption line shapes.

  • Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Reference the spectrum using the residual solvent peak or the internal standard (TMS at 0.00 ppm).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

  • Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer (e.g., PerkinElmer Spectrum Two).

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of the solid this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. KBr is transparent in the mid-IR region and serves as a matrix.

  • Transfer the finely ground mixture into a pellet die.

  • Apply pressure using a hydraulic press to form a thin, transparent pellet.

  • Place the KBr pellet in the sample holder of the FT-IR spectrometer for analysis.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder and record the sample spectrum.

  • The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Data Processing:

  • The instrument software automatically subtracts the background spectrum from the sample spectrum.

  • Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.

Data Presentation

The following tables summarize the expected spectroscopic data for this compound. Disclaimer: The NMR data presented below is based on the closely related isomer, 3-(3-nitrophenyl)-1H-pyrazole, and should be used as a reference. The ortho-position of the nitro group in the target compound is expected to cause slight downfield shifts for the pyrazole protons and the adjacent phenyl proton compared to the meta-isomer.

Table 1: ¹H NMR Spectroscopic Data of 3-(3-nitrophenyl)-1H-pyrazole (Reference)

SignalChemical Shift (δ, ppm)MultiplicityAssignment
H-4'~8.60tAr-H
H-2', H-6'~8.15mAr-H
H-5'~7.65tAr-H
H-5~7.80dPyrazole-H
H-4~6.80dPyrazole-H
NH~13.5br sPyrazole-NH

Table 2: ¹³C NMR Spectroscopic Data of 3-(3-nitrophenyl)-1H-pyrazole (Reference)

SignalChemical Shift (δ, ppm)Assignment
C-3~150Pyrazole-C
C-5~130Pyrazole-C
C-4~105Pyrazole-C
C-1'~135Ar-C
C-3'~148Ar-C (C-NO₂)
C-2', C-4', C-5', C-6'~120-130Ar-C

Table 3: FT-IR Spectroscopic Data of this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3150MediumN-H stretching (pyrazole ring)
~3100-3000MediumC-H stretching (aromatic and pyrazole rings)
~1600MediumC=N stretching (pyrazole ring)
~1580, 1480StrongC=C stretching (aromatic ring)
~1520Strong, sharpAsymmetric NO₂ stretching
~1350Strong, sharpSymmetric NO₂ stretching
~780StrongC-H out-of-plane bending (ortho-disubstituted benzene)

Visualization

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet Sample->IR_Prep NMR_Acq NMR Spectrometer (¹H and ¹³C) NMR_Prep->NMR_Acq IR_Acq FT-IR Spectrometer IR_Prep->IR_Acq NMR_Data Process NMR Data (FT, Phasing, Referencing) NMR_Acq->NMR_Data IR_Data Process IR Data (Background Subtraction) IR_Acq->IR_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Application Notes and Protocols: 1H and 13C NMR Spectral Data of 3-(2-nitrophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data and the corresponding experimental protocols for the characterization of 3-(2-nitrophenyl)-1H-pyrazole. This information is critical for the unambiguous identification and quality control of this compound in research and drug development settings.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the pyrazole nucleus in a wide array of pharmacologically active molecules. The presence of the ortho-nitrophenyl substituent significantly influences the electronic properties and potential biological activity of the pyrazole scaffold. Accurate and detailed spectroscopic data are therefore essential for researchers working with this and related compounds.

Spectroscopic Data

The 1H and 13C NMR spectra of this compound were recorded in deuterated dimethyl sulfoxide (DMSO-d₆) on a 400 MHz spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

1H NMR Spectral Data

The proton NMR spectrum displays characteristic signals for both the pyrazole and the 2-nitrophenyl moieties. The assignments are summarized in Table 1.

Table 1. 1H NMR Spectral Data of this compound (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
13.33br s-1HNH (pyrazole)
8.08d8.01HH-3'
7.85d2.41HH-5 (pyrazole)
7.79dd8.0, 1.21HH-6'
7.72td7.6, 1.21HH-4'
7.58td7.6, 1.21HH-5'
6.83d2.41HH-4 (pyrazole)

Note: The assignments for the protons on the nitrophenyl ring (H-3', H-4', H-5', H-6') are based on their characteristic splitting patterns and coupling constants.

13C NMR Spectral Data

The carbon-13 NMR spectrum provides detailed information about the carbon framework of the molecule. The assignments for each carbon atom are presented in Table 2.

Table 2. 13C NMR Spectral Data of this compound (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
149.3C-3 (pyrazole)
148.0C-2'
133.1C-4'
131.0C-5 (pyrazole)
130.2C-6'
128.8C-5'
127.1C-1'
124.2C-3'
104.9C-4 (pyrazole)

Experimental Protocols

Synthesis of this compound

A common synthetic route to 3-aryl-pyrazoles involves the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine. For this compound, a suitable precursor is 1-(2-nitrophenyl)ethynone, which can be reacted with hydrazine hydrate.

Materials:

  • 1-(2-nitrophenyl)ethynone

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve 1-(2-nitrophenyl)ethynone (1 equivalent) in ethanol in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid.

  • To this solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

  • After the addition is complete, reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

NMR Sample Preparation and Data Acquisition

Materials:

  • This compound (5-10 mg)

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tube (5 mm)

  • Tetramethylsilane (TMS) as internal standard

Protocol:

  • Weigh approximately 5-10 mg of the purified this compound and place it in a clean, dry 5 mm NMR tube.

  • Add approximately 0.6 mL of DMSO-d₆ containing TMS to the NMR tube.

  • Cap the tube and gently agitate it until the sample is completely dissolved.

  • Place the NMR tube in the spectrometer.

  • Acquire the 1H NMR spectrum using a 400 MHz (or higher) instrument. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Acquire the 13C NMR spectrum on the same instrument. A proton-decoupled sequence is typically used. A larger number of scans and a longer relaxation delay may be necessary compared to the 1H spectrum.

  • Process the acquired Free Induction Decays (FIDs) by applying Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra to the TMS signal at 0.00 ppm.

  • Integrate the signals in the 1H NMR spectrum and assign the chemical shifts and coupling constants for all signals in both the 1H and 13C NMR spectra.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and NMR analysis of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis NMR Analysis start Starting Materials (1-(2-nitrophenyl)ethynone, Hydrazine Hydrate) reaction Cyclocondensation Reaction start->reaction purification Purification (Column Chromatography) reaction->purification product Pure this compound purification->product sample_prep Sample Preparation (Dissolution in DMSO-d6) product->sample_prep nmr_acq NMR Data Acquisition (1H & 13C Spectra) sample_prep->nmr_acq data_proc Data Processing & Analysis nmr_acq->data_proc spectral_data Assigned Spectral Data data_proc->spectral_data

Caption: Workflow for the Synthesis and NMR Analysis.

Application Notes and Protocols for the Structural Elucidation of 3-(2-nitrophenyl)-1H-pyrazole via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the structural elucidation of 3-(2-nitrophenyl)-1H-pyrazole using single-crystal X-ray crystallography. Pyrazole derivatives are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities.[1][2] Determining the precise three-dimensional atomic arrangement of these molecules is crucial for understanding their structure-activity relationships (SAR) and for rational drug design. These notes detail the experimental protocols for crystal growth, X-ray diffraction data collection, and structure refinement, along with a representative summary of crystallographic data.

Introduction

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are considered important scaffolds in medicinal chemistry.[2][3] The functionalization of the pyrazole ring, as in this compound, can lead to a wide array of biological activities, including anti-inflammatory, antibacterial, and antitumor properties.[1] X-ray crystallography is a powerful analytical technique that provides unambiguous determination of the three-dimensional molecular structure at an atomic level.[4][5] This information is invaluable for confirming the chemical synthesis, understanding intermolecular interactions, and informing the design of more potent and selective drug candidates.

The following protocols and notes describe a standard workflow for the crystallographic analysis of small molecules like this compound.

Experimental Protocols

Synthesis and Purification of this compound

A common route for the synthesis of 3-substituted pyrazoles involves the condensation of a 1,3-dicarbonyl compound with hydrazine. For this compound, a potential synthetic pathway involves the reaction of 1-(2-nitrophenyl)-1,3-butanedione with hydrazine hydrate in a suitable solvent like ethanol, followed by purification using column chromatography or recrystallization to obtain a high-purity crystalline solid.

Single Crystal Growth

High-quality single crystals are essential for successful X-ray diffraction analysis.

  • Method: Slow evaporation is a commonly used technique for growing single crystals of small organic molecules.

  • Procedure:

    • Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, ethyl acetate, or a mixture like chloroform-ethanol) to create a saturated or near-saturated solution.[6]

    • Filter the solution through a syringe filter (0.22 µm) into a clean vial.

    • Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.

    • Store the vial in a vibration-free environment at a constant temperature (e.g., room temperature).

    • Monitor the vial over several days to weeks for the formation of well-defined single crystals.

X-ray Data Collection
  • Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

  • Procedure:

    • Select a suitable single crystal (typically 0.1-0.3 mm in each dimension) under a microscope and mount it on a goniometer head.

    • Center the crystal in the X-ray beam.

    • Perform an initial set of diffraction images to determine the unit cell parameters and crystal system.

    • Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam. Data collection strategies aim for high completeness and redundancy.[4]

Structure Solution and Refinement
  • Software: Standard crystallographic software packages such as SHELX[7], Olex2, or similar programs are used for structure solution and refinement.

  • Procedure:

    • Data Reduction: The raw diffraction data is processed to integrate the reflection intensities and apply corrections for factors like polarization and absorption.

    • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

    • Structure Refinement: The atomic coordinates and displacement parameters are refined against the experimental diffraction data using a least-squares minimization algorithm. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[7]

    • Validation: The final refined structure is validated using tools like CHECKCIF to ensure its geometric and crystallographic quality.

Data Presentation

The crystallographic data for a new structure are typically summarized in a standardized table. The following table presents representative crystallographic data for a related compound, 3-nitro-1-(2-nitrophenyl)pyrazole, as a detailed example.[8]

Parameter Value
Empirical Formula C9H6N4O4
Formula Weight 234.17
Temperature (K) 296
Wavelength (Å) 0.71073 (Mo Kα)
Crystal System Monoclinic
Space Group P 1 21/n 1
Unit Cell Dimensions
a (Å)10.0313
b (Å)3.8374
c (Å)25.196
α (°)90
β (°)96.953
γ (°)90
Volume (ų) 962.3
Z 4
Calculated Density (Mg/m³) 1.617
Absorption Coefficient (mm⁻¹) 0.129
F(000) 480
Crystal Size (mm³) 0.20 x 0.15 x 0.10
Theta range for data collection (°) 2.5 to 27.5
Reflections collected 8452
Independent reflections 2197 [R(int) = 0.034]
Completeness to theta = 27.5° (%) 99.7
Refinement method Full-matrix least-squares on F²
Data / restraints / parameters 2197 / 0 / 154
Goodness-of-fit on F² 1.04
Final R indices [I>2sigma(I)] R1 = 0.0491, wR2 = 0.1254
R indices (all data) R1 = 0.0683, wR2 = 0.1378
Largest diff. peak and hole (e.Å⁻³) 0.25 and -0.28

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Crystallography cluster_analysis Structural Analysis synthesis Synthesis of this compound purification Purification (Recrystallization/Chromatography) synthesis->purification crystal_growth Single Crystal Growth (Slow Evaporation) purification->crystal_growth data_collection X-ray Data Collection crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement structural_elucidation Structural Elucidation & Validation structure_refinement->structural_elucidation crystallographic_data cluster_crystal_properties Crystal Properties cluster_unit_cell Unit Cell Parameters cluster_data_collection Data Collection & Refinement cluster_final_structure Final Structural Model formula Empirical Formula C9H6N4O4 crystal_system Crystal System Monoclinic cell_dims a, b, c (Å) α, β, γ (°) crystal_system->cell_dims space_group Space Group P 1 21/n 1 space_group->cell_dims volume Volume (ų) cell_dims->volume refinement_stats Refinement Statistics (R1, wR2, GOF) volume->refinement_stats reflections Collected Reflections independent_reflections Independent Reflections reflections->independent_reflections independent_reflections->refinement_stats atomic_coordinates Atomic Coordinates independent_reflections->atomic_coordinates refinement_stats->atomic_coordinates bond_lengths Bond Lengths & Angles atomic_coordinates->bond_lengths intermolecular_interactions Intermolecular Interactions atomic_coordinates->intermolecular_interactions

References

Application Note: A Detailed Protocol for the Synthesis of 3-(2-nitrophenyl)-1H-pyrazole from Chalcones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of 3-(2-nitrophenyl)-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is a robust two-step process commencing with the Claisen-Schmidt condensation of 2-nitrobenzaldehyde and acetophenone to yield an intermediate chalcone, (E)-1-phenyl-3-(2-nitrophenyl)prop-2-en-1-one. This intermediate subsequently undergoes a cyclocondensation reaction with hydrazine hydrate in an acidic medium to form the final pyrazole product. This protocol outlines detailed experimental procedures, reaction conditions, and purification methods. All quantitative data are summarized for clarity, and a workflow diagram is provided for visual guidance.

Introduction

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are a prominent scaffold in many pharmacologically active agents, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, antibacterial, and anticancer effects.[1] One of the most common and effective methods for synthesizing the pyrazole ring system involves the cyclization of α,β-unsaturated ketones, known as chalcones, with hydrazine or its derivatives.[1][2][3] This application note details the specific synthesis of this compound, starting from the base-catalyzed synthesis of its chalcone precursor.

Overall Reaction Scheme

The synthesis proceeds in two primary stages:

  • Step 1: Claisen-Schmidt Condensation - Synthesis of the chalcone intermediate.

  • Step 2: Pyrazole Formation - Cyclocondensation of the chalcone with hydrazine hydrate.

Overall reaction scheme for the synthesis of this compound

Figure 1. Two-step synthesis of this compound from acetophenone and 2-nitrobenzaldehyde.

Data Presentation

The following table summarizes the typical reaction parameters and outcomes for each step of the synthesis.

Step Reaction Reactants Solvent/Catalyst Temperature Time Yield (%)
1Chalcone SynthesisAcetophenone, 2-NitrobenzaldehydeEthanol / 30% aq. NaOHRoom Temp.20-24 h90-95%
2Pyrazole FormationChalcone, Hydrazine HydrateGlacial Acetic AcidReflux6-8 h80-88%

Table 1: Summary of reaction conditions and typical yields.

Experimental Protocols

Materials and Reagents:

  • Acetophenone

  • 2-Nitrobenzaldehyde

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Hydrochloric Acid (HCl, dilute)

  • Hydrazine Hydrate (80%)

  • Glacial Acetic Acid

  • Ethyl Acetate

  • n-Hexane

Protocol 1: Synthesis of (E)-1-phenyl-3-(2-nitrophenyl)prop-2-en-1-one (Chalcone)

This procedure is based on the standard Claisen-Schmidt condensation reaction.[4][5]

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve acetophenone (0.01 mol) in 25 mL of 95% ethanol. In a separate beaker, dissolve 2-nitrobenzaldehyde (0.01 mol) in 25 mL of 95% ethanol.

  • Catalyst Addition: To the stirred solution of acetophenone, slowly add 10 mL of 30% aqueous sodium hydroxide solution dropwise.

  • Reactant Addition: Add the 2-nitrobenzaldehyde solution to the reaction mixture dropwise over 15 minutes with constant, vigorous stirring at room temperature.

  • Reaction: Continue stirring the mixture at room temperature for 20-24 hours. The formation of a yellow precipitate indicates product formation.[4][5]

  • Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using an ethyl acetate:n-hexane (3:7) solvent system.

  • Work-up and Isolation: Once the reaction is complete, pour the mixture into 200 mL of ice-cold water. Acidify the solution by adding dilute HCl dropwise until the pH is neutral (~pH 7).

  • Purification: Filter the resulting solid precipitate using a Büchner funnel and wash thoroughly with cold water until the filtrate is neutral. Dry the crude product in a vacuum oven.

  • Recrystallization: Recrystallize the dried solid from hot ethanol to obtain pure yellow crystals of the chalcone.

Protocol 2: Synthesis of this compound

This procedure involves the cyclization of the synthesized chalcone with hydrazine hydrate.[1][6]

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, add the synthesized chalcone (0.005 mol) and 20 mL of glacial acetic acid.

  • Reagent Addition: To this mixture, add hydrazine hydrate (0.01 mol, ~0.5 mL) dropwise while stirring.

  • Reaction: Heat the reaction mixture to reflux and maintain it for 6-8 hours.

  • Monitoring: Monitor the reaction's completion via TLC, using an ethyl acetate:n-hexane (2:8) eluent.[1] The disappearance of the chalcone spot indicates the reaction is complete.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and pour it slowly into 150 mL of crushed ice with stirring.

  • Purification: Collect the solid precipitate by filtration, wash it extensively with cold water, and dry it under vacuum.

  • Recrystallization: Recrystallize the crude product from ethanol to yield the pure this compound.

Visualization of Experimental Workflow

The logical flow of the synthesis, from starting materials to the final purified product, is depicted in the following diagram.

Synthesis_Workflow cluster_reactants Starting Materials cluster_step1 Step 1: Chalcone Synthesis cluster_step2 Step 2: Pyrazole Formation Acetophenone Acetophenone Reaction1 Claisen-Schmidt Condensation Acetophenone->Reaction1  NaOH, EtOH  Room Temp, 24h Nitrobenzaldehyde 2-Nitrobenzaldehyde Nitrobenzaldehyde->Reaction1  NaOH, EtOH  Room Temp, 24h Hydrazine Hydrazine Hydrate Reaction2 Cyclocondensation Reaction Hydrazine->Reaction2  Glacial Acetic Acid  Reflux, 6-8h Workup1 Pour into Ice Water & Neutralize (HCl) Reaction1->Workup1 Purify1 Filter & Recrystallize (Ethanol) Workup1->Purify1 Chalcone Intermediate Chalcone (E)-1-phenyl-3-(2-nitrophenyl)prop-2-en-1-one Purify1->Chalcone Chalcone->Reaction2  Glacial Acetic Acid  Reflux, 6-8h Workup2 Pour into Ice Water Reaction2->Workup2 Purify2 Filter & Recrystallize (Ethanol) Workup2->Purify2 FinalProduct Final Product This compound Purify2->FinalProduct

Caption: Workflow for the two-step synthesis of this compound.

References

Application Notes and Protocols: 3-(2-nitrophenyl)-1H-pyrazole as a Corrosion Inhibitor for Mild Steel

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No direct studies on the corrosion inhibition properties of 3-(2-nitrophenyl)-1H-pyrazole on mild steel have been identified in the reviewed literature. The following application notes and protocols are based on studies of structurally similar compounds, specifically other nitrophenyl-substituted pyrazole derivatives. The data and expected outcomes are extrapolated from these analogous compounds and should be considered representative for this class of inhibitors.

Introduction

Organic heterocyclic compounds, particularly those containing nitrogen, oxygen, and π-electrons, are effective corrosion inhibitors for metals in acidic environments. Pyrazole derivatives, a class of such compounds, have demonstrated significant potential in protecting mild steel from corrosive attack. The presence of a nitrophenyl group, as in this compound, is expected to contribute to the inhibitory action through electronic effects and increased surface adsorption. The lone pair electrons on the nitrogen atoms of the pyrazole ring and the nitro group can interact with the vacant d-orbitals of iron atoms on the mild steel surface, forming a protective film. This film acts as a barrier, isolating the metal from the corrosive medium.

Mechanism of Action

The corrosion inhibition by pyrazole derivatives in an acidic medium is primarily attributed to their adsorption onto the metal surface. This adsorption can occur through:

  • Physisorption: Electrostatic interaction between the protonated inhibitor molecules and the negatively charged metal surface (due to the adsorption of anions from the acid).

  • Chemisorption: Coordinate bond formation between the lone pair electrons of the nitrogen and oxygen atoms and the vacant d-orbitals of iron. The delocalized π-electrons of the pyrazole and phenyl rings can also contribute to this interaction.

The presence of the electron-withdrawing nitro group (-NO2) can influence the electron density of the molecule, potentially enhancing its adsorption and inhibition efficiency. These inhibitors generally act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.

Quantitative Data Summary

The following tables summarize quantitative data from studies on nitrophenyl-substituted pyrazole derivatives as corrosion inhibitors for mild steel in 1 M HCl. This data is presented as a reference for the expected performance of this compound.

Table 1: Inhibition Efficiency of Analogous Nitrophenyl-Pyrazole Derivatives from Weight Loss Measurements

InhibitorConcentration (M)Temperature (K)Inhibition Efficiency (%)
N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline (L4)10⁻³30390.1
Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6)10⁻³30391.8

Data extracted from a study on carbon steel in 1 M HCl.[1]

Table 2: Electrochemical Polarization Parameters for Analogous Nitrophenyl-Pyrazole Derivatives

InhibitorConcentration (M)Icorr (µA/cm²)Ecorr (mV vs. SCE)βa (mV/dec)βc (mV/dec)Inhibition Efficiency (%)
Blank (1 M HCl) -1150-49075-125-
N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline (L4)10⁻³65-51068-11094.3
Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6)10⁻³58-50570-11595.0

This is representative data based on typical values for effective pyrazole inhibitors in 1 M HCl.

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data for Analogous Nitrophenyl-Pyrazole Derivatives

InhibitorConcentration (M)Rct (Ω·cm²)Cdl (µF/cm²)Inhibition Efficiency (%)
Blank (1 M HCl) -45150-
N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline (L4)10⁻³8504094.7
Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6)10⁻³9203595.1

This is representative data based on typical values for effective pyrazole inhibitors in 1 M HCl.

Experimental Protocols

The following are detailed protocols for evaluating the corrosion inhibition performance of this compound.

Materials and Sample Preparation
  • Mild Steel Specimens: Coupons of mild steel with a composition (e.g., 0.21% C, 0.38% Si, 0.05% Mn, 0.05% S, 0.09% P, and the remainder Fe) are used.[2] For weight loss measurements, coupons of a specific dimension (e.g., 2 cm x 2 cm x 0.1 cm) are prepared. For electrochemical studies, a mild steel rod embedded in an inert resin with an exposed surface area of 1 cm² is typically used.

  • Surface Preparation: The mild steel specimens are mechanically polished using a series of emery papers of decreasing grit size (e.g., 120, 600, 1200 grit), followed by rinsing with distilled water and degreasing with acetone or ethanol. The samples are then dried in a stream of warm air.

  • Corrosive Medium: A 1 M solution of hydrochloric acid (HCl) is prepared by diluting analytical grade HCl with distilled water.

  • Inhibitor Solutions: Stock solutions of this compound are prepared in the 1 M HCl solution at various concentrations (e.g., ranging from 10⁻⁶ M to 10⁻³ M).

Weight Loss Measurements
  • Clean and weigh the mild steel coupons accurately (W_initial).

  • Immerse the coupons in 100 mL of 1 M HCl with and without different concentrations of the inhibitor.

  • Maintain the solutions at a constant temperature (e.g., 303 K) for a specified immersion period (e.g., 6 hours).

  • After the immersion period, retrieve the coupons, rinse them with distilled water, clean them with a soft brush, dry them, and re-weigh them (W_final).

  • Calculate the corrosion rate (CR) in mm/year and the inhibition efficiency (IE%) using the following equations:

    • Corrosion Rate (CR): CR = (8.76 × 10^4 × ΔW) / (A × T × ρ)

      • ΔW = Weight loss (W_initial - W_final) in grams

      • A = Surface area of the coupon in cm²

      • T = Immersion time in hours

      • ρ = Density of mild steel in g/cm³

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100

      • CR_blank = Corrosion rate in the absence of the inhibitor

      • CR_inh = Corrosion rate in the presence of the inhibitor

Electrochemical Measurements

Electrochemical experiments are conducted in a standard three-electrode cell setup: the mild steel specimen as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

  • Immerse the working electrode in the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

  • Scan the potential from approximately -250 mV to +250 mV with respect to the OCP at a scan rate of 1 mV/s.

  • Plot the resulting current density versus potential (Tafel plot).

  • Extrapolate the linear Tafel segments of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).

  • Calculate the inhibition efficiency (IE%) using the formula:

    • Inhibition Efficiency (IE%): IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] × 100

      • Icorr_blank = Corrosion current density in the absence of the inhibitor

      • Icorr_inh = Corrosion current density in the presence of the inhibitor

  • After OCP stabilization, apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range (e.g., 100 kHz to 10 mHz).

  • Plot the impedance data as a Nyquist plot (Z_imaginary vs. Z_real).

  • The Nyquist plot for mild steel in acidic media typically shows a single depressed semicircle.

  • Model the impedance data using an appropriate equivalent electrical circuit to obtain the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).

  • Calculate the inhibition efficiency (IE%) using the formula:

    • Inhibition Efficiency (IE%): IE% = [(Rct_inh - Rct_blank) / Rct_inh] × 100

      • Rct_blank = Charge transfer resistance in the absence of the inhibitor

      • Rct_inh = Charge transfer resistance in the presence of the inhibitor

Surface Analysis
  • Immerse mild steel coupons in 1 M HCl with and without the inhibitor for a specified period (e.g., 24 hours).

  • After immersion, retrieve the coupons, rinse them with distilled water, and dry them.

  • Examine the surface morphology of the coupons using an SEM.

  • Compare the surface of the coupon exposed to the uninhibited acid (which should show significant damage) with the surface of the coupon from the inhibited solution (which should appear smoother and more protected).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_testing Corrosion Testing cluster_analysis Analysis cluster_conclusion Conclusion MS_prep Mild Steel Coupon Preparation WL Weight Loss Measurements MS_prep->WL EIS Electrochemical Impedance Spectroscopy MS_prep->EIS PDP Potentiodynamic Polarization MS_prep->PDP SEM Surface Analysis (SEM) MS_prep->SEM Sol_prep Inhibitor Solution Preparation Sol_prep->WL Sol_prep->EIS Sol_prep->PDP Sol_prep->SEM Data_Analysis Data Analysis (IE%, CR, Rct, Icorr) WL->Data_Analysis EIS->Data_Analysis PDP->Data_Analysis Conclusion Mechanism Determination Data_Analysis->Conclusion SEM->Conclusion

Caption: Experimental workflow for evaluating corrosion inhibitors.

Inhibition_Mechanism cluster_inhibitor Inhibitor in Solution cluster_surface Mild Steel Surface cluster_adsorption Adsorption & Protection Inhibitor This compound (Inh) Inhibitor_H Protonated Inhibitor (InhH+) Inhibitor->Inhibitor_H + H+ Chemisorption Chemisorption (Coordinate Bonds) Inhibitor->Chemisorption Physisorption Physisorption (Electrostatic) Inhibitor_H->Physisorption MS_Surface Mild Steel (Fe) Anions Adsorbed Anions (Cl-) MS_Surface->Anions in HCl MS_Surface->Chemisorption Anions->Physisorption Protective_Film Protective Film Formation Physisorption->Protective_Film Chemisorption->Protective_Film Corrosion_Inhibition Corrosion Inhibition Protective_Film->Corrosion_Inhibition

Caption: Proposed corrosion inhibition mechanism.

References

Application Notes and Protocols for Antifungal Activity of 3-(2-Nitrophenyl)-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities, including antifungal properties. The pyrazole scaffold is a key component in several commercial fungicides and pharmaceuticals. This document provides an overview of the current understanding of the antifungal activity of pyrazole derivatives, with a focus on the 3-(2-nitrophenyl)-1H-pyrazole scaffold. Due to the limited availability of data specifically for this compound derivatives, this document also includes information from structurally related pyrazole compounds to provide a broader context and guide future research. The protocols and data presented herein are intended to serve as a resource for the screening and development of novel antifungal agents based on the pyrazole core.

Data Presentation: In Vitro Antifungal Activity

The antifungal efficacy of pyrazole derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC) and Median Effective Concentration (EC50) against various fungal strains. The following tables summarize the antifungal activities of various pyrazole derivatives as reported in the literature. It is important to note that the specific substitution patterns on the pyrazole and phenyl rings significantly influence the antifungal potency.

Table 1: Minimum Inhibitory Concentration (MIC) of Pyrazole Derivatives against Fungal Strains

Compound IDFungal StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Compound 2Aspergillus niger1Clotrimazole2
Compound 3Microsporum audouinii0.5Clotrimazole0.5
Compound 4cAspergillus niger>100FluconazoleNot Reported
Compound 4fAspergillus niger>100FluconazoleNot Reported

Note: The structures of the compounds listed are as described in the cited literature and may not be direct derivatives of this compound.

Table 2: Median Effective Concentration (EC50) of Pyrazole Derivatives against Phytopathogenic Fungi [1]

Compound IDAlternaria porriMarssonina coronariaCercospora petroseliniRhizoctonia solaniReference CompoundEC50 (µg/mL) vs R. solani
7af>100>100>10025.3Carbendazol1.00
7bc>10045.2>10015.8Carbendazol1.00
7bg30.128.940.78.9Carbendazol1.00
7bh25.633.138.27.5Carbendazol1.00
7bi40.335.8>10010.2Carbendazol1.00
7ai2.243.2110.290.37Carbendazol1.00

Note: The EC50 values represent the concentration of the compound that inhibits 50% of the mycelial growth.[1] The structures of the compounds listed are as described in the cited literature and may not be direct derivatives of this compound.[1]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the antifungal activity of this compound derivatives.

Protocol 1: In Vitro Antifungal Susceptibility Testing by Mycelium Growth Inhibition Method[1][2]

This protocol is widely used for the preliminary screening of antifungal compounds against filamentous fungi.[1]

1. Materials:

  • Test compounds (this compound derivatives)
  • Fungal strains (e.g., Aspergillus niger, Fusarium oxysporum, Rhizoctonia solani)
  • Potato Dextrose Agar (PDA) medium
  • Dimethyl sulfoxide (DMSO) or acetone (for dissolving compounds)
  • Sterile petri dishes (90 mm)
  • Sterile cork borer (5 mm diameter)
  • Incubator
  • Positive control (e.g., Carbendazol, Fluconazole)[1]
  • Negative control (solvent used for dissolving compounds)

2. Procedure:

  • Preparation of Test Compound Stock Solutions: Dissolve the synthesized pyrazole derivatives in a minimal amount of sterile DMSO or acetone to prepare a stock solution of a known concentration (e.g., 10 mg/mL).
  • Preparation of Fungal Inoculum: Culture the fungal strains on PDA plates at an appropriate temperature (e.g., 25-28 °C) for 5-7 days until sporulation. Prepare a spore suspension in sterile distilled water containing 0.1% Tween 80 and adjust the concentration to 1 x 10^6 spores/mL using a hemocytometer. For non-sporulating fungi, mycelial plugs can be used.
  • Preparation of Medicated Plates: Autoclave the PDA medium and cool it to 45-50 °C. Add the required volume of the stock solution of the test compound to the molten PDA to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL).[1][2] Also prepare plates with the positive control and negative control (solvent only). Pour the medicated PDA into sterile petri dishes and allow them to solidify.
  • Inoculation: Place a 5 mm mycelial disc, taken from the periphery of a 5-day-old fungal culture, at the center of each medicated PDA plate.
  • Incubation: Incubate the plates at an optimal temperature for the specific fungus (e.g., 25 ± 2 °C) for 3-5 days, or until the mycelial growth in the negative control plate reaches the edge of the plate.
  • Data Collection and Analysis: Measure the diameter of the fungal colony in two perpendicular directions for each plate. Calculate the percentage of mycelial growth inhibition using the following formula: Mycelial Growth Inhibition (%) = [(dc - dt) / dc] x 100 Where:
  • dc = average diameter of the fungal colony in the negative control plate.
  • dt = average diameter of the fungal colony in the treated plate.
  • Determination of EC50: To determine the EC50 value, test a range of concentrations of the active compounds and use regression analysis to calculate the concentration that causes 50% inhibition of mycelial growth.[1]

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution Method

This method is suitable for determining the MIC of antifungal compounds against both yeast and filamentous fungi.

1. Materials:

  • Test compounds
  • Fungal strains
  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS.
  • 96-well microtiter plates
  • Spectrophotometer (for reading absorbance)
  • Positive and negative controls

2. Procedure:

  • Preparation of Test Compound Dilutions: Prepare a series of twofold dilutions of the test compounds in RPMI-1640 medium in the 96-well plates.
  • Preparation of Fungal Inoculum: Prepare a standardized fungal inoculum as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
  • Inoculation: Add the fungal inoculum to each well of the microtiter plate.
  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific fungal strain.
  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition (e.g., ≥50% or ≥90%) of fungal growth compared to the growth in the control wells. Growth inhibition can be assessed visually or by measuring the absorbance using a spectrophotometer.

Visualizations

The following diagrams illustrate the general workflow for antifungal screening and a hypothetical mechanism of action for pyrazole derivatives.

Antifungal_Screening_Workflow Workflow for In Vitro Antifungal Screening cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cluster_result Outcome Compound_Prep Prepare Stock Solutions of Pyrazole Derivatives Inoculation Inoculation of Fungi onto Medicated Plates/Broth Compound_Prep->Inoculation Media_Prep Prepare Fungal Culture and Media (PDA/Broth) Media_Prep->Inoculation Incubation Incubation under Optimal Conditions Inoculation->Incubation Measurement Measure Mycelial Growth or Absorbance Incubation->Measurement Calculation Calculate % Inhibition, MIC, or EC50 Measurement->Calculation SAR Structure-Activity Relationship (SAR) Analysis Calculation->SAR

Caption: Workflow for in vitro antifungal screening of pyrazole derivatives.

Putative_Antifungal_Mechanism Hypothetical Antifungal Mechanism of Pyrazole Derivatives cluster_entry Cellular Interaction cluster_target Potential Targets cluster_effect Cellular Effects cluster_outcome Outcome Pyrazole This compound Derivative Fungal_Cell Fungal Cell Pyrazole->Fungal_Cell Enters Cell Ergosterol Ergosterol Biosynthesis (e.g., CYP51 inhibition) Fungal_Cell->Ergosterol Targets Succinate_Dehydrogenase Succinate Dehydrogenase (SDH) Inhibition Fungal_Cell->Succinate_Dehydrogenase Targets Cell_Wall Cell Wall Synthesis Fungal_Cell->Cell_Wall Targets Membrane_Disruption Membrane Disruption Ergosterol->Membrane_Disruption Respiration_Inhibition Inhibition of Respiration Succinate_Dehydrogenase->Respiration_Inhibition Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Growth_Inhibition Fungal Growth Inhibition Membrane_Disruption->Growth_Inhibition Respiration_Inhibition->Growth_Inhibition Cell_Lysis->Growth_Inhibition

Caption: Hypothetical antifungal mechanism of pyrazole derivatives.

Conclusion

While the antifungal potential of the broader pyrazole class of compounds is well-documented, specific data on this compound derivatives is limited. The provided protocols offer a standardized approach to systematically evaluate the antifungal activity of these and other novel pyrazole compounds. The summarized data from related structures can guide the selection of fungal strains and reference compounds for these studies. Further research, including synthesis of a focused library of this compound derivatives and their screening using the outlined protocols, is essential to elucidate their specific antifungal profile and potential as novel therapeutic or agrochemical agents. Structure-activity relationship studies will be crucial in optimizing the lead compounds for enhanced potency and a favorable safety profile.

References

Application Notes and Protocols: Anticancer Activity of Nitrophenylpyrazole Isomers Against Human Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anticancer activities of nitrophenylpyrazole isomers, detailing their efficacy against various human cancer cell lines. This document includes quantitative data on their cytotoxic effects, detailed experimental protocols for key assays, and visual representations of the underlying molecular mechanisms and experimental workflows.

Quantitative Data Summary

The cytotoxic effects of various nitrophenylpyrazole isomers have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values, which represent the concentration of a compound required to inhibit cell growth by 50%, are summarized below for easy comparison.

Table 1: Cytotoxicity of 5-(2-Nitrophenyl)-1-aryl-1H-pyrazole Derivatives

CompoundMDA-MB-231 (IC50, µM)MCF-7 (IC50, µM)A549 (IC50, µM)HCT116 (IC50, µM)
5e <2<2Not specifiedNot specified

Data sourced from a study on 5-(2-Nitrophenyl)-1-aryl-1H-pyrazoles as topoisomerase inhibitors, which highlighted compound 5e as a potent anticancer agent.[1]

Table 2: Cytotoxicity of N-(4-Chlorophenyl)-3-(4-fluorophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide (4b)

CompoundMCF-7 (GI50, µM)MDA-MB-231 (GI50, µM)
4b <0.145.8

Data from a study on nitrophenyl-containing pyrazoline analogues. The activity of compound 4b against the MCF-7 cell line was found to be comparable to the standard drug adriamycin.[2][3][4]

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of nitrophenylpyrazole isomers are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the nitrophenylpyrazole isomers in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.[6]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 values can be determined by plotting the percentage of viability against the logarithm of the compound concentrations and fitting the data to a dose-response curve.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Assay)

This assay is used to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[8][9][10] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[11] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent label like FITC to identify early apoptotic cells.[11] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[8]

Protocol:

  • Cell Treatment and Collection: Treat the cells with the nitrophenylpyrazole isomers at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours). For adherent cells, gently trypsinize and collect all cells, including those in the supernatant. Centrifuge the cell suspension to obtain a cell pellet.

  • Washing: Wash the cells once with cold PBS (phosphate-buffered saline).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[9]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

    • Healthy cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Visualizations

The following diagrams illustrate the experimental workflow and a proposed signaling pathway for the anticancer activity of nitrophenylpyrazole isomers.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_seeding Seed Human Cancer Cells (e.g., MCF-7, HCT116) incubation1 Overnight Incubation (37°C, 5% CO2) cell_seeding->incubation1 compound_prep Prepare Serial Dilutions of Nitrophenylpyrazole Isomers treatment Treat Cells with Compounds compound_prep->treatment incubation2 Incubate for 24-72h treatment->incubation2 mtt_assay MTT Assay for Cell Viability (IC50) incubation2->mtt_assay apoptosis_assay Annexin V-FITC/PI Assay for Apoptosis incubation2->apoptosis_assay data_analysis Calculate IC50 Values & Quantify Apoptosis mtt_assay->data_analysis apoptosis_assay->data_analysis conclusion Evaluate Anticancer Activity data_analysis->conclusion

Caption: Experimental workflow for assessing anticancer activity.

signaling_pathway cluster_drug Drug Action cluster_cellular_targets Cellular Targets & Pathways cluster_cellular_effects Cellular Effects cluster_outcome Outcome drug Nitrophenylpyrazole Isomers topo Topoisomerase I/II drug->topo Inhibition akt p-Akt (Oncogenic) drug->akt Downregulation pten p-PTEN (Tumor Suppressor) drug->pten Upregulation dna_damage DNA Damage topo->dna_damage apoptosis Apoptosis akt->apoptosis Inhibition pten->akt Inhibition cell_cycle_arrest G2/M Phase Cell Cycle Arrest dna_damage->cell_cycle_arrest cell_cycle_arrest->apoptosis cancer_cell_death Cancer Cell Death apoptosis->cancer_cell_death

Caption: Proposed signaling pathway for nitrophenylpyrazoles.

References

Application Notes and Protocols: 3-(Nitrophenyl)-1H-pyrazole Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1] Its derivatives have been successfully developed as anti-inflammatory, anticancer, antimicrobial, and analgesic agents.[2][3][4] The introduction of a nitrophenyl substituent onto the pyrazole ring can significantly influence the molecule's electronic properties and biological activity, making these derivatives a subject of considerable interest in drug discovery.

While this document focuses on 3-(2-nitrophenyl)-1H-pyrazole derivatives, the available scientific literature is more extensive for isomers such as 3-(4-nitrophenyl) and 3-(3-nitrophenyl) pyrazoles. Therefore, these application notes will encompass the broader class of nitrophenyl-1H-pyrazole derivatives, specifying the isomer whenever the data is available, to provide a comprehensive overview of their potential in medicinal chemistry.

Application Notes

Anticancer Activity

Nitrophenyl-pyrazole derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against various human cancer cell lines.[3][5] The mechanism of action often involves the disruption of key cellular processes like cell division and signaling pathways.[3][6]

One of the primary mechanisms identified is the inhibition of tubulin polymerization.[6] By interfering with the dynamics of microtubules, these compounds can induce cell cycle arrest, typically at the G2/M phase, and subsequently trigger apoptosis.[6] For instance, certain 5-(2-hydroxy-4-methoxyphenyl)-1H-pyrazole derivatives have been identified as novel tubulin polymerization inhibitors.[6] Other derivatives have been investigated as potential inhibitors of key kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis.[3][7]

Table 1: Anticancer Activity of Selected Nitrophenyl-Pyrazole Derivatives

Compound ID/DescriptionTarget Cell LineActivity MetricValueReference
Methyl 3-((5-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-3-yl)amino)benzoate (5b)K562 (Leukemia)GI₅₀0.021 µM[6]
Methyl 3-((5-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-3-yl)amino)benzoate (5b)A549 (Lung)GI₅₀0.69 µM[6]
Methyl 3-((5-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-3-yl)amino)benzoate (5b)MCF-7 (Breast)GI₅₀1.7 µM[6]
Methyl 3-((5-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-3-yl)amino)benzoate (5b)Tubulin PolymerizationIC₅₀7.30 µM[6]
Pyrazolone-pyrazole derivative (Compound 27)MCF-7 (Breast)IC₅₀16.50 µM[3]
Pyrazolone-pyrazole derivative (Compound 27)VEGFR-2 InhibitionIC₅₀828.23 nM[3]

GI₅₀: 50% Growth Inhibition concentration; IC₅₀: 50% Inhibitory Concentration.

Antimicrobial Activity

Several nitrophenyl-pyrazole derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[2][8][9] The antimicrobial efficacy is often attributed to the specific substitution patterns on the pyrazole and phenyl rings.

For example, a series of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehyde derivatives showed pronounced effects on S. aureus, E. coli, and C. albicans.[9] Another study highlighted that compound 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide (Compound 4) was highly active against the Gram-positive bacterium Streptococcus epidermidis.[2]

Table 2: Antimicrobial Activity of Selected Nitrophenyl-Pyrazole Derivatives

Compound ID/DescriptionTarget OrganismActivity MetricValue (µg/mL)Reference
Compound 3E. coliMIC0.25[2]
Compound 4S. epidermidisMIC0.25[2]
Compound 2A. nigerMIC1[2]
4-alkenyl/imino functionalized pyrazolesS. aureus ATCC 25923MBSC1.95 - 62.5[9]
4-alkenyl/imino functionalized pyrazolesE. coli ATCC 25922MBSC3.9 - 62.5[9]
4-alkenyl/imino functionalized pyrazolesC. albicans ATCC 885-653MFSC1.95 - 62.5[9]

MIC: Minimum Inhibitory Concentration; MBSC: Minimal Bacteriostatic Concentration; MFSC: Minimal Fungistatic Concentration.

Anti-inflammatory Activity

The pyrazole scaffold is famously present in the selective COX-2 inhibitor Celecoxib, highlighting its importance in the development of anti-inflammatory drugs.[2] Nitrophenyl-substituted pyrazoles have also been evaluated for their anti-inflammatory properties. An in vitro study using the protein denaturation method, a well-established technique to screen for anti-inflammatory activity, showed that several pyrazole derivatives possess promising activity.[8] Notably, the compound 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide demonstrated better anti-inflammatory activity than the standard drug, Diclofenac sodium.[2]

Table 3: In Vitro Anti-inflammatory Activity of Selected Nitrophenyl-Pyrazole Derivatives

Compound ID/DescriptionAssay% Inhibition (at 100 µg/mL)Standard Drug (% Inhibition)Reference
Compound 6bProtein Denaturation88.23Ibuprofen (94.11)[8]
Compound 6cProtein Denaturation89.41Ibuprofen (94.11)[8]
Compound 6fProtein Denaturation88.23Ibuprofen (94.11)[8]
Compound 4Not SpecifiedBetter than standardDiclofenac Sodium[2]

Experimental Protocols & Visualizations

General Synthesis of 3-(Nitrophenyl)-1H-pyrazole Derivatives

A common and effective method for synthesizing 3,5-disubstituted pyrazoles involves the cyclocondensation of α,β-unsaturated ketones (chalcones) with hydrazine derivatives.[10][11] The chalcone precursor is typically synthesized via a Claisen-Schmidt condensation between an appropriate acetophenone and a nitrophenyl aldehyde.[12]

G General Synthesis Workflow for Nitrophenyl-Pyrazoles cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product A Acetophenone Derivative C Chalcone (α,β-Unsaturated Ketone) A->C Claisen-Schmidt Condensation (Base catalyst) B Nitrophenyl Aldehyde B->C D 3-(Nitrophenyl)-1H-pyrazole Derivative C->D Cyclocondensation (Hydrazine Hydrate)

General synthesis workflow for nitrophenyl-pyrazoles.

Protocol: Two-Step Synthesis

Step 1: Synthesis of Chalcone Intermediate

  • Dissolve the desired acetophenone derivative (1 equivalent) and the corresponding 2-, 3-, or 4-nitrobenzaldehyde (1 equivalent) in ethanol.

  • Add an aqueous solution of a base (e.g., NaOH or KOH) dropwise to the mixture while stirring at room temperature.

  • Continue stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl.

  • Filter the precipitated solid (the chalcone), wash thoroughly with water until neutral, and dry.

  • Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure chalcone.

Step 2: Synthesis of Pyrazole Derivative [11]

  • Reflux a mixture of the synthesized chalcone (1 equivalent) and hydrazine hydrate (1.5 equivalents) in a solvent such as ethanol or glacial acetic acid.

  • The reaction time can vary from 3 to 15 hours, depending on the substrates.[8] Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a solid precipitates, filter it, wash with cold ethanol, and dry.

  • If no solid forms, pour the mixture into ice-cold water to induce precipitation.

  • Filter the product and recrystallize from an appropriate solvent (e.g., ethanol or DMF) to yield the pure 3-(nitrophenyl)-1H-pyrazole derivative.

Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6][7] It measures the metabolic activity of cells, which is an indicator of their proliferation and cytotoxicity.

G Workflow for In Vitro Anticancer Screening A 1. Cell Seeding (e.g., 7,500 cells/well in 96-well plate) B 2. Incubation (Allow cells to attach, ~24 hours) A->B C 3. Compound Treatment (Add various concentrations of pyrazole derivatives) B->C D 4. Incubation (48 hours) C->D E 5. Add MTT Reagent (10 µL of 5 mg/mL solution) D->E F 6. Incubation (4 hours) E->F G 7. Solubilize Formazan (Add 100 µL DMSO) F->G H 8. Read Absorbance (540 nm Plate Reader) G->H I 9. Data Analysis (Calculate % Inhibition and IC₅₀/GI₅₀ values) H->I

Experimental workflow for the MTT cytotoxicity assay.

Methodology [7]

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of approximately 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Adhesion: Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow the cells to attach.

  • Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 hours under the same conditions.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

  • Formazan Formation: Incubate the plates for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of each well at 540 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell growth inhibition using the formula: % Inhibition = 100 - [ (Absorbance of test / Absorbance of control) × 100 ]. The GI₅₀ or IC₅₀ value (the concentration that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the compound concentration.

Protocol: Antimicrobial Susceptibility Testing (Agar Disc Diffusion)

This method is a standard for screening the antimicrobial activity of new compounds.[8] It relies on the diffusion of the compound from a paper disc into an agar medium seeded with microorganisms.

Methodology [8]

  • Medium Preparation: Prepare nutrient agar plates for bacteria or Sabouraud dextrose agar plates for fungi.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., a 0.5 McFarland standard suspension).

  • Seeding: Evenly spread the microbial suspension over the entire surface of the agar plates using a sterile cotton swab to create a lawn.

  • Disc Application: Prepare sterile paper discs (6 mm in diameter). Impregnate the discs with a known concentration of the test compound (e.g., 200 µ g/disc ).

  • Placement: Aseptically place the impregnated discs onto the surface of the seeded agar plates. Also, place a standard antibiotic disc (e.g., Ciprofloxacin for bacteria, Griseofulvin for fungi) and a solvent control disc.

  • Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 37°C for 3-4 days.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters (mm).

  • Interpretation: A larger zone of inhibition indicates greater antimicrobial activity. The Minimum Inhibitory Concentration (MIC) can be determined using a broth dilution method for more quantitative results.

Proposed Mechanism of Action for Anticancer Activity

Based on existing literature, a key anticancer mechanism for certain pyrazole derivatives is the disruption of microtubule function, which is critical for the formation of the mitotic spindle during cell division.[6] Inhibition of tubulin polymerization leads to a cascade of events culminating in programmed cell death (apoptosis).

G Proposed Anticancer Mechanism of Pyrazole Derivatives cluster_pathway Cellular Pathway A Nitrophenyl-Pyrazole Derivative C Inhibition of Tubulin Polymerization A->C B Tubulin Subunits (α/β-tubulin) B->C Target D Disruption of Microtubule Dynamics C->D E Mitotic Spindle Failure D->E F G2/M Phase Cell Cycle Arrest E->F G Activation of Apoptotic Pathways (e.g., Caspases) F->G H Apoptosis (Programmed Cell Death) G->H

Pathway of tubulin inhibition leading to apoptosis.

References

Troubleshooting & Optimization

Side reactions and byproduct formation in 3-(2-nitrophenyl)-1H-pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(2-nitrophenyl)-1H-pyrazole.

Troubleshooting Guide

Low yields and the formation of unexpected byproducts are common challenges in the synthesis of this compound. This guide addresses the most frequent issues encountered during the synthesis, which typically proceeds via the cyclization of a 2'-nitrochalcone precursor with hydrazine.

Issue 1: Low or No Yield of the Desired Product

Potential Cause Troubleshooting Steps
Poor Quality of Starting Materials - Hydrazine: Hydrazine and its derivatives can degrade over time. Use a freshly opened bottle or purify the reagent before use. - Chalcone Precursor: Ensure the purity of the 1-(2-nitrophenyl)-3-aryl-2-propen-1-one (2'-nitrochalcone) starting material. Impurities can lead to side reactions and complicate purification.
Suboptimal Reaction Conditions - Temperature: The reaction may require heating (reflux) to proceed to completion. However, excessive heat can promote side reactions. Start with refluxing in a solvent like ethanol and monitor the reaction progress. - Reaction Time: Incomplete reactions are a common cause of low yields. Monitor the reaction progress using Thin Layer Chromatography (TLC). - Solvent: The choice of solvent can significantly impact the reaction outcome. Ethanol and acetic acid are commonly used. Aprotic dipolar solvents like DMF may offer advantages in some cases.[1]
Incomplete Cyclization The initial reaction between the chalcone and hydrazine forms a pyrazoline intermediate, which must be oxidized to the final pyrazole. If the reaction stalls at the pyrazoline stage, a subsequent oxidation step may be necessary.

Issue 2: Formation of a Major, Unidentified Byproduct

A significant side reaction in the synthesis of pyrazoles from 2'-nitrochalcones is the formation of 2-alkylideneindolin-3-ones . This occurs through an unexpected intramolecular cyclization involving the nitro group.[2][3][4][5]

Potential Cause Troubleshooting Steps
Reaction Pathway Favoring Indolinone Formation - Reaction Conditions: The formation of the indolinone byproduct is influenced by the reaction conditions. While specific quantitative data for the this compound synthesis is scarce in the literature, the general principle is to favor the nucleophilic attack of the second nitrogen of hydrazine on the carbonyl carbon over the intramolecular reaction of the nitro group. - Choice of Reagents: The use of certain reagents might promote the indolinone pathway. For instance, a study on a related reaction showed that cyanide anion can trigger this cascade.[2][3] While not directly applicable to the hydrazine reaction, it highlights the sensitivity of the 2'-nitrochalcone system.
Misidentification of the Product The physical properties of the indolinone byproduct may be different from the expected pyrazole. Careful characterization using spectroscopic methods is crucial.

Issue 3: Formation of Pyrazoline or N-Formyl Pyrazoline Byproducts

Potential Cause Troubleshooting Steps
Incomplete Oxidation of Pyrazoline Intermediate The reaction between a chalcone and hydrazine initially forms a pyrazoline.[6] If the reaction conditions do not promote in-situ oxidation to the pyrazole, the pyrazoline will be a major byproduct. An explicit oxidation step (e.g., using an oxidizing agent or air) might be required.
Use of Formic Acid as a Solvent/Catalyst When formic acid is used in the reaction mixture with hydrazine hydrate, the formation of 1-formyl-2-pyrazolines is a known side reaction.[7][8] To avoid this, consider using alternative solvents like ethanol or acetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent method is the reaction of a 1-(2-nitrophenyl)-3-aryl-2-propen-1-one (a 2'-nitrochalcone) with hydrazine hydrate. The reaction typically involves refluxing the reactants in a suitable solvent like ethanol or acetic acid.[9]

Q2: I've isolated a major byproduct that is not the pyrazole. What could it be?

A likely byproduct is a 2-alkylideneindolin-3-one derivative. This results from an intramolecular cyclization involving the ortho-nitro group of the chalcone precursor.[2][3][4][5] Careful spectroscopic analysis is needed to confirm its structure.

Q3: How can I minimize the formation of the 2-alkylideneindolin-3-one byproduct?

Optimizing reaction conditions is key. While specific studies on this particular synthesis are limited, general strategies include:

  • Careful temperature control: Avoid excessively high temperatures that might favor the intramolecular cyclization.

  • Solvent selection: Experiment with different solvents (e.g., ethanol, acetic acid, or aprotic polar solvents) to see which favors the desired pyrazole formation.[1]

  • Reaction time: Monitor the reaction by TLC to avoid prolonged reaction times that could lead to byproduct formation.

Q4: My reaction seems to have stopped at the pyrazoline stage. What should I do?

If you have isolated the 4,5-dihydro-3-(2-nitrophenyl)-1H-pyrazole (a pyrazoline), you will need to perform an oxidation step to obtain the aromatic pyrazole. This can sometimes be achieved by bubbling air through the reaction mixture or by using a mild oxidizing agent.

Q5: Are there alternative methods to synthesize 3-substituted pyrazoles that might avoid these side reactions?

Yes, several other methods exist for pyrazole synthesis, which may be applicable:

  • Knorr Pyrazole Synthesis: This involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1] For this specific target, you would need 1-(2-nitrophenyl)-1,3-butanedione.

  • Reaction of α,β-unsaturated carbonyl compounds with tosylhydrazones: This method can be performed under microwave activation and solvent-free conditions.[10][11]

  • [3+2] Cycloaddition Reactions: These methods involve the reaction of 1,3-dipoles (like diazo compounds) with alkynes.[12]

Experimental Protocols

Protocol 1: General Synthesis of Pyrazolines from Chalcones

This protocol is adapted from the synthesis of 5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde and can be modified by omitting formic acid to potentially favor the formation of the NH-pyrazole.[7]

  • Reaction Setup: In a round-bottom flask, dissolve the 2'-nitrochalcone precursor (1 equivalent) in ethanol.

  • Addition of Hydrazine: To this solution, add hydrazine hydrate (2 equivalents) dropwise with stirring.

  • Reaction: Reflux the reaction mixture for several hours, monitoring the progress by TLC.

  • Work-up: After completion, cool the reaction mixture and pour it onto crushed ice.

  • Isolation and Purification: Collect the precipitated solid by filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

Protocol 2: Synthesis of Pyrazoles from 1,3-Diketones

This is a general representation of the Knorr pyrazole synthesis.

  • Reaction Setup: Dissolve the 1-(2-nitrophenyl)-1,3-butanedione (1 equivalent) in a suitable solvent such as ethanol or a dipolar aprotic solvent like DMF.[1]

  • Addition of Hydrazine: Add hydrazine hydrate or a hydrazine salt (1-1.2 equivalents) to the solution. If a hydrazine salt is used, the addition of a mild base may be beneficial.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.

  • Work-up and Purification: Once the reaction is complete, the product can be isolated by filtration if it precipitates, or by removing the solvent under reduced pressure. Purification can be achieved by recrystallization or column chromatography.

Data Presentation

Table 1: Spectroscopic Data for Characterization of Potential Products

Compound1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)IR (KBr, cm-1)
3-phenyl-1H-pyrazole (analog) 6.62 (s, 1H), 7.15 (t, 2H), 7.64 (s, 1H), 7.74 (dd, 2H), 13.12 (s, 1H, NH)Not readily available in cited literatureNot readily available in cited literature
2-Nitro-1-(p-tolyl)ethan-1-ol (related starting material fragment) 2.57 (s, 1H), 4.56 (d, 1H), 4.80 (t, 1H), 5.44-5.41 (m, 1H), 7.18 (d, 2H), 7.35 (d, 1H)[13]70.29, 127.37, 129.18, 128.80, 132.67, 138.37[13]3408, 3035, 2979, 1536, 1428, 1389, 1326, 1275, 1185, 1115, 840, 756[13]
(E)-2-(3-oxoindolin-2-ylidene)-2-arylacetonitriles (potential byproduct class) Specific data for the this compound byproduct is not available. Characterized by the absence of pyrazole ring protons and the presence of signals corresponding to the indolinone core.[3]Specific data for the this compound byproduct is not available.[3]Specific data for the this compound byproduct is not available.[3]

Note: Specific spectroscopic data for this compound and its direct byproducts were not available in the searched literature. The data presented is for analogous structures to aid in the identification of key functional groups and structural motifs.

Visualizations

Logical Workflow for Troubleshooting Low Yield

troubleshooting_low_yield cluster_byproducts Potential Byproducts start Low Yield of this compound check_sm Verify Purity of Starting Materials (Chalcone and Hydrazine) start->check_sm optimize_cond Optimize Reaction Conditions (Temperature, Time, Solvent) check_sm->optimize_cond If pure check_byproducts Analyze for Byproducts (TLC, NMR) optimize_cond->check_byproducts If yield still low indolinone 2-Alkylideneindolin-3-one check_byproducts->indolinone Unexpected byproduct pyrazoline Pyrazoline Intermediate check_byproducts->pyrazoline Incomplete oxidation n_formyl N-Formyl Pyrazoline check_byproducts->n_formyl Formic acid used remediate Implement Remediation Strategy indolinone->remediate pyrazoline->remediate n_formyl->remediate

Caption: Troubleshooting flowchart for addressing low yields in the synthesis.

Reaction Pathway: Pyrazole vs. Indolinone Formation

reaction_pathway cluster_pyrazole Desired Pathway cluster_indolinone Side Reaction chalcone 2'-Nitrochalcone + Hydrazine intermediate Hydrazone Intermediate chalcone->intermediate pyrazoline Pyrazoline Formation (Intramolecular Cyclization) intermediate->pyrazoline Route A indolinone 2-Alkylideneindolin-3-one (Intramolecular Reductive Cyclization) intermediate->indolinone Route B (favored by certain conditions) pyrazole This compound (Oxidation) pyrazoline->pyrazole

Caption: Competing reaction pathways in the synthesis of this compound.

References

How to increase the yield of 3-(2-nitrophenyl)-1H-pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and optimized protocols to increase the yield of 3-(2-nitrophenyl)-1H-pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and established method is a two-step synthesis. The first step is a Claisen-Schmidt condensation between 2-nitrobenzaldehyde and an appropriate acetophenone to form a chalcone (an α,β-unsaturated ketone). The second step involves the cyclocondensation of this chalcone intermediate with hydrazine hydrate to form the pyrazole ring.[1][2][3]

Q2: What are the critical factors influencing the overall yield?

The overall yield is dependent on the efficiency of both the chalcone formation and the subsequent cyclization. Key factors include:

  • Purity of Reactants: Using high-purity 2-nitrobenzaldehyde, acetophenone, and hydrazine hydrate is crucial.

  • Reaction Conditions: Temperature, solvent, catalyst, and reaction time for both steps must be optimized.

  • pH Control: The pH of the reaction medium can significantly affect the rate of reaction and the formation of side products, especially in the cyclization step.

  • Work-up and Purification: Inefficient extraction or purification can lead to significant product loss.

Q3: Which solvent is best for the cyclization step?

Ethanol and glacial acetic acid are the most commonly used solvents for the reaction between a chalcone and hydrazine hydrate.[1][2] Glacial acetic acid can act as both a solvent and a catalyst, often leading to shorter reaction times and higher yields by promoting the cyclization and subsequent dehydration/oxidation to the stable pyrazole ring.[4]

Q4: Can I use a substituted hydrazine instead of hydrazine hydrate?

Yes, using a substituted hydrazine (e.g., phenylhydrazine) will result in an N-substituted pyrazole. However, this can introduce the problem of regioselectivity, potentially yielding a mixture of two regioisomers, which can complicate purification and reduce the yield of the desired product.[5][6] For the synthesis of the parent this compound, hydrazine hydrate is the correct reagent.

Synthesis Workflow and Troubleshooting

The following diagrams illustrate the general experimental workflow and a logical guide for troubleshooting common issues encountered during the synthesis.

G cluster_0 Step 1: Chalcone Synthesis (Claisen-Schmidt) cluster_1 Step 2: Pyrazole Cyclization A 2-Nitrobenzaldehyde + Acetophenone B Base Catalyst (aq. NaOH/KOH) in Ethanol A->B Dissolve C Stir at Room Temperature (2-4 hours) B->C React D Precipitation & Filtration C->D Pour into water E Wash & Dry Chalcone D->E F Chalcone Intermediate E->F Purified Intermediate G Hydrazine Hydrate in Glacial Acetic Acid F->G Add to mixture H Reflux (6-8 hours) G->H I Cool & Precipitate H->I Pour into ice water J Filter, Wash & Recrystallize I->J K Pure this compound J->K

Caption: General experimental workflow for the two-step synthesis.

G cluster_chalcone Problem in Step 1 (Chalcone Formation) cluster_pyrazole Problem in Step 2 (Pyrazole Formation) Start Low Yield or Impure Product (Observed via TLC/NMR) C1 Multiple spots on TLC? (Unreacted Aldehyde/Ketone) Start->C1 Check Chalcone TLC C3 Oily product instead of solid? Start->C3 Check Chalcone Purity P1 Multiple spots on TLC? (Pyrazoline intermediate?) Start->P1 Check Final Product TLC P3 Very low conversion? Start->P3 Check Final Yield C2 Action: Increase reaction time or adjust base concentration. C1->C2 C4 Action: Ensure complete reaction. Purify via column chromatography before proceeding. C3->C4 P2 Action: Increase reflux time or ensure acidic medium (e.g., use Acetic Acid) to promote aromatization. P1->P2 P4 Action: Check purity of hydrazine hydrate. Use a slight excess (1.1-1.2 eq). Ensure adequate reflux temperature. P3->P4

Caption: Troubleshooting guide for yield and purity issues.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield in Chalcone Synthesis (Step 1) Incomplete reaction due to insufficient time or catalyst.Monitor the reaction using Thin Layer Chromatography (TLC). Extend the reaction time if starting materials are still present. Ensure the base (e.g., NaOH) is fresh and used in appropriate catalytic amounts.
Side reactions, such as self-condensation of the ketone.Add the base solution slowly to the mixture of aldehyde and ketone at a controlled temperature to minimize side reactions.
Low Yield in Pyrazole Formation (Step 2) Incomplete cyclization or formation of a stable pyrazoline intermediate.The use of glacial acetic acid as a solvent and catalyst is highly recommended as it facilitates both the cyclization and the subsequent aromatization to the pyrazole.[4] If using ethanol, ensure the reaction is refluxed for an adequate time (6-8 hours or more) and monitor by TLC.[2]
Degradation of reactants or product.Avoid excessively high temperatures or prolonged reaction times beyond what is necessary for completion. The nitro group can be sensitive under certain conditions.
Multiple Products Observed on TLC Formation of pyrazoline intermediate alongside the pyrazole product.As mentioned, extending reflux time or using an acidic medium like acetic acid can drive the reaction to the fully aromatized pyrazole.[5]
Presence of unreacted chalcone.Ensure at least a stoichiometric amount of hydrazine hydrate is used. A small excess (e.g., 1.2 equivalents) can help drive the reaction to completion.
Purification Difficulties Product is oily or does not crystallize easily.Ensure the chalcone intermediate is sufficiently pure before proceeding to the cyclization step. For the final product, try different recrystallization solvents. A common and effective solvent is ethanol.[1] If recrystallization fails, column chromatography on silica gel may be necessary.

Comparative Analysis of Reaction Conditions for Pyrazole Synthesis

The following table summarizes various conditions reported for the cyclization of chalcones with hydrazine, which can be adapted to optimize the synthesis of this compound.

Solvent Catalyst Temperature Time (hours) Reported Yield Range Reference
EthanolNoneReflux (~78°C)470-90%[2]
Glacial Acetic AcidSelf-catalyzedReflux (~118°C)6-880-95%[1][4]
Ethanol / Formic AcidFormic AcidReflux24~60%[7]
PEG-400None80-100°C1-2High[8]

Note: Yields are highly substrate-dependent but these conditions provide a strong starting point for optimization.

Detailed Experimental Protocols

Protocol 1: Synthesis of (E)-1-phenyl-3-(2-nitrophenyl)prop-2-en-1-one (Chalcone Intermediate)
  • Reactant Preparation: Dissolve 2-nitrobenzaldehyde (10 mmol) and acetophenone (10 mmol) in 30 mL of ethanol in a flask equipped with a magnetic stirrer.

  • Reaction Initiation: While stirring at room temperature, slowly add 10 mL of a 10% aqueous sodium hydroxide (NaOH) solution dropwise over 15 minutes.

  • Reaction: Allow the mixture to stir at room temperature for 4-6 hours. The formation of a yellow precipitate should be observed.

  • Work-up: Pour the reaction mixture into 200 mL of ice-cold water.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Purification: Dry the crude product. Recrystallize from ethanol to obtain the pure chalcone as yellow crystals. Confirm purity via TLC and melting point analysis.

Protocol 2: Synthesis of 3-(2-nitrophenyl)-5-phenyl-1H-pyrazole
  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the purified chalcone (5 mmol) from the previous step in 25 mL of glacial acetic acid.

  • Addition of Hydrazine: To this solution, add hydrazine hydrate (80% solution, ~7.5 mmol, 1.5 equivalents) dropwise while stirring.

  • Reaction: Heat the mixture to reflux and maintain it for 6-8 hours. Monitor the reaction's progress by TLC, observing the disappearance of the chalcone spot.[1]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature and then pour it slowly into 250 mL of crushed ice with stirring.

  • Isolation: A solid precipitate will form. Collect the solid by vacuum filtration and wash it extensively with cold water.

  • Purification: Dry the crude solid. Recrystallize the product from hot ethanol to yield pure 3-(2-nitrophenyl)-5-phenyl-1H-pyrazole. Characterize the final product using NMR, IR, and Mass Spectrometry.

References

Technical Support Center: Purification of 3-(2-nitrophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 3-(2-nitrophenyl)-1H-pyrazole by recrystallization. Below you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the purification process.

Experimental Protocol: Single-Solvent Recrystallization

This protocol outlines the standard methodology for purifying this compound using a single-solvent recrystallization technique. The ideal solvent should dissolve the compound well when hot but poorly when cold.[1]

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate)[1]

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Büchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Activated charcoal (optional, for colored impurities)

Procedure:

  • Solvent Selection: Based on preliminary solubility tests, choose a suitable solvent. Ethanol is often a good starting point for pyrazole derivatives.[1][2]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling while stirring.[1][3] Continue adding small portions of hot solvent until the compound just completely dissolves.[1] Using the minimum amount of near-boiling solvent is crucial for obtaining a good yield.[3]

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.[1] Boil the solution for a few minutes. Be aware that charcoal can adsorb some of the desired product, potentially lowering the yield.[1]

  • Hot Gravity Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[1] This step prevents premature crystallization of the product on the funnel.

  • Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature.[3][4] Slow cooling is important to form pure crystals, as rapid cooling can trap impurities.[4]

  • Maximizing Yield: Once the solution has reached room temperature, it can be placed in an ice bath for at least 20-30 minutes to maximize crystal formation.[1][3]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[1][3] Using too much rinse solvent or solvent that is not cold can redissolve the product and reduce the yield.[3]

  • Drying: Allow the crystals to air-dry on the filter paper or in a desiccator to remove all traces of the solvent.

Solvent Selection Data

Solvent/SystemTypeCommon ApplicationNotes
Ethanol Single SolventPrimary choice for many pyrazole derivatives.[1][2]Good for dissolving the compound when hot and has low solubility when cold.
Methanol Single SolventAlternative to ethanol, often used in mixed systems.[1]Similar properties to ethanol.
Isopropanol Single SolventA less volatile alternative to ethanol or methanol.[1]May require higher temperatures for dissolution.
Ethyl Acetate Single SolventEffective for compounds with moderate polarity.[1]Often used in combination with hexane.
Hexane/Ethyl Acetate Mixed SolventUsed when a single solvent is not ideal.[1]The compound is dissolved in hot ethyl acetate, and hexane is added as an anti-solvent.
Water Single or Anti-SolventSuitable for polar pyrazole derivatives.[1][5]Can be used as an anti-solvent with ethanol or methanol.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Q1: Why are no crystals forming after the solution has cooled?

A1: This is often due to two main reasons: using too much solvent or the solution being supersaturated.

  • Too Much Solvent: This is the most common cause of poor or no crystal yield.[3][6] To fix this, boil off some of the solvent to concentrate the solution and then allow it to cool again.[4][6]

  • Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it should at that temperature.[6] To induce crystallization, try the following:

    • Scratch the inside of the flask just below the liquid surface with a glass stirring rod. The tiny scratches provide a surface for nucleation.[3][4][6]

    • Add a "seed crystal" of the pure compound, if available. This provides a template for crystal growth.[1][3]

    • Cool the solution further in an ice-salt bath.[6]

Q2: My compound is forming an oil instead of crystals ("oiling out"). What should I do?

A2: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point or when it is significantly impure.[1][6]

  • Add More Solvent: The solution may be too concentrated. Reheat the mixture to redissolve the oil, add a small amount of additional hot solvent to lower the saturation point, and cool it again slowly.[1][4][6]

  • Ensure Slow Cooling: Allow the solution to cool as slowly as possible. An insulated container can help promote gradual cooling.[1][6]

  • Change the Solvent: The boiling point of the solvent may be too high relative to the compound's melting point.[6] Experiment with a different solvent or solvent system.[1]

Q3: The yield of my purified crystals is very low. How can I improve it?

A3: A low yield can result from several factors during the procedure.

  • Excess Hot Solvent: Using more than the minimum amount of hot solvent required for dissolution will result in a significant amount of your product remaining in the mother liquor upon cooling.[1][3]

  • Insufficient Cooling: Ensure the solution is thoroughly cooled in an ice bath after it has reached room temperature to maximize precipitation.[1]

  • Excessive Rinsing: Washing the collected crystals with too much solvent or with solvent that is not ice-cold will dissolve some of your product.[3]

  • Premature Crystallization: If the product crystallizes in the funnel during hot filtration, you will lose a portion of your yield. Ensure the funnel and receiving flask are pre-warmed.

Q4: The resulting crystals are colored or appear impure. What went wrong?

A4: This indicates that impurities have been trapped within the crystal lattice or that colored impurities were not removed.

  • Rapid Cooling: If the solution was cooled too quickly, impurities can get trapped within the crystals.[4] Ensure the solution cools slowly to room temperature before placing it in an ice bath.

  • Colored Impurities: To remove colored impurities, add a small amount of activated charcoal to the hot solution before the filtration step.[1]

  • Incomplete Washing: Ensure the collected crystals are washed with a small amount of cold solvent to remove any impurities remaining on their surface.[1] If impurities persist, a second recrystallization may be necessary.[1]

Q5: Crystallization happened almost immediately after I removed the solution from the heat. Is this a problem?

A5: Yes, rapid crystallization is discouraged because it tends to incorporate impurities into the crystal structure, defeating the purpose of the purification.[4] An ideal crystallization involves crystals beginning to form after about 5 minutes, with growth continuing over 20 minutes.[4] To slow it down, reheat the solution and add a small amount of extra solvent (1-2 mL) to slightly decrease the saturation. Then, allow it to cool more slowly.[4]

G Troubleshooting Recrystallization Workflow start Initial Observation no_crystals Problem: No Crystals Formed start->no_crystals oiling_out Problem: 'Oiling Out' Occurs start->oiling_out low_yield Problem: Low Yield start->low_yield impure_crystals Problem: Impure/Colored Crystals start->impure_crystals sol_scratch Action: Scratch flask / Add seed crystal no_crystals->sol_scratch If solution is cloudy or supersaturated sol_concentrate Action: Boil off excess solvent no_crystals->sol_concentrate If too much solvent was used sol_add_solvent Action: Reheat, add more solvent, cool slowly oiling_out->sol_add_solvent sol_change_solvent Action: Change solvent system oiling_out->sol_change_solvent sol_min_solvent Cause Analysis: Used too much hot solvent? low_yield->sol_min_solvent sol_cool_thoroughly Cause Analysis: Insufficient cooling? low_yield->sol_cool_thoroughly sol_slow_cool Action: Ensure slow cooling impure_crystals->sol_slow_cool If crystals formed too fast sol_charcoal Action: Use activated charcoal impure_crystals->sol_charcoal If solution was colored sol_rerun Action: Perform a second recrystallization impure_crystals->sol_rerun If still impure

Caption: A decision tree for troubleshooting common recrystallization issues.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent for recrystallization?

A1: The ideal solvent should dissolve the target compound well at high temperatures but poorly at low temperatures.[1] It should also either not dissolve impurities at all or dissolve them very well even at low temperatures so they remain in the mother liquor. The solvent's boiling point should be lower than the melting point of the compound to prevent oiling out.[6] Small-scale solubility tests with various solvents are typically performed to find the most suitable one.

Q2: What is the purpose of activated charcoal and when should I use it?

A2: Activated charcoal is used to adsorb colored impurities from the solution.[1] It should be added to the hot solution after the compound has dissolved but before hot filtration. Use it sparingly, as it can also adsorb some of your product and reduce the overall yield.[1]

Q3: Why is slow cooling important for crystallization?

A3: Slow cooling allows the molecules to selectively incorporate into the growing crystal lattice, resulting in the formation of larger, purer crystals.[4] Rapid cooling can cause impurities to become trapped within the crystal structure, reducing the effectiveness of the purification.[4]

Q4: Can I place the hot flask directly into an ice bath to speed up crystallization?

A4: No, this is not recommended. Placing a hot solution directly into an ice bath will cause it to cool too rapidly, leading to the formation of small, impure crystals.[4] It can also increase the risk of the compound "oiling out." Always allow the solution to cool to room temperature first before using an ice bath.

Q5: How much cold solvent should I use to wash the final crystals?

A5: Use a minimal amount of ice-cold solvent.[3] The goal is to wash away any residual mother liquor containing impurities from the surface of the crystals without redissolving a significant amount of the purified product.[1][3] Two small washes are generally more effective than one large wash.

References

Optimizing reaction conditions for the synthesis of nitrophenylpyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to optimize the synthesis of nitrophenylpyrazoles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the synthesis of nitrophenylpyrazoles, offering potential causes and actionable solutions.

Q1: Why is the yield of my nitrophenylpyrazole synthesis consistently low?

A1: Low yields are a common issue in pyrazole synthesis and can be attributed to several factors, from reagent quality to suboptimal reaction conditions.[1][2]

  • Potential Causes & Solutions:

    • Reagent Purity: Impurities in starting materials, such as the 1,3-dicarbonyl compound or the nitrophenylhydrazine, can lead to side reactions that lower the yield and complicate purification.[1] Hydrazine derivatives can also degrade over time. It is recommended to use high-purity or freshly purified reagents.[1]

    • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1][3]

    • Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and the presence or absence of a catalyst are critical parameters. A systematic optimization of these conditions is often necessary.[4][5] For instance, increasing the reaction temperature or prolonging the reaction time can sometimes improve yields, but this must be balanced against the potential for byproduct formation.[3]

    • Stoichiometry: Ensure the correct stoichiometry of the reactants is being used. A slight excess (1.0-1.2 equivalents) of the hydrazine derivative can sometimes be used to drive the reaction to completion.[1]

Q2: My reaction is producing a mixture of two products. How can I improve regioselectivity?

A2: The formation of a regioisomeric mixture is a frequent challenge, particularly when using an unsymmetrical 1,3-dicarbonyl compound (e.g., 1-(4-nitrophenyl)-1,3-butanedione) with a substituted hydrazine.[1][2] The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, leading to two different pyrazole products.[1]

  • Strategies for Improving Regioselectivity:

    • Solvent Choice: The polarity of the solvent can significantly influence the regioselectivity. Aprotic dipolar solvents have been shown to give better results than polar protic solvents like ethanol in some cases.[6] Fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) can also promote the formation of a single regioisomer.[3]

    • Catalyst Selection: The choice of catalyst can direct the reaction towards a specific isomer. While many syntheses are performed under acidic conditions (e.g., acetic acid), exploring different catalysts may be beneficial.[3][7]

    • Steric and Electronic Effects: The regioselectivity is governed by the steric hindrance and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine.[1] Modifying the starting materials, if possible, can favor the formation of one isomer.

Q3: My isolated product appears to be a pyrazoline, not the fully aromatic pyrazole. What happened?

A3: This is a common outcome, as the initial cyclocondensation reaction between a hydrazine and an α,β-unsaturated ketone or a 1,3-dicarbonyl compound often yields a pyrazoline (a 4,5-dihydro-1H-pyrazole) intermediate.[2][6] The desired aromatic pyrazole is then formed through an oxidation step, which may not have occurred or completed under your reaction conditions.

  • Solutions:

    • In-Situ Oxidation: Often, the pyrazoline can be oxidized to the pyrazole in the same reaction pot. The choice of solvent and reaction conditions can facilitate this aromatization. For example, simply heating the pyrazoline in glacial acetic acid can sometimes promote oxidative aromatization.[2]

    • Post-Synthesis Oxidation: If you have already isolated the pyrazoline, it can be oxidized in a subsequent step. Common methods include using a mild oxidizing agent or refluxing with bromine in a suitable solvent.[2] Some reactions use air as the oxidant at elevated temperatures.[4]

Q4: The reaction mixture turned dark brown or red. How can I purify my product?

A4: Discoloration of the reaction mixture is frequently observed, especially when using hydrazine salts like nitrophenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the decomposition of the hydrazine starting material or the oxidation of intermediates.[1][3]

  • Purification Strategies:

    • Base Addition: If using a hydrazine salt, the reaction mixture can become acidic, promoting byproduct formation. The addition of a mild base, such as sodium acetate, can neutralize the acid and lead to a cleaner reaction.[1]

    • Charcoal Treatment: Before crystallization, treating the crude product solution with activated charcoal can effectively remove some of the colored impurities.[1]

    • Column Chromatography: This is a highly effective method for separating the desired product from colored byproducts and other impurities. Silica gel is the most common stationary phase.[1][3]

    • Recrystallization: This is a standard method for purifying solid products. Choosing an appropriate solvent or solvent system is crucial for obtaining high-purity crystals.[1]

Data Presentation: Optimizing Reaction Conditions

The following tables provide illustrative data on how different parameters can affect the synthesis of nitrophenylpyrazoles.

Table 1: Effect of Solvent on Regioselectivity in the Synthesis of 1-Methyl-5-(4-nitrophenyl)-1H-pyrazole

EntrySolventRatio of Regioisomers (5-nitro : 3-nitro)Yield (%)Reference
1Ethanol60:4075Fictional Data based on[3]
2Toluene75:2578Fictional Data
3Acetonitrile85:1582Fictional Data
4TFE98:290Fictional Data based on[3]

Table 2: Effect of Catalyst on Yield for Knorr-Type Pyrazole Synthesis

EntryReactantsCatalyst (mol%)Temperature (°C)Time (h)Yield (%)Reference
11,3-Diketone, HydrazineNone100655Fictional Data
21,3-Diketone, HydrazineAcetic Acid (10)100285Fictional Data based on[8]
31,3-Diketone, HydrazineNano-ZnO (5)80192Fictional Data based on[7]
41,3-Diketone, HydrazineCopper Triflate (2)25388Fictional Data based on[6]

Experimental Protocols

Protocol 1: General Procedure for the Knorr Synthesis of 1-(4-nitrophenyl)-3,5-dimethyl-1H-pyrazole

  • Materials:

    • 4-Nitrophenylhydrazine (1.0 eq)

    • Acetylacetone (1,3-pentanedione) (1.1 eq)

    • Ethanol or Glacial Acetic Acid

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-nitrophenylhydrazine (1.0 eq) in ethanol.

    • Add a catalytic amount of glacial acetic acid (e.g., 3-4 drops).[8]

    • Add acetylacetone (1.1 eq) dropwise to the solution at room temperature while stirring.

    • Heat the reaction mixture to reflux (approximately 80-100°C) and monitor the progress by TLC until the starting materials are consumed (typically 1-2 hours).[8]

    • Cool the reaction mixture to room temperature, then place it in an ice bath to induce crystallization.

    • If a solid precipitates, collect the product by vacuum filtration. If not, the solvent can be removed under reduced pressure.[1]

    • Wash the collected solid with a small amount of cold ethanol to remove soluble impurities.

    • Purify the crude product further by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.[1]

Protocol 2: Knoevenagel Condensation for Pyrazole Aldehyde Derivatives

This protocol outlines the synthesis of an intermediate often used to build more complex nitrophenylpyrazoles.

  • Materials:

    • 1-(4-Nitrophenyl)-3-methyl-1H-pyrazole-4-carboxaldehyde (1.0 eq)

    • Malononitrile (1.2 eq)

    • Ammonium carbonate (20 mol%)

    • Water-Ethanol (1:1)

  • Procedure:

    • To a solution of the pyrazole aldehyde (1.0 eq) in a 1:1 mixture of water and ethanol, add malononitrile (1.2 eq).[9]

    • Add ammonium carbonate (0.2 eq) as the catalyst.[9]

    • Stir the reaction mixture vigorously at ambient temperature. For an expedited reaction, sonication can be applied.[9]

    • Monitor the reaction by TLC. The reaction is often complete within 30-60 minutes.

    • Upon completion, the solid product typically precipitates from the reaction mixture.

    • Collect the solid product by vacuum filtration and wash with cold water.

    • The product can be dried and is often pure enough for subsequent steps without further purification.

Visualizations

Diagram 1: General Workflow for Knorr Pyrazole Synthesis

G cluster_start Reactants cluster_proc Process cluster_end Outcome r1 1,3-Dicarbonyl Compound mix Mix in Solvent (e.g., Ethanol) r2 Nitrophenylhydrazine react Reaction (Heat + Catalyst) mix->react Add Catalyst (e.g., Acetic Acid) workup Aqueous Work-up & Extraction react->workup Cool & Quench purify Purification workup->purify Crude Product product Nitrophenylpyrazole purify->product Column Chromatography or Recrystallization

A general workflow for the synthesis of nitrophenylpyrazoles via Knorr condensation.

Diagram 2: Troubleshooting Workflow for Low Reaction Yield

G cluster_purity Purity Checks cluster_conditions Condition Optimization cluster_side Side Reaction Analysis start Low Yield Observed purity 1. Verify Reagent Purity start->purity conditions 2. Optimize Reaction Conditions purity->conditions [ Purity OK ] purify_reagents Purify/Replace Starting Materials purity->purify_reagents [ Impure ] side_reactions 3. Investigate Side Reactions conditions->side_reactions [ No Improvement ] temp_time Adjust Temperature / Time conditions->temp_time [ Optimize ] analyze Analyze Crude by LC-MS / NMR side_reactions->analyze [ Analyze ] rerun1 Re-run Reaction purify_reagents->rerun1 catalyst Screen Catalysts temp_time->catalyst solvent Change Solvent catalyst->solvent rerun2 Re-run Reaction solvent->rerun2 modify Modify Protocol (e.g., add oxidant) analyze->modify rerun3 Re-run Reaction modify->rerun3

A decision tree for troubleshooting low yields in nitrophenylpyrazole synthesis.

Diagram 3: Formation of Regioisomers

G cluster_reactants Unsymmetrical Reactants diketone Unsymmetrical 1,3-Diketone path1 Attack at C1 diketone->path1 path2 Attack at C2 diketone->path2 hydrazine Substituted Hydrazine hydrazine->path1 hydrazine->path2 product1 Regioisomer A path1->product1 Cyclization product2 Regioisomer B path2->product2 Cyclization

Logical relationship illustrating the formation of two regioisomers from unsymmetrical reactants.

References

Troubleshooting common issues in the Vilsmeier-Haack formylation of pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the Vilsmeier-Haack formylation of pyrazoles. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and its application to pyrazoles?

The Vilsmeier-Haack reaction is a chemical process used to introduce a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring.[1] For pyrazoles, which are π-excessive systems, this reaction facilitates electrophilic substitution, typically at the C4 position, to yield pyrazole-4-carbaldehydes.[2] The reaction employs a Vilsmeier reagent, which is an electrophilic chloroiminium salt.[1]

Q2: How is the Vilsmeier reagent prepared and what are the key safety concerns?

The Vilsmeier reagent is typically prepared in situ by the slow, dropwise addition of phosphorus oxychloride (POCl₃) to an ice-cold solution of N,N-dimethylformamide (DMF).[1] This reaction is exothermic and must be conducted under anhydrous conditions to prevent the decomposition of the reagent.[1]

Safety Precautions:

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water.[1]

  • Vilsmeier Reagent: Moisture-sensitive.[1]

  • Work-up: The quenching of the reaction mixture with ice is highly exothermic and should be performed slowly and carefully in a well-ventilated fume hood.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.[1]

Q3: How can the progress of the Vilsmeier-Haack formylation of pyrazoles be monitored?

The reaction progress can be monitored by Thin-Layer Chromatography (TLC).[1] To do this, a small aliquot of the reaction mixture is carefully quenched (e.g., with a basic solution like aqueous sodium bicarbonate), extracted with an organic solvent, and then spotted on a TLC plate. The disappearance of the starting pyrazole spot and the appearance of a new, typically more polar, product spot indicates the progression of the reaction.[1]

Troubleshooting Guide

Problem 1: Low or No Product Yield

This is one of the most frequently encountered issues. Several factors can contribute to a low or complete lack of product formation.

Potential Cause Recommended Solution Citation
Inactive Vilsmeier Reagent Moisture in the reagents or glassware can decompose the Vilsmeier reagent. Ensure all glassware is flame-dried or oven-dried. Use anhydrous DMF and fresh, high-purity POCl₃. Prepare the Vilsmeier reagent at a low temperature (0-5 °C) and use it immediately.[1]
Insufficiently Reactive Substrate Pyrazoles with electron-withdrawing groups exhibit lower reactivity. For such substrates, consider using a larger excess of the Vilsmeier reagent or increasing the reaction temperature.[1][3]
Incomplete Reaction The reaction time or temperature may be insufficient. Monitor the reaction by TLC until the starting material is consumed. If the reaction is sluggish, consider gradually increasing the temperature (e.g., to 70-80 °C or even 120°C for challenging substrates).[1][3][4]
Product Decomposition During Work-up The formylated pyrazole product may be sensitive to harsh work-up conditions. Ensure the quenching and neutralization steps are performed carefully at low temperatures.[1]
Problem 2: Formation of a Dark, Tarry Residue

The appearance of a dark, intractable tar is a common sign of undesired side reactions or decomposition.

Potential Cause Recommended Solution Citation
Reaction Overheating The reaction is exothermic. Excessive heat can lead to polymerization and decomposition of the starting material and/or product. Maintain strict temperature control, especially during the preparation of the Vilsmeier reagent and the addition of the pyrazole substrate. Use an ice bath to manage the reaction temperature.[1]
Impurities in Starting Materials Impurities in the pyrazole starting material or solvents can catalyze side reactions. Use purified, high-purity starting materials and anhydrous solvents.[1]
Problem 3: Observation of Multiple Products on TLC

The formation of multiple products indicates a lack of selectivity or the occurrence of side reactions.

Potential Cause Recommended Solution Citation
Side Reactions Possible side reactions include di-formylation or formylation at other positions on the pyrazole ring, although C4 is strongly preferred. Optimize the stoichiometry of the Vilsmeier reagent; using a large excess may lead to side products.[1]
Decomposition The product or starting material may be decomposing under the reaction conditions. Ensure the reaction temperature is not too high and the reaction time is not excessively long.[1]
Hydroxymethylation In some cases, prolonged heating of DMF can generate formaldehyde in situ, leading to hydroxymethylation of the pyrazole as a side reaction.[5]
Problem 4: Difficulty in Isolating the Product

Even with a successful reaction, challenges can arise during the purification stage.

Potential Cause Recommended Solution Citation
Product is Water-Soluble The formylated pyrazole may have some solubility in the aqueous layer during work-up, leading to lower isolated yields. Saturate the aqueous layer with NaCl (brine) before extraction to decrease the polarity of the aqueous phase and improve extraction efficiency.[1]
Emulsion Formation During Extraction Emulsions can make phase separation difficult. Add a small amount of brine or a different organic solvent to help break the emulsion. Centrifugation can also be effective.[1]
Purification Challenges If the product is difficult to purify by chromatography, consider converting it to a crystalline acid addition salt by reacting it with an inorganic or organic acid, which can then be isolated by crystallization.[6][7]

Quantitative Data Summary

The yield of the Vilsmeier-Haack formylation of pyrazoles is highly dependent on the substrate and reaction conditions. The following table summarizes the effect of reagent stoichiometry and temperature on the yield for 5-chloro-1,3-dialkylpyrazoles.

EntrySubstrateSubstrate:DMF:POCl₃ RatioTemperature (°C)Time (h)Yield (%)Citation
15-Chloro-1,3-dialkylpyrazole1:2:1.27020[3]
25-Chloro-1,3-dialkylpyrazole1:2:1.2120232[3]
35-Chloro-1,3-dialkylpyrazole1:5:2120255[3]
45-Chloro-1,3-dialkylpyrazole1:6:4120192[3]

Experimental Protocols

General Protocol for the Vilsmeier-Haack Formylation of 3-Methylpyrazole

This is a representative protocol and may require optimization for different pyrazole substrates.

1. Vilsmeier Reagent Preparation:

  • In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, thermometer, and nitrogen inlet, place anhydrous DMF (1.5 equivalents).

  • Cool the flask to 0-5 °C in an ice bath.

  • Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred DMF via the dropping funnel, ensuring the temperature does not exceed 10 °C.[1]

  • Stir the mixture at 0-5 °C for 30 minutes.

2. Formylation Reaction:

  • Dissolve 3-methylpyrazole (1.0 equivalent) in a minimal amount of anhydrous DMF or dichloromethane (DCM).[1]

  • Add the solution of 3-methylpyrazole dropwise to the prepared Vilsmeier reagent at 0-5 °C.[1]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70-80 °C.[1]

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).[1]

3. Work-up and Purification:

  • Cool the reaction mixture to room temperature and then carefully pour it onto a vigorously stirred mixture of crushed ice and water.[1]

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or sodium hydroxide solution until the pH is approximately 7-8.[1]

  • Extract the aqueous mixture with an appropriate organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).[1]

  • Combine the organic layers and wash with brine (2 x 30 mL).[1]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[1]

  • Purify the crude product by column chromatography on silica gel or recrystallization.[1]

Visualizations

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ Pyrazole Pyrazole POCl3 POCl₃ Intermediate_Complex Intermediate Complex Vilsmeier_Reagent->Intermediate_Complex Electrophilic Attack Pyrazole->Intermediate_Complex Iminium_Salt Iminium Salt Intermediate_Complex->Iminium_Salt Elimination Formyl_Pyrazole Formyl Pyrazole Iminium_Salt->Formyl_Pyrazole H2O H₂O (Work-up) H2O->Formyl_Pyrazole Hydrolysis Experimental_Workflow Start Start Reagent_Prep Prepare Vilsmeier Reagent (DMF + POCl₃ at 0-5 °C) Start->Reagent_Prep Add_Pyrazole Add Pyrazole Substrate Reagent_Prep->Add_Pyrazole Reaction Reaction (Heating & Monitoring by TLC) Add_Pyrazole->Reaction Workup Work-up (Quench with ice, Neutralize) Reaction->Workup Extraction Extraction Workup->Extraction Purification Purification (Chromatography/Recrystallization) Extraction->Purification End End Product Purification->End Troubleshooting_Tree Start Reaction Issue? Low_Yield Low/No Yield? Start->Low_Yield Yes Tarry_Residue Tarry Residue? Start->Tarry_Residue No Low_Yield->Tarry_Residue No Sol_Low_Yield Check Reagent Activity Increase Temp/Time Check Substrate Reactivity Low_Yield->Sol_Low_Yield Yes Multiple_Products Multiple Products? Tarry_Residue->Multiple_Products No Sol_Tarry Improve Temperature Control Use Pure Reagents Tarry_Residue->Sol_Tarry Yes Sol_Multiple Optimize Stoichiometry Control Temp/Time Multiple_Products->Sol_Multiple Yes

References

Removal of regioisomers in the synthesis of 3-(2-nitrophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists involved in the synthesis of 3-(2-nitrophenyl)-1H-pyrazole. The focus is on addressing the common challenge of regioisomer formation and removal.

Troubleshooting Guide

Issue 1: Formation of Regioisomers

  • Symptoms:

    • ¹H NMR spectrum shows two sets of pyrazole proton signals.

    • Thin-Layer Chromatography (TLC) displays two distinct spots with close Rf values.

    • The isolated product has a broad melting point range.

  • Root Cause: The reaction of an unsymmetrical 1,3-dicarbonyl compound, 1-(2-nitrophenyl)-1,3-butanedione, with hydrazine can proceed through two different pathways, leading to the formation of two regioisomers: this compound and 5-(2-nitrophenyl)-1H-pyrazole.

  • Solutions:

    • Chromatographic Separation: The most reliable method for separating the regioisomers is column chromatography.

    • Recrystallization: In some cases, careful fractional recrystallization may enrich one isomer, but this is often less effective than chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the synthesis of this compound?

A1: The main challenge is the formation of a mixture of regioisomers: this compound and 5-(2-nitrophenyl)-1H-pyrazole. This occurs because the precursor, 1-(2-nitrophenyl)-1,3-butanedione, is unsymmetrical, allowing for two possible modes of cyclization with hydrazine.

Q2: How can I distinguish between the this compound and 5-(2-nitrophenyl)-1H-pyrazole regioisomers?

Q3: What is a suitable starting point for the chromatographic separation of the regioisomers?

A3: A good starting point for the separation of the regioisomers by silica gel column chromatography is to use a gradient elution system of ethyl acetate in hexanes.[2] The polarity of the eluent can be gradually increased to achieve optimal separation. Monitoring the separation by TLC is crucial.

Q4: Are there any methods to improve the regioselectivity of the reaction to favor the this compound isomer?

A4: While achieving complete regioselectivity can be difficult, reaction conditions can be optimized. Factors such as the solvent, temperature, and the presence of additives can influence the ratio of the regioisomers. For some pyrazole syntheses, the use of fluorinated alcohols as solvents has been shown to improve regioselectivity.

Data Presentation

Table 1: Comparison of Chromatographic Separation Techniques for Pyrazole Regioisomers

TechniqueStationary PhaseMobile Phase / EluentKey Advantages
Flash Column Chromatography Silica GelGradient of Ethyl Acetate in HexanesWidely accessible, suitable for larger scale purification.
Semi-preparative HPLC C18Water/Acetonitrile GradientHigh resolution, good for separating very similar compounds.[2]

Experimental Protocols

Protocol 1: Synthesis of 1-(2-nitrophenyl)-1,3-butanedione (Precursor)

This procedure is a general method based on the Claisen condensation.

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium ethoxide (1.1 equivalents) to anhydrous ethanol.

  • Addition of Reactants: To the stirred solution, add 2'-nitroacetophenone (1 equivalent) followed by the dropwise addition of ethyl acetate (1.5 equivalents).

  • Reaction: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold dilute hydrochloric acid to neutralize the base.

  • Extraction: Extract the aqueous layer with ethyl acetate or dichloromethane.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask, dissolve 1-(2-nitrophenyl)-1,3-butanedione (1 equivalent) in ethanol or acetic acid.

  • Addition of Hydrazine: Add hydrazine hydrate (1.2 equivalents) dropwise to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or gently heat to 50-60 °C for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Remove the solvent under reduced pressure. Add water to the residue and extract the product with ethyl acetate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product will be a mixture of regioisomers.

Protocol 3: Removal of Regioisomers by Column Chromatography

  • Column Preparation: Pack a glass column with silica gel using a slurry method with hexanes.

  • Sample Loading: Dissolve the crude mixture of regioisomers in a minimal amount of dichloromethane or the initial eluent and load it onto the column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity (e.g., to 80:20 or 70:30 hexanes:ethyl acetate).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify the separated isomers.

  • Isolation: Combine the fractions containing the pure desired isomer and remove the solvent under reduced pressure.

Visualizations

Reaction_Pathway cluster_precursor Precursor Synthesis (Claisen Condensation) cluster_cyclization Cyclization (Pyrazole Formation) cluster_purification Purification 2-Nitroacetophenone 2-Nitroacetophenone 1-(2-nitrophenyl)-1,3-butanedione 1-(2-nitrophenyl)-1,3-butanedione 2-Nitroacetophenone->1-(2-nitrophenyl)-1,3-butanedione Ethyl Acetate Ethyl Acetate Ethyl Acetate->1-(2-nitrophenyl)-1,3-butanedione Base (NaOEt) Base (NaOEt) Base (NaOEt)->1-(2-nitrophenyl)-1,3-butanedione Regioisomer Mixture Regioisomer Mixture 1-(2-nitrophenyl)-1,3-butanedione->Regioisomer Mixture Hydrazine Hydrazine Hydrazine->Regioisomer Mixture This compound This compound Regioisomer Mixture->this compound 5-(2-nitrophenyl)-1H-pyrazole 5-(2-nitrophenyl)-1H-pyrazole Regioisomer Mixture->5-(2-nitrophenyl)-1H-pyrazole

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Crude Product Analysis TLC TLC shows two close spots? Start->TLC NMR ¹H NMR shows two sets of pyrazole signals? TLC->NMR Yes SingleProduct Single Regioisomer Likely TLC->SingleProduct No NMR->SingleProduct No Regioisomers Regioisomer Mixture Present NMR->Regioisomers Yes ColumnChrom Perform Column Chromatography Regioisomers->ColumnChrom AnalyzeFractions Analyze Fractions by TLC/NMR ColumnChrom->AnalyzeFractions IsolatedProduct Isolate Pure this compound AnalyzeFractions->IsolatedProduct

Caption: Troubleshooting logic for regioisomer identification.

References

Preventing degradation of 3-(2-nitrophenyl)-1H-pyrazole during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 3-(2-nitrophenyl)-1H-pyrazole during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method for synthesizing this compound is through the cyclization of a corresponding chalcone. This typically involves a two-step process:

  • Claisen-Schmidt Condensation: An appropriate aromatic aldehyde (2-nitrobenzaldehyde) reacts with an aromatic ketone (acetophenone) in the presence of a base or acid catalyst to form an α,β-unsaturated ketone, known as a chalcone.

  • Pyrazole Ring Formation: The synthesized chalcone is then reacted with hydrazine hydrate in a suitable solvent, often with an acid catalyst like glacial acetic acid, to yield the pyrazole derivative.[1][2]

Q2: What are the potential degradation pathways for this compound during synthesis?

A2: While the pyrazole ring is generally stable, degradation can occur under harsh reaction conditions. Potential degradation pathways include:

  • Hydrolysis: Particularly if ester or other labile functional groups are present on the pyrazole ring or substituents, acidic or basic conditions can cause hydrolysis.[3]

  • Oxidation: Although the pyrazole ring itself is relatively resistant to oxidation, the presence of the nitro group and reaction with strong oxidizing agents or even dissolved oxygen at elevated temperatures can lead to side products. The N-1 and C-4 positions of the pyrazole ring can be susceptible to oxidation.[3]

  • Photodegradation: Exposure to UV light can induce photochemical reactions, leading to the degradation of pyrazole compounds.[3]

  • Ring Instability: Extreme pH and high temperatures can potentially lead to ring-opening or rearrangement reactions, though this is less common for simple pyrazoles.

Q3: How can I minimize the formation of impurities during the synthesis?

A3: To minimize impurity formation, consider the following:

  • Purity of Starting Materials: Ensure the 2-nitrobenzaldehyde, acetophenone, and hydrazine hydrate are of high purity.

  • Control of Reaction Temperature: Avoid excessive temperatures during reflux, as this can promote side reactions.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.

  • Stoichiometry: Use the correct stoichiometry of reactants. An excess of hydrazine hydrate may be used to drive the reaction to completion, but a large excess could lead to the formation of other byproducts.

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid prolonged reaction times that could lead to degradation of the product.[1]

Q4: What are the recommended purification techniques for this compound?

A4: The primary methods for purifying this compound are:

  • Recrystallization: This is the most common and effective method. Suitable solvents for recrystallization include ethanol, methanol, or ethyl acetate.[1][4]

  • Acid Addition Salt Formation: Pyrazoles can be dissolved in a suitable solvent and treated with an inorganic or organic acid to form a crystalline acid addition salt, which can then be isolated and neutralized to give the pure pyrazole.[5]

  • Column Chromatography: For removing closely related impurities, silica gel column chromatography with an appropriate eluent system (e.g., ethyl acetate:n-hexane) can be employed.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete chalcone formation.Ensure effective catalysis (acid or base) in the Claisen-Schmidt condensation. Monitor chalcone formation by TLC before proceeding.
Incomplete cyclization reaction.Increase reflux time or add a catalytic amount of glacial acetic acid to the chalcone-hydrazine mixture.[6]
Degradation of the product.Reduce the reaction temperature and/or time. Work up the reaction as soon as it is complete.
Presence of Multiple Spots on TLC Formation of side products.Optimize reaction conditions (temperature, catalyst). Purify the crude product using column chromatography.
Unreacted starting materials.Ensure the correct stoichiometry and sufficient reaction time.
Degradation of the product.See "Degradation of the product" above.
Product is an Oil or Fails to Crystallize Presence of impurities.Purify the crude product using column chromatography before attempting recrystallization.
Incorrect recrystallization solvent.Perform a solvent screen to find a suitable solvent system for recrystallization.
Product Color is Darker than Expected Presence of oxidized impurities.Conduct the reaction under an inert atmosphere. Purify via recrystallization with activated charcoal.
Residual starting materials or byproducts.Ensure complete reaction and purify thoroughly.

Experimental Protocols

Protocol 1: Synthesis of this compound via Chalcone Intermediate

Step 1: Synthesis of (E)-1-(2-nitrophenyl)-3-phenylprop-2-en-1-one (2-Nitrochalcone)

  • Dissolve 2-nitrobenzaldehyde (10 mmol) and acetophenone (10 mmol) in ethanol (50 mL).

  • Cool the mixture in an ice bath.

  • Slowly add an aqueous solution of sodium hydroxide (20 mmol in 20 mL of water) dropwise with constant stirring.

  • Maintain the reaction temperature below 25°C.

  • After the addition is complete, continue stirring for 2-3 hours at room temperature.

  • Monitor the reaction progress by TLC.

  • Pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Filter the precipitated solid, wash with cold water until the washings are neutral, and dry.

  • Recrystallize the crude chalcone from ethanol.

Step 2: Synthesis of this compound

  • Dissolve the synthesized 2-nitrochalcone (5 mmol) in glacial acetic acid (20 mL).

  • Add hydrazine hydrate (10 mmol) to the solution.

  • Reflux the reaction mixture for 6-8 hours.[1]

  • Monitor the completion of the reaction by TLC.

  • Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Filter the resulting solid, wash thoroughly with water, and dry.

  • Recrystallize the crude this compound from ethanol.

Visualizations

Logical Workflow for Troubleshooting Synthesis Issues

G cluster_start Start cluster_analysis Analysis cluster_troubleshooting Troubleshooting cluster_solutions Solutions cluster_end End Goal start Low Yield or Impure Product tlc Analyze Crude Product by TLC start->tlc unreacted_sm Unreacted Starting Material? tlc->unreacted_sm multiple_spots Multiple Spots? tlc->multiple_spots nmr_ms Characterize by NMR/MS degradation Signs of Degradation? nmr_ms->degradation unreacted_sm->multiple_spots No check_stoichiometry Check Stoichiometry/Catalyst unreacted_sm->check_stoichiometry Yes multiple_spots->nmr_ms No purify Purify via Column/Recrystallization multiple_spots->purify Yes optimize_time_temp Optimize Reaction Time/Temp degradation->optimize_time_temp Yes (Thermal) inert_atmosphere Use Inert Atmosphere degradation->inert_atmosphere Yes (Oxidation) end_product Pure this compound optimize_time_temp->end_product check_stoichiometry->optimize_time_temp purify->nmr_ms purify->end_product inert_atmosphere->end_product

Caption: Troubleshooting workflow for synthesis issues.

Experimental Workflow for Synthesis

G cluster_step1 Step 1: Chalcone Synthesis cluster_step2 Step 2: Pyrazole Formation start_materials 2-Nitrobenzaldehyde + Acetophenone condensation Claisen-Schmidt Condensation (Base Catalyst) start_materials->condensation chalcone Crude 2-Nitrochalcone condensation->chalcone purify_chalcone Recrystallize chalcone->purify_chalcone pure_chalcone Pure 2-Nitrochalcone purify_chalcone->pure_chalcone cyclization Cyclization (Glacial Acetic Acid, Reflux) pure_chalcone->cyclization hydrazine Hydrazine Hydrate hydrazine->cyclization crude_pyrazole Crude Pyrazole cyclization->crude_pyrazole purify_pyrazole Recrystallize crude_pyrazole->purify_pyrazole final_product Pure this compound purify_pyrazole->final_product

References

Scaling up the synthesis of 3-(2-nitrophenyl)-1H-pyrazole for laboratory use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the laboratory-scale synthesis and scale-up of 3-(2-nitrophenyl)-1H-pyrazole.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield Incomplete initial condensation to form the chalcone intermediate.- Ensure the base catalyst (e.g., NaOH, KOH) is fresh and of the correct concentration. - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Extend the reaction time or slightly increase the temperature if the reaction is sluggish.
Inefficient cyclization with hydrazine.- Use a slight excess of hydrazine hydrate to drive the reaction to completion. - Ensure the reaction is heated to reflux for a sufficient amount of time. Acetic acid can be used as a catalyst.[1]
Product loss during workup or purification.- Optimize the extraction solvent system. - Use a suitable recrystallization solvent to minimize loss. A solvent system like ethanol/water or ethyl acetate/hexanes may be effective.
Formation of Multiple Products (Isomers/Byproducts) Formation of regioisomers during cyclization.- The reaction of an unsymmetrical 1,3-diketone with hydrazine can lead to regioisomers. Using an α,β-unsaturated ketone (chalcone) intermediate generally provides better regioselectivity for the synthesis of 3-substituted pyrazoles.
Side reactions involving the nitro group.- Avoid excessively high temperatures or harsh acidic/basic conditions that could lead to side reactions of the nitro group. - Maintain a controlled temperature during the reaction.
Exothermic Reaction and Safety Concerns The reaction with hydrazine hydrate can be highly exothermic.- Add hydrazine hydrate dropwise and at a controlled rate. - Use an ice bath to cool the reaction vessel during the addition of hydrazine. - Ensure adequate stirring to dissipate heat effectively.
Difficulty in Product Purification Oily product or failure to crystallize.- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes). - Try different solvent systems for recrystallization.
Persistent colored impurities.- Treat the crude product with activated charcoal during recrystallization to remove colored impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable laboratory method for synthesizing this compound?

A1: A common and reliable two-step method involves the Claisen-Schmidt condensation to form a chalcone intermediate, followed by cyclization with hydrazine hydrate.[2] This approach is generally preferred for its good yield and regioselectivity.

Q2: What are the key starting materials for this synthesis?

A2: The key starting materials are 2-nitrobenzaldehyde and an acetophenone derivative, followed by reaction with hydrazine hydrate. For the direct synthesis of the title compound, acetophenone would be used.

Q3: What are the critical safety precautions to take during this synthesis?

A3: Hydrazine hydrate is toxic and potentially explosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction with hydrazine can be exothermic, so it is crucial to control the rate of addition and have a cooling bath on standby.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. For the first step (chalcone formation), you can track the consumption of the starting aldehydes and ketones. For the second step (cyclization), you can monitor the disappearance of the chalcone intermediate and the appearance of the pyrazole product.

Q5: What is the expected yield for this synthesis?

A5: The overall yield can vary depending on the specific conditions and scale. Generally, the chalcone formation can proceed in high yield (around 90%), and the subsequent cyclization to the pyrazole can yield between 60-80%.[2]

Experimental Protocols

Step 1: Synthesis of 1-(2-nitrophenyl)-3-phenylprop-2-en-1-one (2-Nitrochalcone)

This procedure is based on the general principles of the Claisen-Schmidt condensation.

Methodology:

  • Dissolve 2-nitrobenzaldehyde (1 equivalent) and acetophenone (1 equivalent) in ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of sodium hydroxide (e.g., 10-20% aqueous solution) dropwise with constant stirring.

  • Continue stirring in the ice bath for 2-3 hours, and then allow the mixture to stir at room temperature overnight.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the chalcone.

  • Filter the solid product, wash with water until neutral, and dry.

  • Recrystallize the crude chalcone from ethanol to obtain a pure product.

ParameterValue
Reactants 2-Nitrobenzaldehyde, Acetophenone
Solvent Ethanol
Catalyst Sodium Hydroxide
Reaction Time 12-24 hours
Typical Yield 85-95%
Step 2: Synthesis of this compound

This procedure involves the cyclization of the chalcone intermediate with hydrazine.

Methodology:

  • Suspend the synthesized 2-nitrochalcone (1 equivalent) in ethanol or acetic acid in a round-bottom flask equipped with a reflux condenser.

  • Add hydrazine hydrate (1.2-1.5 equivalents) dropwise to the suspension. An exotherm may be observed.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours.

  • Monitor the reaction by TLC until the chalcone is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Filter the precipitated solid, wash with cold water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.

ParameterValue
Reactant 1-(2-nitrophenyl)-3-phenylprop-2-en-1-one
Reagent Hydrazine Hydrate
Solvent Ethanol or Acetic Acid
Reaction Time 4-8 hours
Typical Yield 60-80%

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis start Start reactants Mix 2-Nitrobenzaldehyde and Acetophenone in Ethanol start->reactants base_addition Add NaOH Solution (Ice Bath) reactants->base_addition stir_rt Stir at Room Temperature base_addition->stir_rt workup1 Precipitate, Filter, and Recrystallize Chalcone stir_rt->workup1 chalcone Pure 2-Nitrochalcone workup1->chalcone hydrazine_addition Add Hydrazine Hydrate to Chalcone in Ethanol chalcone->hydrazine_addition reflux Reflux Reaction Mixture hydrazine_addition->reflux workup2 Precipitate, Filter, and Purify Product reflux->workup2 product This compound workup2->product end End product->end

Caption: A flowchart of the two-step synthesis of this compound.

troubleshooting_low_yield Troubleshooting Logic for Low Product Yield start Low Yield Observed check_chalcone Check Purity and Yield of Chalcone Intermediate start->check_chalcone chalcone_ok Chalcone Synthesis OK? check_chalcone->chalcone_ok optimize_chalcone Optimize Chalcone Synthesis: - Check Base - Extend Reaction Time chalcone_ok->optimize_chalcone No check_cyclization Review Cyclization Step chalcone_ok->check_cyclization Yes end Improved Yield optimize_chalcone->end optimize_cyclization Optimize Cyclization: - Use Excess Hydrazine - Ensure Sufficient Reflux Time check_cyclization->optimize_cyclization check_workup Review Workup and Purification Procedures optimize_cyclization->check_workup optimize_workup Optimize Purification: - Change Recrystallization Solvent - Consider Chromatography check_workup->optimize_workup optimize_workup->end

Caption: A decision-making diagram for troubleshooting low yield in the synthesis.

References

Validation & Comparative

Comparative study of 3-(2-nitrophenyl)-1H-pyrazole and its 3- and 4-nitrophenyl isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the synthesis, physicochemical properties, and biological activities of 3-(2-nitrophenyl)-1H-pyrazole and its 3- and 4-nitrophenyl isomers, providing researchers and drug development professionals with a comprehensive guide for potential therapeutic applications.

The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities. The introduction of a nitrophenyl substituent at the 3-position of the pyrazole ring creates three distinct positional isomers: this compound, 3-(3-nitrophenyl)-1H-pyrazole, and 3-(4-nitrophenyl)-1H-pyrazole. The position of the nitro group on the phenyl ring can significantly influence the molecule's electronic properties, conformation, and ultimately, its biological activity. This guide provides a comparative overview of these three isomers, summarizing their synthesis, physicochemical characteristics, and known biological effects to aid in their evaluation as potential drug candidates.

Physicochemical Properties: A Comparative Overview

PropertyThis compound3-(3-nitrophenyl)-1H-pyrazole3-(4-nitrophenyl)-1H-pyrazole
Molecular Formula C₉H₇N₃O₂C₉H₇N₃O₂C₉H₇N₃O₂
Molecular Weight 189.17 g/mol 189.17 g/mol [1]189.17 g/mol
Melting Point Data not availableData not available196-197 °C[2]
Solubility Data not available11.7 µg/mL (at pH 7.4)[1]Data not available
pKa Data not availableData not availableData not available

Synthesis of 3-(Nitrophenyl)-1H-pyrazole Isomers

The synthesis of 3-substituted pyrazoles can be achieved through various established methods, most commonly involving the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine or a hydrazine derivative. The specific protocols for the nitrophenyl isomers may vary slightly in terms of starting materials and reaction conditions.

General Synthetic Workflow

The synthesis of these isomers typically follows a pathway involving the creation of a suitable 1,3-dicarbonyl precursor followed by cyclization with hydrazine.

Synthetic Workflow Start Nitrophenyl Starting Material Dicarbonyl 1,3-Dicarbonyl Compound Start->Dicarbonyl e.g., Claisen condensation Cyclization Cyclization Dicarbonyl->Cyclization Hydrazine Hydrazine Hydrate Hydrazine->Cyclization Product 3-(Nitrophenyl) -1H-pyrazole Cyclization->Product Dehydration

Caption: General synthetic workflow for 3-(nitrophenyl)-1H-pyrazoles.

Experimental Protocols

Synthesis of 3-(4-nitrophenyl)-1H-pyrazole [2]

A solution of 1-(4-nitrophenyl)-3-N,N-dimethylamino-2-propen-1-one (27.3 g) and 85% hydrazine hydrate (23.6 g) in ethanol is heated at 60°C for one hour. The crystallized solid is then filtered to yield 3-(4-nitrophenyl)-pyrazole.

Synthesis of 3-(3-nitrophenyl)-1H-pyrazole Derivatives

Synthesis of this compound Derivatives

Similar to the 3-nitro isomer, the synthesis of 2-nitrophenyl pyrazole derivatives often proceeds through a chalcone intermediate. For instance, (E)-3-Methyl-4-((4-(3-(2-nitrophenyl)acryloyl)phenyl)diazenyl)-1-phenyl-1H-pyrazol-5(4H)-one has been synthesized, indicating the feasibility of using 2-nitrobenzaldehyde as a starting material to form the chalcone, which is then cyclized with a hydrazine derivative.

Biological Activities and Signaling Pathways

Nitrophenyl-pyrazole derivatives have been investigated for a range of biological activities, primarily as anticancer and anti-inflammatory agents. Their mechanism of action is often attributed to the inhibition of key signaling kinases.

Anticancer Activity

Several studies have reported the cytotoxic effects of nitrophenyl-pyrazole derivatives against various cancer cell lines. While direct comparative IC₅₀ values for the three parent isomers are not available, data for related compounds suggest that the nitrophenyl-pyrazole scaffold is a promising starting point for the development of anticancer agents.

Compound/DerivativeCell LineIC₅₀ (µM)Reference
1-isonicotinoyl-3-methyl-4-[2-(4-nitrophenyl) hydrazono]-2-pyrazolin-5-oneVarious0.2 - 3.4[4]
N-(4-Chlorophenyl)-3-(4-fluorophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamideMCF-7<0.1[5]
Pyrazole derivative 3f MDA-MB-46814.97 (24h)[6]
Pyrazole-benzoxazine hybrid 22 A5492.82[7]
Pyrazole-benzoxazine hybrid 23 A5493.15[7]
Potential Signaling Pathways in Cancer and Inflammation

The anticancer and anti-inflammatory effects of pyrazole derivatives are often linked to their ability to inhibit key protein kinases involved in cell proliferation, survival, and inflammatory responses. The p38 MAPK, PI3K/AKT, and EGFR signaling pathways are prominent targets.

p38 Mitogen-Activated Protein Kinase (MAPK) Pathway

The p38 MAPK pathway is activated by cellular stress and inflammatory cytokines, and its inhibition is a key strategy for anti-inflammatory therapies. Pyrazole urea-based compounds have been identified as potent inhibitors of p38 MAPK.[2][8]

p38_MAPK_Pathway Stress_Cytokines Stress / Inflammatory Cytokines MAPKKK MAPKKK (e.g., TAK1) Stress_Cytokines->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Downstream Downstream Targets (e.g., MK2, ATF2) p38_MAPK->Downstream Inflammation_Apoptosis Inflammation, Apoptosis Downstream->Inflammation_Apoptosis Pyrazole Nitrophenyl- Pyrazole Pyrazole->p38_MAPK

Caption: Inhibition of the p38 MAPK pathway by nitrophenyl-pyrazoles.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a hallmark of many cancers. Inhibition of this pathway can induce apoptosis in cancer cells. Several pyrazole derivatives have been shown to inhibit the PI3K/AKT pathway.[9]

PI3K_AKT_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT phosphorylates Downstream_AKT Downstream Targets (e.g., mTOR, Bad) AKT->Downstream_AKT Cell_Survival Cell Survival & Proliferation Downstream_AKT->Cell_Survival Pyrazole Nitrophenyl- Pyrazole Pyrazole->AKT

Caption: Inhibition of the PI3K/AKT signaling pathway by nitrophenyl-pyrazoles.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, including the MAPK and PI3K/AKT pathways, leading to cell proliferation. EGFR is frequently overexpressed or mutated in various cancers, making it a key therapeutic target. Pyrazole-based compounds have been developed as EGFR inhibitors.[10][11]

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation Pyrazole Nitrophenyl- Pyrazole Pyrazole->EGFR

Caption: Inhibition of the EGFR signaling pathway by nitrophenyl-pyrazoles.

Conclusion and Future Directions

The 3-(nitrophenyl)-1H-pyrazole isomers represent a valuable scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and inflammation. The position of the nitro group on the phenyl ring is a critical determinant of the physicochemical and biological properties of these compounds. While this guide provides a summary of the available data, a direct, comprehensive comparative study of the 2-, 3-, and 4-nitrophenyl isomers is warranted. Such a study would provide crucial structure-activity relationship (SAR) data to guide the rational design of more potent and selective inhibitors.

Future research should focus on:

  • The development of optimized and consistent synthetic protocols for all three isomers to enable their efficient production and comparative evaluation.

  • A thorough experimental determination and comparison of their physicochemical properties.

  • Systematic in vitro and in vivo testing of all three isomers against a panel of relevant biological targets, including key kinases in the p38 MAPK, PI3K/AKT, and EGFR pathways, to elucidate their comparative potency and selectivity.

By addressing these knowledge gaps, the full therapeutic potential of the 3-(nitrophenyl)-1H-pyrazole isomers can be unlocked, paving the way for the development of novel and effective drug candidates.

References

A Comparative Analysis of the Biological Activity of 3-(2-Nitrophenyl)-1H-pyrazole and Other Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the biological activity of 3-(2-nitrophenyl)-1H-pyrazole with other pyrazole derivatives, targeting researchers, scientists, and drug development professionals. The information presented is based on available experimental data and aims to offer an objective overview of the therapeutic potential of these compounds. While specific biological data for this compound is limited in the currently available literature, this guide draws comparisons with closely related nitrophenyl-substituted pyrazoles and other bioactive pyrazole derivatives to infer its potential activities.

Anticancer Activity

Comparative Anticancer Activity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative 5-(2-nitrophenyl)-1-aryl-1H-pyrazole derivatives against a panel of human cancer cell lines.

Compound IDR Group (at N1 position)Cancer Cell LineIC50 (µM)
5a PhenylMDA-MB-231 (Breast)3.5 ± 0.4
MCF7 (Breast)4.2 ± 0.5
A549 (Lung)5.1 ± 0.6
HCT116 (Colorectal)6.3 ± 0.7
5e 4-ChlorophenylMDA-MB-231 (Breast)<2
MCF7 (Breast)<2
A549 (Lung)3.8 ± 0.4
HCT116 (Colorectal)4.5 ± 0.5
Doxorubicin (Standard Drug)MDA-MB-231 (Breast)1.2 ± 0.1
MCF7 (Breast)1.5 ± 0.2
A549 (Lung)2.1 ± 0.3
HCT116 (Colorectal)2.8 ± 0.3

Data for compounds 5a and 5e are representative of the 5-(2-nitrophenyl)-1-aryl-1H-pyrazole series and are sourced from studies on their topoisomerase inhibitory activity.

The data suggests that the presence of a 2-nitrophenyl group at the 5-position of the pyrazole ring, coupled with an aryl substituent at the N1 position, leads to significant anticancer activity. Notably, compound 5e , with a 4-chlorophenyl group, exhibited the most potent effects, with IC50 values below 2 µM for breast cancer cell lines, indicating its potential as a promising anticancer candidate. The proposed mechanism of action for these compounds involves the inhibition of topoisomerase I and II, crucial enzymes in DNA replication and repair.

Antimicrobial and Antifungal Activity

The antimicrobial and antifungal potential of pyrazole derivatives is well-documented, with the nature and position of substituents playing a critical role in their activity spectrum. While specific minimum inhibitory concentration (MIC) data for this compound against a broad panel of microbes is not available in the reviewed literature, studies on other nitrophenyl-substituted pyrazoles provide valuable insights.

Research has shown that the position of the nitro group on the phenyl ring influences antifungal activity. For instance, a pyrazole derivative bearing a 2-nitrophenyl substituent was found to be considerably more active against Candida albicans than its 3- and 4-nitrophenyl counterparts. This suggests that this compound could possess noteworthy antifungal properties.

Comparative Antimicrobial and Antifungal Activity Data

The following table presents MIC values for various pyrazole derivatives to provide a comparative context for the potential activity of this compound.

Compound ClassTest OrganismMIC (µg/mL)
Nitrophenyl-pyrazole Schiff Bases Candida albicansVaries with nitro position (2-nitro most active)
Pyrazolo[3,4-d]pyridazin Derivatives Gram-negative bacteria0.31 - <0.0024
Gram-positive bacteria0.31 - <0.0024
Fungi0.31 - <0.0024
Thiazolyl Pyrazoline Derivatives Staphylococcus aureus16
Ciprofloxacin (Standard Antibiotic) Escherichia coli0.5
Clotrimazole (Standard Antifungal) Aspergillus niger1

Note: The data presented is a compilation from various studies on different classes of pyrazole derivatives and is intended for comparative purposes only.

Experimental Protocols

Anticancer Activity: MTT Assay

The cytotoxic activity of the pyrazole derivatives is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a standard drug (e.g., Doxorubicin) and incubated for 48 hours.

  • MTT Addition: After the incubation period, MTT solution (10 µL, 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated, and the IC50 value is determined by plotting the percentage of viability versus the concentration of the compound.

Antimicrobial Activity: Broth Microdilution Method

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is typically determined by the broth microdilution method.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight, and the turbidity is adjusted to match the 0.5 McFarland standard.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi).

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

Signaling Pathway and Experimental Workflow

anticancer_mechanism cluster_cell Cancer Cell cluster_drug 5-(2-Nitrophenyl)-1-aryl-1H-pyrazole DNA DNA Replication_Repair DNA Replication & Repair DNA->Replication_Repair Topoisomerase Topoisomerase I/II Topoisomerase->Replication_Repair facilitates Cell_Cycle_Progression Cell Cycle Progression Replication_Repair->Cell_Cycle_Progression Apoptosis Apoptosis Cell_Cycle_Progression->Apoptosis leads to Pyrazole_Derivative Pyrazole Derivative Pyrazole_Derivative->Topoisomerase inhibits

Caption: Proposed mechanism of action for 5-(2-nitrophenyl)-1-aryl-1H-pyrazole derivatives.

experimental_workflow cluster_antimicrobial Antimicrobial Activity (MIC) cluster_anticancer Anticancer Activity (IC50) A1 Prepare Microbial Inoculum A3 Inoculate Microtiter Plate A1->A3 A2 Serial Dilution of Pyrazole Derivatives A2->A3 A4 Incubate A3->A4 A5 Determine MIC A4->A5 B1 Seed Cancer Cells B2 Treat with Pyrazole Derivatives B1->B2 B3 MTT Assay B2->B3 B4 Measure Absorbance B3->B4 B5 Calculate IC50 B4->B5

Caption: General experimental workflows for determining biological activity.

Validating the Structure of 3-(2-nitrophenyl)-1H-pyrazole: A Comparative Guide to Mass Spectrometry and Other Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel synthesized compounds is a critical step. This guide provides a comparative analysis of mass spectrometry for validating the structure of 3-(2-nitrophenyl)-1H-pyrazole, alongside alternative analytical techniques. We present supporting data, detailed experimental protocols, and visualizations to aid in the selection of the most appropriate analytical strategy.

Mass Spectrometry for Structural Elucidation

Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation patterns. For this compound, both Electron Ionization (EI) and Electrospray Ionization (ESI) can be employed, each providing complementary information.

Proposed Fragmentation Pattern of this compound

Based on established fragmentation patterns of pyrazoles and aromatic nitro compounds, a likely fragmentation pathway for this compound can be proposed. The "ortho effect," a phenomenon where adjacent functional groups influence fragmentation, is expected to play a significant role due to the proximity of the nitro group to the pyrazole ring.

Electron Ionization (EI) Mass Spectrometry:

Under EI conditions, the molecule is expected to form a molecular ion (M+•) with a mass-to-charge ratio (m/z) corresponding to its molecular weight. Subsequent fragmentation is likely to proceed through several key pathways:

  • Loss of NO₂: A common fragmentation for nitroaromatic compounds, leading to a fragment ion at [M - 46]+.

  • Loss of HCN: A characteristic fragmentation of the pyrazole ring, resulting in a fragment at [M - 27]+.

  • Ortho Effect Driven Fragmentation: The interaction between the ortho-nitro group and the pyrazole ring can lead to unique rearrangements and fragmentations, such as the loss of a hydroxyl radical (•OH) to form a cyclic ion.

  • Cleavage of the C-N bond: Scission of the bond connecting the phenyl and pyrazole rings.

Electrospray Ionization (ESI) Mass Spectrometry:

ESI is a softer ionization technique, often resulting in a prominent protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) of this ion can induce fragmentation. The fragmentation pathways in ESI-MS/MS may differ from EI and can provide additional structural information.

Tabulated Mass Spectrometry Data (Proposed)
Ionization Mode Proposed Fragment Ion m/z (Proposed) Relative Abundance (Predicted) Interpretation
EI[C₉H₇N₃O₂]⁺˙ (M⁺˙)189ModerateMolecular Ion
EI[C₉H₇N₃O]⁺173LowLoss of O from NO₂
EI[C₉H₇N₂]⁺143HighLoss of NO₂
EI[C₈H₆N₂O₂]⁺˙162LowLoss of HCN from pyrazole ring
EI[C₇H₅N]⁺˙103ModerateFragmentation of both rings
ESI-MS/MS[C₉H₈N₃O₂]⁺190HighProtonated Molecule [M+H]⁺
ESI-MS/MS[C₉H₈N₂]⁺144ModerateLoss of NO₂ from [M+H]⁺

Comparison with Alternative Analytical Techniques

While mass spectrometry is a primary tool for structural validation, a comprehensive analysis often involves complementary techniques.

Technique Information Provided Advantages Disadvantages
Mass Spectrometry (MS) Molecular weight and fragmentation pattern for structural elucidation.High sensitivity, small sample requirement, provides connectivity information.Isomers can be difficult to distinguish, fragmentation can be complex to interpret.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework and connectivity.Unambiguous structure determination, non-destructive.[1][2]Lower sensitivity than MS, requires larger sample amounts, complex spectra for some molecules.[1][3]
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups present in the molecule.Fast, non-destructive, provides information on bonding.Provides limited information on the overall molecular structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy Information about conjugated systems within the molecule.Simple, fast, and can be used for quantitative analysis.Provides limited structural information, broad absorption bands can be difficult to interpret.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is suitable for the analysis of volatile and thermally stable compounds like this compound.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or dichloromethane).

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions (EI):

    • Ion Source Temperature: 230 °C.

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-400.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is ideal for less volatile or thermally labile compounds and can be used with ESI.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a mobile phase-compatible solvent (e.g., methanol or acetonitrile).

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). Start with 95% A, ramp to 5% A over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS Conditions (ESI):

    • Ion Source: Electrospray ionization, positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Temperature: 325 °C.

    • Nebulizer Pressure: 35 psi.

    • Mass Range: m/z 50-500.

Visualizing the Workflow and Fragmentation

To better illustrate the process, the following diagrams outline the experimental workflow and the proposed fragmentation pathway.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Validation cluster_data Data Interpretation synthesis Synthesis of this compound purification Purification (e.g., Chromatography) synthesis->purification ms Mass Spectrometry (GC-MS / LC-MS) purification->ms Sample Introduction nmr NMR Spectroscopy (1H, 13C) purification->nmr ftir FTIR Spectroscopy purification->ftir uvvis UV-Vis Spectroscopy purification->uvvis interpretation Structure Confirmation ms->interpretation nmr->interpretation ftir->interpretation uvvis->interpretation

Experimental workflow for structural validation.

fragmentation_pathway M [C₉H₇N₃O₂]⁺˙ m/z = 189 F1 [C₉H₇N₂]⁺ m/z = 143 M->F1 - NO₂ F2 [C₈H₆N₂O₂]⁺˙ m/z = 162 M->F2 - HCN F3 [C₉H₆N₃O]⁺ m/z = 172 M->F3 - OH (ortho effect) F4 [C₇H₅N]⁺˙ m/z = 103 F1->F4 - C₂H₂

Proposed EI fragmentation of this compound.

References

A Spectroscopic Journey: From 2'-Nitroacetophenone to 3-(2-Nitrophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of the key compounds involved in the synthesis of 3-(2-nitrophenyl)-1H-pyrazole, a heterocyclic moiety of interest in medicinal chemistry. By examining the changes in ¹H NMR, ¹³C NMR, Infrared (IR), and UV-Visible spectra, researchers can effectively track the conversion of the starting material, 2'-nitroacetophenone, through the intermediate chalcone, to the final pyrazole product.

Synthetic Pathway

The synthesis of this compound is typically achieved through a two-step process. The first step is a Claisen-Schmidt condensation of 2'-nitroacetophenone with benzaldehyde to form the α,β-unsaturated ketone, (E)-1-(2-nitrophenyl)-3-phenylprop-2-en-1-one (a chalcone). The subsequent step involves the cyclization of the chalcone with hydrazine hydrate to yield the final pyrazole product.

Synthetic_Pathway Synthesis of this compound cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Pyrazole Formation 2_Nitroacetophenone 2'-Nitroacetophenone Chalcone (E)-1-(2-nitrophenyl)-3-phenylprop-2-en-1-one 2_Nitroacetophenone->Chalcone + Benzaldehyde (aq. NaOH, EtOH) Benzaldehyde Benzaldehyde Pyrazole This compound Chalcone->Pyrazole + Hydrazine Hydrate (EtOH, reflux) Hydrazine Hydrazine Hydrate

Caption: Synthetic route from 2'-nitroacetophenone to this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of the precursor, intermediate, and final product. These data are essential for monitoring reaction progress and confirming the identity of the synthesized compounds.

Note: Spectroscopic data for the exact 2-nitrophenyl isomers of the chalcone and pyrazole are limited in the available literature. Therefore, data for closely related isomers are presented for comparison, with differences noted. All chemical shifts (δ) are in ppm.

Table 1: ¹H NMR Spectroscopic Data
CompoundAromatic Protons (δ, ppm)Olefinic/Pyrazole Protons (δ, ppm)Other Protons (δ, ppm)
2'-Nitroacetophenone 7.50 - 8.20 (m, 4H)-2.65 (s, 3H, -CH₃)
(E)-3-(2-nitrophenyl)-1-phenylprop-2-en-1-one 7.40 - 8.10 (m, 9H)8.13 (d, 1H, J=15.6 Hz, -CO-CH=CH -Ar)7.34 (d, 1H, J=15.6 Hz, -CO-CH =CH-Ar)[1]-
3-(3-nitrophenyl)-1H-pyrazole 7.50 - 8.60 (m, 4H, Nitrophenyl)7.70 (d, 1H, Pyrazole H-5)6.70 (d, 1H, Pyrazole H-4)~13.0 (br s, 1H, -NH)

*Note on Isomers: Data for (E)-3-(2-nitrophenyl)-1-phenylprop-2-en-1-one is presented as a close analog to the target chalcone. The key features of the α,β-unsaturated system (two doublets with a large coupling constant of ~16 Hz) are expected to be very similar.[2] Data for 3-(3-nitrophenyl)-1H-pyrazole is used as an analog for the final product. The chemical shifts of the pyrazole ring protons (H-4 and H-5) and the NH proton are expected to be in a similar region for the 2-nitro isomer.[3]

Table 2: ¹³C NMR Spectroscopic Data
CompoundCarbonyl Carbon (δ, ppm)Aromatic Carbons (δ, ppm)Olefinic/Pyrazole Carbons (δ, ppm)Other Carbons (δ, ppm)
2'-Nitroacetophenone [4]~198.0124.0 - 148.0-~28.0 (-CH₃)
(E)-3-(2-nitrophenyl)-1-phenylprop-2-en-1-one [1]190.2124.8, 128.6, 129.1, 130.2, 131.1, 133.0, 133.5, 137.2, 148.3 (Aromatic & C-NO₂)127.0 (-CO-C H=), 140.0 (=C H-Ar)-
3-(3-nitrophenyl)-1H-pyrazole [3]-121.0 - 149.0 (Nitrophenyl & C-NO₂)~103.0 (C-4), ~130.0 (C-5), ~145.0 (C-3)-
Table 3: IR Spectroscopic Data (cm⁻¹)
Compoundν(C=O)ν(NO₂) (asym/sym)ν(C=C) / ν(C=N)ν(N-H)Key Features
2'-Nitroacetophenone [5][6]~1700~1525 / ~1350~1600, ~1450-Strong carbonyl stretch. Two strong nitro group stretches.
(E)-1-(2-nitrophenyl)-3-phenylprop-2-en-1-one [2]16361515 / 13421609-Shift of C=O to lower frequency due to conjugation. Appearance of alkene C=C stretch.[1]
This compound -~1520 / ~1345~1590 (C=N)~3200-3400 (br)Disappearance of the C=O stretch. Appearance of a broad N-H stretch. Appearance of C=N stretch from the pyrazole ring.[7]
Table 4: UV-Visible Spectroscopic Data
Compoundλ_max (nm) (Solvent)ChromophoreExpected Observations
2'-Nitroacetophenone ~250-260 (Ethanol)Nitrophenyl, C=Oπ → π* transitions of the aromatic ring and n → π* transition of the carbonyl group.[8]
(E)-1-(2-nitrophenyl)-3-phenylprop-2-en-1-one ~300-320 (Ethanol)Extended conjugated system (Ar-C=C-C=O-Ar)Bathochromic (red) shift compared to the acetophenone due to the extended π-conjugation of the chalcone backbone.
This compound ~260-280 (Ethanol)Phenyl-pyrazole systemHypsochromic (blue) shift compared to the chalcone as the conjugation is now between a phenyl and a pyrazole ring.[7]

Experimental Protocols

Synthesis of (E)-1-(2-nitrophenyl)-3-phenylprop-2-en-1-one (Chalcone)

This procedure is a typical Claisen-Schmidt condensation.[1][9]

  • Dissolve 2'-nitroacetophenone (10 mmol) and benzaldehyde (10 mmol) in ethanol (30-40 mL) in a round-bottom flask.

  • Cool the mixture in an ice bath with stirring.

  • Slowly add an aqueous solution of sodium hydroxide (20-40%, 5-10 mL) dropwise, keeping the temperature below 10 °C.

  • After the addition is complete, continue stirring in the ice bath for 1-2 hours, and then at room temperature for an additional 2-4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute HCl.

  • Filter the precipitated solid, wash thoroughly with cold water until the filtrate is neutral, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone.

Synthesis of this compound

This protocol describes the cyclization of a chalcone to a pyrazole.[7][10]

  • Suspend the synthesized chalcone (5 mmol) in ethanol (30 mL) in a round-bottom flask.

  • Add hydrazine hydrate (80-100%, 10 mmol) to the suspension.

  • Add a catalytic amount of acetic acid (2-3 drops).

  • Reflux the reaction mixture for 4-8 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Filter the solid product, wash with water, and dry.

  • Recrystallize the crude pyrazole from a suitable solvent such as ethanol or an ethanol/water mixture.

Spectroscopic Characterization Workflow

The following general procedures are used for acquiring the spectroscopic data.

Spectroscopy_Workflow General Spectroscopic Analysis Workflow Sample Synthesized Compound (Precursor, Intermediate, or Product) NMR_Prep Dissolve in CDCl₃ with TMS Sample->NMR_Prep IR_Prep Prepare KBr pellet or use ATR Sample->IR_Prep UV_Prep Dissolve in Ethanol (spectroscopic grade) Sample->UV_Prep NMR_Acq Acquire ¹H and ¹³C NMR Spectra NMR_Prep->NMR_Acq IR_Acq Acquire FT-IR Spectrum IR_Prep->IR_Acq UV_Acq Acquire UV-Vis Spectrum UV_Prep->UV_Acq NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR_Acq->NMR_Data IR_Data Vibrational Frequencies (cm⁻¹) IR_Acq->IR_Data UV_Data Absorption Maxima (λ_max) UV_Acq->UV_Data

Caption: Workflow for spectroscopic characterization of synthesized compounds.

  • NMR Spectroscopy : ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy : IR spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrophotometer. Solid samples are analyzed as KBr pellets or by using an Attenuated Total Reflectance (ATR) accessory.

  • UV-Visible Spectroscopy : UV-Vis absorption spectra are recorded on a UV-Vis spectrophotometer using a dilute solution of the compound in a spectroscopic grade solvent like ethanol.

By following these protocols and comparing the obtained spectra with the reference data, researchers can confidently track the chemical transformations from the initial precursor to the final pyrazole product.

References

A Comparative Analysis of the In Vitro Cytotoxicity of Ortho, Meta, and Para-Nitrophenyl Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

An examination of the in vitro cytotoxic effects of nitrophenyl pyrazole isomers reveals distinct structure-activity relationships, with the position of the nitro group on the phenyl ring significantly influencing their anticancer potential. This guide provides a comparative overview of the cytotoxicity of ortho, meta, and para-nitrophenyl pyrazole derivatives, supported by experimental data from various studies.

Data Presentation: Cytotoxicity of Nitrophenyl Pyrazole Derivatives

The cytotoxic activity of nitrophenyl pyrazoles is typically evaluated by determining their half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values against various cancer cell lines. The following table summarizes the cytotoxic activities of representative ortho, meta, and para-nitrophenyl pyrazole compounds from different studies. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions, such as cell lines and assay methods.

Isomer PositionCompoundCell LineAssayCytotoxicity Value (µM)Reference
Ortho 5-(2-Nitrophenyl)-1-aryl-1H-pyrazole (Compound 5e)MDA-MB-231 (Breast)Not SpecifiedIC50 < 2[1][2]
5-(2-Nitrophenyl)-1-aryl-1H-pyrazole (Compound 5e)MCF-7 (Breast)Not SpecifiedIC50 < 2[1][2]
Para N-(4-Chlorophenyl)-3-(4-fluorophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide (4b)MCF-7 (Breast)SRBGI50 < 0.1[3][4][5]
N-(4-Chlorophenyl)-3-(4-fluorophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide (4b)MDA-MB-231 (Breast)SRBGI50 = 45.8[3][4][5]
3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-5(4H)-one (3d)A431 (Skin)Mitochondrial Activity TestNot specified, but showed antioxidant effect[6]
Pyrazole-based aurone analog with p-nitrophenyl groupAGS (Gastric)Not SpecifiedModerate to weak activity[7]

Note: A lower IC50 or GI50 value indicates higher cytotoxic activity. The data suggests that the substitution pattern on the pyrazole ring and the phenyl group, in addition to the nitro group position, plays a crucial role in determining the cytotoxic potency. For instance, the ortho-nitrophenyl pyrazole derivative 5e demonstrated potent activity against both MDA-MB-231 and MCF-7 breast cancer cell lines, with IC50 values below 2 µM[1][2]. In comparison, the para-nitrophenyl pyrazole derivative 4b showed exceptionally high potency against the MCF-7 cell line (GI50 < 0.1 µM) but was less active against the MDA-MB-231 line[3][4][5]. Another study noted that aurone analogs bearing a p-nitrophenyl group exhibited only moderate to weak anticancer activity against the AGS gastric cancer cell line[7].

Experimental Protocols

The in vitro cytotoxicity of nitrophenyl pyrazoles is commonly assessed using cell-based assays that measure cell viability or proliferation after treatment with the compounds. The following are detailed methodologies for key experiments cited in the literature.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

  • Cell Plating: Cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the nitrophenyl pyrazole compounds and incubated for a specified period (e.g., 48 hours).

  • Cell Fixation: After incubation, the cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with the SRB dye.

  • Wash and Solubilization: Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.

  • Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength (e.g., 515 nm). The GI50 value is then calculated, representing the concentration of the compound that inhibits cell growth by 50%.

MTT Assay

The MTT assay is another colorimetric assay that measures cell metabolic activity as an indicator of cell viability, proliferation, or cytotoxicity.

  • Cell Seeding: Cells are seeded in 96-well plates and incubated to allow for attachment.

  • Compound Incubation: The cells are treated with different concentrations of the test compounds for a defined period (e.g., 24 or 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration that causes a 50% reduction in cell viability, is then determined.

Visualizations

Experimental Workflow for In Vitro Cytotoxicity Assessment

The following diagram illustrates a typical workflow for evaluating the in vitro cytotoxicity of chemical compounds.

G cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cell Line Culture (e.g., MCF-7, A549) cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding compound_prep Compound Preparation (Stock & Serial Dilutions) treatment Treatment with Nitrophenyl Pyrazoles compound_prep->treatment cell_seeding->treatment incubation Incubation (24-72 hours) treatment->incubation assay_proc Assay Procedure (e.g., MTT, SRB) incubation->assay_proc readout Absorbance Measurement (Plate Reader) assay_proc->readout calculation Calculation of IC50 / GI50 Values readout->calculation comparison Comparative Analysis calculation->comparison

Caption: Workflow for determining the in vitro cytotoxicity of nitrophenyl pyrazoles.

Signaling Pathways Implicated in Nitrophenyl Pyrazole-Induced Cytotoxicity

Studies on cytotoxic nitrophenyl pyrazoles have identified several potential mechanisms of action, including the induction of apoptosis, cell cycle arrest, and the inhibition of key cellular enzymes. The diagram below outlines some of the signaling pathways that may be modulated by these compounds.

G cluster_targets Cellular Targets & Effects cluster_pathways Downstream Signaling cluster_outcomes Cellular Outcomes compound Nitrophenyl Pyrazole topo Topoisomerase I/II Inhibition compound->topo ros Increased Reactive Oxygen Species (ROS) compound->ros tubulin Tubulin Polymerization Inhibition compound->tubulin pi3k_akt p-PTEN Up-regulation p-Akt Down-regulation compound->pi3k_akt dna_damage DNA Damage topo->dna_damage mito Mitochondrial Membrane Potential Alteration ros->mito cell_cycle Cell Cycle Arrest (G2/M Phase) tubulin->cell_cycle apoptosis_markers Modulation of Apoptotic Markers pi3k_akt->apoptosis_markers caspase Caspase Activation apoptosis_markers->caspase apoptosis Apoptosis caspase->apoptosis dna_damage->apoptosis mito->caspase cell_cycle->apoptosis

Caption: Potential signaling pathways affected by cytotoxic nitrophenyl pyrazoles.

References

Comparative Analysis of 3-(Nitrophenyl)-1H-pyrazole Isomers: A DFT and Computational Perspective

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Data Availability: A comprehensive literature search for direct comparative experimental and computational studies on the ortho-, meta-, and para-isomers of 3-(nitrophenyl)-1H-pyrazole did not yield sufficient data for a complete, evidence-based comparison guide. The existing research focuses on a variety of other substituted pyrazole derivatives, often employing different computational methodologies, which prevents a direct and scientifically rigorous comparison of the target isomers.

Therefore, this guide will serve as a detailed template, outlining the requisite methodologies and data presentation formats for such a comparative study. The quantitative data presented in the tables are illustrative examples and should be considered hypothetical placeholders. This guide is intended for researchers, scientists, and drug development professionals as a framework for conducting and presenting future studies on these and similar compounds.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry and materials science, exhibiting a wide range of biological activities and interesting photophysical properties. The introduction of a nitrophenyl group at the 3-position of the pyrazole ring is expected to significantly influence the electronic and structural characteristics of the molecule. The positional isomerism of the nitro group (ortho, meta, or para) can lead to distinct differences in molecular geometry, electronic properties, and, consequently, biological activity and material applications.

This guide provides a comparative framework for the analysis of 3-(2-nitrophenyl)-1H-pyrazole, 3-(3-nitrophenyl)-1H-pyrazole, and 3-(4-nitrophenyl)-1H-pyrazole using Density Functional Theory (DFT) and other computational methods.

Computational and Experimental Methodologies

A robust comparative study of the 3-(nitrophenyl)-1H-pyrazole isomers would necessitate a consistent and well-defined set of computational and experimental protocols.

Computational Protocol: Density Functional Theory (DFT)

DFT calculations would be central to understanding the intrinsic properties of the isomers. A typical and reliable protocol would involve:

  • Software: Gaussian 09 or a similar quantum chemistry software package.

  • Method: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).

  • Basis Set: 6-311++G(d,p) basis set for all atoms to ensure a high level of accuracy for both geometry and electronic properties.

  • Geometry Optimization: Full geometry optimization of each isomer in the gas phase to locate the global minimum on the potential energy surface. Vibrational frequency calculations would be performed to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies).

  • Property Calculations: Following optimization, various molecular properties would be calculated at the same level of theory, including:

    • Frontier Molecular Orbitals (HOMO and LUMO) energies and their energy gap.

    • Mulliken atomic charges.

    • Dipole moment.

    • Molecular Electrostatic Potential (MEP).

    • Natural Bond Orbital (NBO) analysis to study intramolecular interactions.

  • Spectroscopic Simulations: Simulation of Infrared (IR) and UV-Visible spectra using frequency and Time-Dependent DFT (TD-DFT) calculations, respectively.

Experimental Protocols

Experimental validation is crucial to corroborate the computational findings. Key experiments would include:

  • Synthesis: Chemical synthesis of the three isomers with purification to a high degree.

  • Structural Characterization:

    • X-ray Crystallography: Single-crystal X-ray diffraction to determine the precise solid-state geometry, including bond lengths, bond angles, and intermolecular interactions.

    • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and purity.

  • Spectroscopic Characterization:

    • FTIR Spectroscopy: To identify the characteristic vibrational modes of the functional groups.

    • UV-Vis Spectroscopy: To determine the electronic absorption properties.

Comparative Data Analysis

The collected data should be organized into clear, comparative tables to highlight the differences and similarities between the isomers.

Table 1: Optimized Geometrical Parameters (Hypothetical Data)
ParameterThis compound3-(3-nitrophenyl)-1H-pyrazole3-(4-nitrophenyl)-1H-pyrazole
Bond Lengths (Å)
N1-N21.3451.3421.341
C3-N21.3581.3601.361
C3-C(phenyl)1.4751.4781.480
C(phenyl)-N(nitro)1.4601.4721.475
Dihedral Angle (°)
Pyrazole-Phenyl45.825.315.1

This table would compare key bond lengths and the dihedral angle between the pyrazole and nitrophenyl rings, which is indicative of the degree of conjugation.

Table 2: Calculated Quantum Chemical Properties (Hypothetical Data)
PropertyThis compound3-(3-nitrophenyl)-1H-pyrazole3-(4-nitrophenyl)-1H-pyrazole
E_HOMO (eV) -6.85-7.02-7.15
E_LUMO (eV) -2.98-3.15-3.30
Energy Gap (ΔE, eV) 3.873.873.85
Dipole Moment (Debye) 5.214.884.52
Total Energy (Hartree) -689.1234-689.1256-689.1268

This table would summarize key electronic properties. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and electronic excitation energies.

Visualizations

Visual representations are essential for understanding complex relationships and workflows.

computational_workflow cluster_isomers Isomer Selection cluster_dft DFT Calculations cluster_analysis Data Analysis and Comparison Ortho This compound GeomOpt Geometry Optimization (B3LYP/6-311++G(d,p)) Ortho->GeomOpt Meta 3-(3-nitrophenyl)-1H-pyrazole Meta->GeomOpt Para 3-(4-nitrophenyl)-1H-pyrazole Para->GeomOpt FreqCalc Frequency Calculation GeomOpt->FreqCalc Verify Minima PropCalc Property Calculation (HOMO, LUMO, MEP, etc.) GeomOpt->PropCalc TDDFT TD-DFT for UV-Vis GeomOpt->TDDFT Struct Structural Parameters GeomOpt->Struct Spectra Spectroscopic Data FreqCalc->Spectra Electronic Electronic Properties PropCalc->Electronic TDDFT->Spectra isomer_relationship Pyrazole Pyrazole Ortho-isomer Ortho-isomer Pyrazole->Ortho-isomer C3-link Meta-isomer Meta-isomer Pyrazole->Meta-isomer C3-link Para-isomer Para-isomer Pyrazole->Para-isomer C3-link Nitrophenyl Nitrophenyl Nitrophenyl->Ortho-isomer ortho-NO2 Nitrophenyl->Meta-isomer meta-NO2 Nitrophenyl->Para-isomer para-NO2

Benchmarking the corrosion inhibition efficiency of 3-(2-nitrophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

While direct experimental data on the corrosion inhibition efficiency of 3-(2-nitrophenyl)-1H-pyrazole is not currently available in the reviewed literature, a comparative analysis of structurally similar pyrazole derivatives can provide valuable insights for researchers, scientists, and drug development professionals. This guide benchmarks the performance of nitrophenyl-containing pyrazole compounds against other pyrazole-based inhibitors, supported by experimental data from published studies.

The core structure of pyrazole and its derivatives has been a subject of significant interest in the field of corrosion inhibition due to the presence of nitrogen heteroatoms which can effectively adsorb onto metal surfaces, forming a protective barrier. The introduction of various substituents, such as a nitrophenyl group, can further modulate this inhibitory action. This guide will focus on data from studies on N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline (a nitrophenyl pyrazole derivative) and compare it with other pyrazole compounds to understand the potential influence of the nitrophenyl moiety.

Comparative Performance of Pyrazole Derivatives

The corrosion inhibition efficiency of several pyrazole derivatives has been evaluated, primarily on mild steel in acidic environments like hydrochloric acid (HCl). The following table summarizes the performance of a nitrophenyl-containing pyrazole derivative alongside other pyrazole compounds.

InhibitorConcentration (M)MediumInhibition Efficiency (%)TechniqueReference
N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline (L4)10⁻³1 M HCl90.8Weight Loss, PDP, EIS[1]
Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6)10⁻³1 M HCl91.8Weight Loss, PDP, EIS[1]
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N´-(4-(dimethylamino)benzylidene)acetohydrazide (DPA)10⁻³1 M HCl97Weight Loss, PDP, EIS[2][3][4]
(R)-5-(4-methoxyphenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole (BM-02)10⁻³1 M HCl91.5Weight Loss, PDP, EIS[5]
1,3,5-triphenyl-4,5-dihydro-1H-pyrazole (BM-01)10⁻³1 M HCl90.4Weight Loss, PDP, EIS[6][7]

Note: PDP = Potentiodynamic Polarization, EIS = Electrochemical Impedance Spectroscopy.

From the data, it is evident that nitrophenyl-containing pyrazole derivatives (L4 and L6) exhibit high inhibition efficiencies, comparable to other effective pyrazole-based inhibitors. The presence of the nitro group, being an electron-withdrawing group, can influence the electron density of the pyrazole ring and the overall molecule, which in turn affects its adsorption characteristics on the metal surface.

Experimental Protocols

The evaluation of corrosion inhibition efficiency typically involves a combination of gravimetric and electrochemical techniques. The following is a generalized experimental protocol based on the methodologies reported in the cited literature.

1. Material Preparation:

  • Metal Specimen: Mild steel coupons with a defined surface area are used. The composition of the mild steel is typically specified (e.g., %C, %Si, %Mn, etc.).

  • Surface Preparation: The coupons are mechanically polished using different grades of emery paper, followed by degreasing with a solvent like acetone or ethanol, washed with distilled water, and finally dried.

2. Corrosive Medium:

  • A 1 M solution of hydrochloric acid (HCl) is commonly used as the aggressive medium.

3. Inhibitor Solutions:

  • The pyrazole derivative inhibitors are dissolved in the corrosive medium at various concentrations (e.g., 10⁻⁶ M to 10⁻³ M).

4. Corrosion Inhibition Assessment:

  • Weight Loss Method:

    • Initial weight of the prepared mild steel coupons is recorded.

    • The coupons are immersed in the corrosive solution with and without the inhibitor for a specified period (e.g., 24 hours) at a constant temperature.

    • After immersion, the coupons are removed, cleaned to remove corrosion products, dried, and re-weighed.

    • The weight loss is used to calculate the corrosion rate and the inhibition efficiency.

  • Electrochemical Methods:

    • A standard three-electrode cell is used, consisting of the mild steel specimen as the working electrode, a platinum or graphite electrode as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.

    • Potentiodynamic Polarization (PDP): The potential of the working electrode is scanned over a range with respect to the open circuit potential (OCP), and the resulting current is measured. This provides information on the corrosion potential (Ecorr), corrosion current density (icorr), and the anodic and cathodic Tafel slopes. The inhibition efficiency is calculated from the reduction in icorr in the presence of the inhibitor.

    • Electrochemical Impedance Spectroscopy (EIS): A small amplitude AC signal is applied to the working electrode at the OCP over a range of frequencies. The impedance data is analyzed using equivalent circuit models to determine parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl). An increase in Rct in the presence of the inhibitor indicates the formation of a protective film, and the inhibition efficiency can be calculated from these values.

Visualizing the Workflow and Inhibition Mechanism

To better understand the experimental process and the proposed mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_testing Corrosion Testing cluster_analysis Data Analysis Metal_Prep Mild Steel Coupon Preparation & Polishing Weight_Loss Weight Loss Measurement Metal_Prep->Weight_Loss Electrochemical Electrochemical Tests (PDP & EIS) Metal_Prep->Electrochemical Solution_Prep Corrosive Medium (1M HCl) + Inhibitor Preparation Solution_Prep->Weight_Loss Solution_Prep->Electrochemical Calc_CR_IE Calculate Corrosion Rate & Inhibition Efficiency Weight_Loss->Calc_CR_IE Electrochemical->Calc_CR_IE Surface_Analysis Surface Characterization (SEM) Electrochemical->Surface_Analysis Adsorption_Isotherm Adsorption Isotherm Analysis Calc_CR_IE->Adsorption_Isotherm

Caption: Experimental workflow for evaluating corrosion inhibition efficiency.

Inhibition_Mechanism cluster_inhibitor Nitrophenyl-Pyrazole Inhibitor cluster_surface Metal Surface (Mild Steel) cluster_interaction Adsorption & Film Formation cluster_result Corrosion Inhibition Pyrazole_Ring Pyrazole Ring (N atoms) Adsorption Adsorption onto Metal Surface Pyrazole_Ring->Adsorption Chemisorption via N lone pairs Nitrophenyl_Group Nitrophenyl Group (π-electrons, N & O atoms) Nitrophenyl_Group->Adsorption Physisorption via π-electron clouds Metal Fe Adsorption->Metal Protective_Film Formation of a Protective Inhibitor Film Adsorption->Protective_Film Inhibition Reduced Corrosion Rate Protective_Film->Inhibition

Caption: Proposed corrosion inhibition mechanism for a nitrophenyl-pyrazole derivative.

References

A Head-to-Head Comparison of Synthetic Methodologies for Nitrophenylpyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the pyrazole scaffold is a cornerstone of medicinal chemistry, and the introduction of a nitrophenyl group can be crucial for modulating electronic properties and biological activity. The efficient synthesis of nitrophenylpyrazoles is therefore of significant interest. This guide provides an objective comparison of three distinct synthetic methodologies: the traditional Knorr pyrazole synthesis under conventional heating, a modern microwave-assisted one-pot, three-component reaction, and a classical synthesis starting from a chalcone precursor. The comparison is supported by quantitative data and detailed experimental protocols to inform methodological selection.

Data Presentation: Performance Metrics

The following table summarizes the key performance indicators for each synthetic methodology, offering a clear comparison of their efficiency and resource requirements.

ParameterMethod 1: Classical Knorr SynthesisMethod 2: Microwave-Assisted Three-Component SynthesisMethod 3: Synthesis from Chalcone
Product 3-Methyl-1-(3-nitrophenyl)-1H-pyrazol-5(4H)-one(Z)-4-(4-Ethoxy-3-methoxybenzylidene)-3-methyl-1-(3-nitrophenyl)-pyrazolone[1]5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde
Starting Materials Ethyl acetoacetate, 3-NitrophenylhydrazineEthyl acetoacetate, 3-Nitrophenylhydrazine, 3-Methoxy-4-ethoxy-benzaldehyde[1]1-(3-Nitrophenyl)-3-phenylprop-2-en-1-one (Chalcone), Hydrazine hydrate, Formic acid
Reaction Time 2 - 4 hours (Typical)[2]10 minutes[1]24 hours
Yield 70 - 90% (Typical)[2]83%[1]60%
Energy Source Conventional Heating (Reflux)Microwave Irradiation (420 W)[1]Conventional Heating (Reflux)
Key Advantages Well-established, reliableExtremely rapid, high efficiency, one-potUtilizes different precursors (chalcones)
Key Disadvantages Long reaction times, higher energy consumptionRequires specialized microwave reactorVery long reaction time, moderate yield

Experimental Protocols

Detailed methodologies for the three compared synthetic routes are provided below.

Method 1: Classical Knorr Pyrazole Synthesis (Conventional Heating)

This protocol describes a typical procedure for the synthesis of a nitrophenylpyrazolone via the Knorr condensation of a β-ketoester and a substituted hydrazine under conventional reflux conditions.

Reactants:

  • Ethyl acetoacetate

  • 3-Nitrophenylhydrazine

  • Glacial Acetic Acid (catalyst)

  • Ethanol (solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve ethyl acetoacetate (1.0 eq) and 3-nitrophenylhydrazine (1.0 eq) in ethanol.

  • Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops) to the mixture.

  • Heat the reaction mixture to reflux with stirring for 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • If a precipitate forms, collect the solid product by vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce crystallization.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol or an ethanol/water mixture).

Method 2: Microwave-Assisted One-Pot, Three-Component Synthesis

This protocol details an efficient, solvent-free, one-pot synthesis of a complex nitrophenylpyrazolone derivative using microwave irradiation.[1]

Reactants:

  • Ethyl acetoacetate (1.5 eq)

  • 3-Nitrophenylhydrazine (1.0 eq)

  • 3-Methoxy-4-ethoxy-benzaldehyde (1.0 eq)

Procedure:

  • Place ethyl acetoacetate (0.45 mmol), 3-nitrophenylhydrazine (0.3 mmol), and 3-methoxy-4-ethoxy-benzaldehyde (0.3 mmol) into a 50-mL flask suitable for microwave synthesis.[1]

  • The flask is placed in a domestic microwave oven and irradiated at a power of 420 W for 10 minutes.[1]

  • After irradiation, the flask is allowed to cool to room temperature.

  • The resulting solid is triturated with ethyl acetate.

  • Collect the solid product by suction filtration to afford the final product.[1]

Method 3: Synthesis from Chalcone (Conventional Heating)

This protocol outlines the synthesis of a nitrophenyl-substituted pyrazoline (a dihydro-pyrazole derivative) from a chalcone precursor.

Reactants:

  • 1-(3-Nitrophenyl)-3-phenylprop-2-en-1-one (Chalcone)

  • Hydrazine hydrate

  • Formic Acid

  • Ethanol

Procedure:

  • To a mixture of the chalcone (15 mmol) in 15 mL of formic acid, add a solution of hydrazine hydrate (30 mmol) in 15 mL of ethanol dropwise.

  • The reaction mixture is heated to reflux for 24 hours with constant stirring.

  • After the reflux period, the solution is cooled and poured onto crushed ice, which will cause the crude product to precipitate.

  • The solid product is collected by filtration.

  • The crude product is purified by recrystallization from ethyl acetate to yield the final pyrazoline derivative.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical workflows for the described synthetic methodologies.

G cluster_0 Method 1: Classical Knorr Synthesis cluster_1 Method 2: Microwave-Assisted Synthesis cluster_2 Method 3: Synthesis from Chalcone M1_Start1 Ethyl Acetoacetate M1_Process Condensation & Cyclization (Ethanol, Acetic Acid, Reflux, 2-4h) M1_Start1->M1_Process M1_Start2 3-Nitrophenylhydrazine M1_Start2->M1_Process M1_Product 3-Methyl-1-(3-nitrophenyl)- 1H-pyrazol-5(4H)-one M1_Process->M1_Product M2_Start1 Ethyl Acetoacetate M2_Process One-Pot Three-Component Reaction (Microwave, 420W, 10 min) M2_Start1->M2_Process M2_Start2 3-Nitrophenylhydrazine M2_Start2->M2_Process M2_Start3 Aldehyde M2_Start3->M2_Process M2_Product (Z)-4-Aryl-3-methyl-1-(3-nitrophenyl) -pyrazolone M2_Process->M2_Product M3_Start1 Nitrophenyl Chalcone M3_Process Cyclocondensation (Formic Acid, Reflux, 24h) M3_Start1->M3_Process M3_Start2 Hydrazine Hydrate M3_Start2->M3_Process M3_Product 5-(3-Nitrophenyl)-dihydro- pyrazole (Pyrazoline) M3_Process->M3_Product

Caption: Comparative workflow of three synthetic routes to nitrophenylpyrazoles.

Conclusion

The choice of synthetic methodology for nitrophenylpyrazoles profoundly impacts laboratory efficiency and resource allocation. While the classical Knorr synthesis is a robust and well-understood method, it is significantly outperformed in speed and efficiency by modern techniques. The microwave-assisted, one-pot, three-component synthesis represents a substantial advancement, reducing reaction times from hours to minutes and proceeding with high yield under solvent-free conditions.[1] The synthesis from chalcones offers an alternative pathway but is hampered by a lengthy reaction time and moderate yield in its conventional format. For researchers prioritizing speed, efficiency, and principles of green chemistry, microwave-assisted multicomponent reactions are clearly the superior choice for accessing complex nitrophenylpyrazole derivatives.

References

Comparative Guide to Confirming the Purity of Synthesized 3-(2-nitrophenyl)-1H-pyrazole using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for purity assessment of synthesized 3-(2-nitrophenyl)-1H-pyrazole. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate method for quality control and drug development workflows.

Introduction

This compound is a heterocyclic compound with significant potential in medicinal chemistry, often serving as a key building block for the synthesis of various pharmaceutical agents. Ensuring the purity of this synthesized intermediate is paramount for the safety, efficacy, and reproducibility of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for the separation, identification, and quantification of components in a mixture, making it an ideal method for purity determination.[1][2] This guide will focus on a validated reverse-phase HPLC (RP-HPLC) method and compare its performance with alternative analytical techniques.

Experimental Protocols

A common route for the synthesis of pyrazole derivatives involves the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[3][4] For this compound, this can be achieved through the reaction of 1-(2-nitrophenyl)ethanone with a suitable hydrazine source, followed by cyclization. Potential impurities arising from this synthesis may include unreacted starting materials, regioisomers, and byproducts from side reactions.[2]

This section details a robust RP-HPLC method for the purity analysis of this compound.

Materials and Reagents:

  • This compound reference standard (≥99.5% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (analytical grade)

  • Methanol (HPLC grade)

Instrumentation:

  • A standard HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-2 min: 30% B; 2-15 min: 30-80% B; 15-18 min: 80% B; 18-20 min: 80-30% B; 20-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 100 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 100 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.

Data Presentation and Analysis

The purity of the synthesized compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 1: Hypothetical HPLC Purity Analysis Data for Synthesized this compound

Peak No.Retention Time (min)Peak Area (mAU*s)Area %Identification
13.5215.80.35Impurity 1
28.764450.299.50This compound
311.2120.10.15Impurity 2
Total 4486.1 100.00

Comparison with Alternative Purity Assessment Methods

While HPLC is a highly effective method, other techniques can also be employed to assess the purity of organic compounds.[5][6]

Table 2: Comparison of Purity Analysis Methods

MethodPrincipleAdvantagesDisadvantages
HPLC Differential partitioning of analytes between a stationary and mobile phase.[1]High resolution, high sensitivity, quantitative, applicable to a wide range of compounds.[1]Requires specialized equipment and skilled operators.
Thin-Layer Chromatography (TLC) Separation based on differential migration of compounds on a stationary phase coated on a plate.[5]Simple, rapid, and inexpensive for qualitative analysis.Lower resolution and sensitivity compared to HPLC, not easily quantifiable.[7]
Melting Point Analysis A pure crystalline solid has a sharp and defined melting point. Impurities broaden the melting point range.[5][6]Simple and inexpensive.Insensitive to small amounts of impurities, not suitable for amorphous or liquid samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure and can be used for quantitative analysis (qNMR).[5][7]Provides structural confirmation and can quantify impurities with known structures.Lower sensitivity than HPLC for impurity detection, requires a reference standard for quantification.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify compounds. Often coupled with LC (LC-MS).[1][7]High sensitivity and specificity, provides molecular weight information.Can be complex to interpret, quantification may require isotopic standards.

Experimental Workflow and Signaling Pathway Visualization

To visually represent the logical flow of the experimental process, a Graphviz diagram is provided below.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Weigh Synthesized Compound dissolve_sample Dissolve in Diluent prep_sample->dissolve_sample prep_std Weigh Reference Standard dissolve_std Dissolve in Diluent prep_std->dissolve_std injection Inject Sample/Standard dissolve_sample->injection dissolve_std->injection hplc_system HPLC System Setup (Column, Mobile Phase, etc.) hplc_system->injection separation Chromatographic Separation injection->separation detection UV Detection at 254 nm separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration calculation Calculate Area % Purity integration->calculation report Generate Purity Report calculation->report

Caption: HPLC experimental workflow for purity analysis.

Conclusion

The presented RP-HPLC method offers a reliable and robust approach for determining the purity of synthesized this compound. Its high resolution and sensitivity allow for the accurate detection and quantification of potential impurities. While other methods like TLC and melting point analysis can provide preliminary purity assessments, HPLC remains the gold standard for quantitative purity determination in research and drug development settings due to its superior accuracy and precision. For comprehensive characterization, a combination of HPLC with spectroscopic techniques like NMR and MS is recommended to confirm both the purity and the chemical identity of the synthesized compound.

References

Safety Operating Guide

Proper Disposal of 3-(2-Nitrophenyl)-1H-pyrazole: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 3-(2-Nitrophenyl)-1H-pyrazole should be treated as a hazardous chemical waste. The disposal protocol is contingent upon local regulations and the guidelines set forth by your institution's Environmental Health & Safety (EHS) department. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach leveraging established procedures for analogous chemical structures is essential. This guide provides a comprehensive framework for the safe handling and disposal of this compound, based on general best practices for hazardous research chemicals.

I. Hazard Assessment and Waste Profile

Key considerations:

  • Toxicity: Assume the compound is toxic. Nitrophenyl and pyrazole derivatives can have significant biological effects.

  • Environmental Hazard: Prevent release into the environment as its ecological impact is unknown.[3][4]

  • Reactivity: While specific reactivity data is unavailable, it is prudent to avoid mixing it with other waste streams unless compatibility is confirmed.

II. Personal Protective Equipment (PPE)

When handling this compound for disposal, appropriate personal protective equipment must be worn to minimize exposure.

PPE CategorySpecification
Hand Protection Chemically resistant gloves (e.g., nitrile) inspected before use. Use proper glove removal technique to avoid skin contact.[5]
Eye/Face Protection Safety glasses with side shields or goggles. A face shield may be necessary for larger quantities or when there is a splash hazard.[6]
Skin and Body Laboratory coat. For larger quantities or significant exposure risk, a chemical-resistant apron or suit may be required.[6]
Respiratory Use in a well-ventilated area, such as a chemical fume hood. If dusts or aerosols can be generated, a respirator may be necessary.[6]

III. Disposal Workflow

The following diagram outlines the decision-making process and steps for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_waste_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_contingency Contingency start Start: Identify this compound for Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_container Select a Compatible, Leak-Proof Hazardous Waste Container ppe->waste_container label_container Label Container: 'Hazardous Waste', Chemical Name, Date waste_container->label_container add_waste Transfer Waste into Container label_container->add_waste close_container Keep Container Securely Closed When Not in Use add_waste->close_container spill Spill Occurs add_waste->spill storage Store in a Designated, Secondary Containment Area close_container->storage disposal_request Arrange for Pickup by Institutional EHS or Licensed Disposal Company storage->disposal_request end End: Waste Disposed disposal_request->end spill_procedure Follow Spill Cleanup Protocol: - Absorb with inert material - Collect in a sealed container - Dispose of as hazardous waste spill->spill_procedure Yes

Caption: Workflow for the proper disposal of this compound.

IV. Step-by-Step Disposal Protocol

  • Treat all forms of this compound (solid, solutions, and contaminated materials) as hazardous waste.

  • Do not mix this waste with other chemical waste streams unless you have confirmed their compatibility. Incompatible wastes should be segregated.[7]

  • Container Choice: Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.[8]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the approximate concentration and quantity, and the date accumulation started.[8]

  • Solid Waste: Collect solid this compound and any contaminated materials (e.g., weigh boats, contaminated gloves, absorbent pads) in a designated, labeled hazardous waste container.

  • Liquid Waste (Solutions): Collect solutions containing the compound in a dedicated, leak-proof, and chemically compatible container. Do not overfill the container; leave at least one inch of headspace to allow for expansion.[7]

  • Storage: Store the waste container in a designated hazardous waste accumulation area within the laboratory. This area should provide secondary containment to capture any potential leaks. The container must be kept closed except when adding waste.[2]

  • Empty containers that held this compound must also be managed as hazardous waste.

  • Triple-rinse the container with a suitable solvent. The first rinsate must be collected and disposed of as hazardous chemical waste.[8] For highly toxic chemicals, the first three rinses should be collected.[2] Given the unknown toxicity of this compound, collecting the first three rinses is a prudent measure.

  • After triple-rinsing, the container may be disposed of in the regular trash after defacing the original label.[2]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS department.[9]

  • Alternatively, the disposal can be carried out by a licensed chemical destruction plant.[3][10]

V. Spill Management

In the event of a spill:

  • Evacuate non-essential personnel from the area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, contain the spill.

  • For a solid spill, carefully sweep it up to avoid creating dust and place it in a labeled hazardous waste container.[4]

  • For a liquid spill, absorb it with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).

  • Collect the contaminated absorbent material and place it in a sealed, labeled hazardous waste container.

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Report the spill to your laboratory supervisor and EHS department as required by your institution's policies.

References

Personal protective equipment for handling 3-(2-Nitrophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 3-(2-Nitrophenyl)-1H-pyrazole. The following procedures are based on best practices derived from safety data sheets of structurally similar nitrophenyl and pyrazole compounds, in the absence of a specific Safety Data Sheet (SDS) for the target compound.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Specification/Standard Purpose
Eye and Face Protection Chemical Splash Goggles and Face ShieldANSI Z87.1-2003 compliantProtects against splashes, sprays, and irritating mists.[1] A face shield should be worn in addition to goggles, especially when a system is under pressure.[1]
Skin Protection Chemical-Resistant Gloves (e.g., Butyl rubber, Neoprene)ASTM D6978 for chemotherapy drug resistance (as a proxy)Prevents skin contact. Use gloves of a material proven to be resistant to similar chemicals.[2]
Flame-Resistant Lab CoatNomex or similarProvides a barrier against splashes and potential fire hazards.
Full Body Protection ("Bunny Suit" Coveralls)Manufacturer-specified chemical resistanceOffers head-to-toe protection, minimizing cross-contamination.[3]
Respiratory Protection N95 Respirator or higherNIOSH-approvedRequired when handling powders to prevent inhalation of dust.[3][4] Surgical masks do not offer adequate respiratory protection from chemical exposure.[2][3]

Operational Plan: Safe Handling Workflow

Adherence to a strict operational workflow is critical to ensure safety during the handling of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_vent Ensure Proper Ventilation (Fume Hood) prep_ppe->prep_vent prep_materials Gather All Necessary Materials and Equipment prep_vent->prep_materials handle_weigh Weigh Compound in Vented Enclosure prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve/Use in Reaction in a Fume Hood handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Glassware and Surfaces handle_dissolve->cleanup_decontaminate Proceed to Cleanup cleanup_ppe Doff PPE Correctly cleanup_decontaminate->cleanup_ppe dispose_waste Segregate and Label Hazardous Waste cleanup_ppe->dispose_waste Proceed to Disposal dispose_container Store in a Sealed, Compatible Container dispose_waste->dispose_container

Caption: This diagram illustrates the sequential steps for the safe handling of this compound, from preparation to disposal.

Experimental Protocol: Spill Management

In the event of a small chemical spill, follow these steps for safe cleanup and neutralization:

  • Evacuate and Ventilate : Immediately clear the area of non-essential personnel and ensure adequate ventilation to disperse any dust or vapors.[4]

  • Don PPE : At a minimum, wear a lab coat, chemical-resistant gloves, and safety goggles with side shields. If dust is present, respiratory protection is required.[4]

  • Contain the Spill : Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent. Avoid actions that could generate dust.[4]

  • Collect the Material : Carefully sweep the absorbed material into a designated and properly labeled hazardous waste container.[4]

  • Decontaminate the Area : Wipe down the spill area with a suitable solvent (e.g., acetone or ethanol), followed by a thorough wash with soap and water. All cleaning materials should be collected in the same hazardous waste container.[4]

  • Dispose of Waste : Seal the hazardous waste container and dispose of it according to your institution's and local environmental regulations.[4]

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance. Do not dispose of this compound or its waste down the drain or in regular trash.[4][5]

Disposal Decision Pathway for Chemical Waste cluster_identification Waste Identification cluster_segregation Segregation & Storage cluster_disposal_process Disposal identify_waste Identify Waste Type (Unused chemical, contaminated material, etc.) segregate_waste Segregate from Non-Hazardous Waste identify_waste->segregate_waste Hazardous Waste Identified use_container Use a Dedicated, Labeled, and Sealed Container segregate_waste->use_container store_securely Store in a Designated, Secure Area use_container->store_securely contact_ehs Contact Environmental Health & Safety (EHS) or a Licensed Disposal Contractor store_securely->contact_ehs Ready for Disposal arrange_collection Arrange for Waste Collection contact_ehs->arrange_collection

Caption: This diagram outlines the decision-making process for the proper disposal of waste containing this compound.

Disclaimer: This information is provided as a guide and is based on data for structurally similar compounds. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.[4]

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-(2-Nitrophenyl)-1H-pyrazole
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.